Bis(2,2,3,3,3-pentafluoropropyl)amine
Description
The exact mass of the compound Bis(2,2,3,3,3-pentafluoropropyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bis(2,2,3,3,3-pentafluoropropyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2,3,3,3-pentafluoropropyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F10N/c7-3(8,5(11,12)13)1-17-2-4(9,10)6(14,15)16/h17H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCAENPEZRYHBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)NCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F10N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381992 | |
| Record name | Bis(1H,1H-perfluoropropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883498-76-8 | |
| Record name | Bis(1H,1H-perfluoropropyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Bis(2,2,3,3,3-pentafluoropropyl)amine" CAS number
An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine CAS Number: 883498-76-8
Abstract
This technical guide provides a comprehensive overview of Bis(2,2,3,3,3-pentafluoropropyl)amine, identified by the Chemical Abstracts Service (CAS) number 883498-76-8.[1][2] This highly fluorinated secondary amine is a specialty chemical with emerging applications in materials science and catalysis. The incorporation of ten fluorine atoms across its six-carbon backbone imparts unique physicochemical properties, including enhanced thermal stability and altered basicity, making it a compound of interest for specialized research domains.[3] This document details its chemical identity, physicochemical properties, plausible synthetic pathways, established applications in polymerization, and critical safety protocols for laboratory handling. It is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this unique organofluorine compound.
Chemical Identity and Physicochemical Properties
Bis(2,2,3,3,3-pentafluoropropyl)amine is a symmetrical, polyfluorinated amine. The high degree of fluorination is the dominant structural feature and dictates its chemical behavior. The strong electron-withdrawing effect of the fluorine atoms significantly reduces the basicity of the central nitrogen atom compared to its non-fluorinated analogues.[3] This modification is crucial for its function in sensitive catalytic systems where amine basicity can interfere with reaction mechanisms.
The robust carbon-fluorine bonds contribute to high thermal stability and chemical resistance, characteristic properties of many per- and polyfluoroalkyl substances (PFAS).[3] While specific experimental data for properties like boiling point and density are not widely published, its structure suggests low miscibility with polar solvents and higher volatility than non-fluorinated amines of similar molecular weight.
Table 1: Core Chemical Identifiers and Properties
| Property | Value | Reference |
| CAS Number | 883498-76-8 | [1] |
| Molecular Formula | C₆H₅F₁₀N | [1] |
| Molecular Weight | 281.1 g/mol | [1] |
| IUPAC Name | 1,1,1,2,2-Pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | |
| Common Alternate Name | 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoroprop-1-yl)propylamine | [1] |
| Purity (Typical) | ≥95% |
Plausible Synthetic Pathway and Mechanistic Rationale
The causality behind this choice rests on the nucleophilicity of the primary amine's nitrogen atom, which can attack the electrophilic carbon atom bonded to the halogen. A non-nucleophilic base is required to scavenge the hydrohalic acid (H-X) byproduct, driving the reaction to completion without competing with the primary amine substrate.
Proposed Experimental Protocol (Hypothetical)
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous acetonitrile (10 mL/mmol of limiting reagent).
-
Reagent Addition: Add 2,2,3,3,3-pentafluoropropylamine (1.0 eq) and a non-nucleophilic hindered base such as diisopropylethylamine (DIPEA) (1.2 eq).
-
Initiation: While stirring under a nitrogen atmosphere, add 1-bromo-2,2,3,3,3-pentafluoropropane (1.1 eq) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the mixture to room temperature. Filter off the precipitated ammonium salt. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the crude residue in a suitable solvent like dichloromethane and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The final product can be purified by fractional distillation under vacuum to yield Bis(2,2,3,3,3-pentafluoropropyl)amine.
Caption: Proposed synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Applications in Catalysis and Materials Science
The primary documented application for Bis(2,2,3,3,3-pentafluoropropyl)amine is in the field of polymer chemistry, specifically as a component in the preparation of advanced catalysts for olefin polymerization.[3]
Role in Single-Site Catalyst Systems
In this context, the amine is used to modify carrier particles that support single-site catalysts (e.g., metallocenes). The rationale is that the highly fluorinated amine, when incorporated into the catalyst support structure, creates a unique electronic and steric environment. This environment can influence the activity and selectivity of the catalyst, ultimately controlling the properties, such as molecular weight and polydispersity, of the resulting polymer (e.g., polyethylene).[3]
Caption: Workflow for preparing a supported olefin polymerization catalyst.
Relevance as a Per- and Polyfluoroalkyl Substance (PFAS)
As a member of the PFAS class of chemicals, this compound is also relevant to environmental and toxicological research.[3] Its high chemical stability means it is likely to be persistent in the environment. Studies investigating the interaction of various PFAS compounds with biological macromolecules, such as human serum albumin, provide a framework for understanding the potential bioaccumulation and transport of compounds like Bis(2,2,3,3,3-pentafluoropropyl)amine.[3]
Environmental, Health, and Safety (EHS) Protocol
Strict adherence to safety protocols is mandatory when handling this compound. It is classified as an irritant and should be handled only by trained personnel in a well-ventilated laboratory setting. For research use only, not for diagnostic or therapeutic applications.[1][4]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard | H315 | Causes skin irritation. | [5] |
| H319 | Causes serious eye irritation. | [5] | |
| H335 | May cause respiratory irritation. | [5] | |
| Precaution | P261 | Avoid breathing fumes, mist, vapors, or spray. | [5] |
| P264 | Wash skin thoroughly after handling. | [5] | |
| P271 | Use only outdoors or in a well-ventilated area. | [5] | |
| P280 | Wear protective gloves/clothing/eye protection/face protection. | [5] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [5] |
| P405 | Store locked up. | [5] |
Safe Handling Workflow
The following workflow must be observed to minimize exposure and ensure laboratory safety.
Caption: Laboratory safety workflow for handling fluorinated amines.
Conclusion
Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS: 883498-76-8) is a specialized fluorochemical with defined utility in the synthesis of high-performance polymerization catalysts. Its highly fluorinated structure provides a unique combination of thermal stability and modified electronic properties. While detailed physicochemical data remains sparse, its structural characteristics and documented applications provide a solid foundation for its use in advanced materials research. As with all PFAS compounds, careful handling and consideration of its environmental persistence are paramount for responsible research and development.
References
- Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8. Santa Cruz Biotechnology.
- Bis(2,2,3,3,3-pentafluoropropyl)amine | 883498-76-8. Benchchem.
- 883498-76-8(BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Product Description. ChemicalBook.
- Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8 | SCBT (Spanish). Santa Cruz Biotechnology.
- SAFETY D
- SAFETY D
- 2,2,3,3,3-pentafluoropropylamine AldrichCPR. Sigma-Aldrich.
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- 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002. PubChem.
- bis(2,2,3,3,3-pentafluoropropyl)amine ( min). ChemicalBook.
- Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine...
- Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine...
- DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine...
- Bis(2,2,3,3,3-pentafluoropropyl)
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"Bis(2,2,3,3,3-pentafluoropropyl)amine" molecular weight
An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine: Properties, Synthesis, and Applications in Drug Development
Abstract
This technical guide provides a comprehensive overview of Bis(2,2,3,3,3-pentafluoropropyl)amine, a highly fluorinated secondary amine of significant interest to the scientific community. The document details its fundamental physicochemical properties, with a core focus on its molecular weight of 281.1 g/mol . A plausible synthetic pathway is outlined, based on established chemical principles for symmetrical secondary amine formation. The guide further explores the strategic importance of such fluorinated motifs in modern medicinal chemistry and drug development, contextualizing the compound's potential utility. Finally, essential safety and handling protocols are discussed to ensure its proper use in a research environment. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specialized chemical entity.
Introduction: The Significance of Fluorination in Modern Chemistry
Bis(2,2,3,3,3-pentafluoropropyl)amine is a fluorinated organic compound characterized by the presence of two pentafluoropropyl groups attached to a central nitrogen atom. Its structure is rich in fluorine, an element that, despite its low natural abundance in biological systems, has become a cornerstone of modern medicinal chemistry.[1] The strategic incorporation of fluorine atoms into a molecule can profoundly alter its biological and physical properties.[1][2]
The unique attributes of fluorine, such as its small size and high electronegativity, can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by enzymes like Cytochrome P450. This can increase a drug's half-life.
-
Increased Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes and enhance absorption.[3]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines, affecting a molecule's ionization state at physiological pH and thus its bioavailability.[3]
-
Improved Binding Affinity: Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially increasing binding affinity and potency.[1]
Given these advantages, compounds like Bis(2,2,3,3,3-pentafluoropropyl)amine serve as valuable building blocks and research tools for creating next-generation therapeutics, from anticancer agents to central nervous system drugs.[1]
Physicochemical Properties
The fundamental identity and characteristics of Bis(2,2,3,3,3-pentafluoropropyl)amine are summarized below. Understanding these properties is critical for its application in experimental design, reaction stoichiometry, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 281.1 g/mol | [4] |
| Molecular Formula | C₆H₅F₁₀N | [4][5] |
| Monoisotopic Mass | 281.02625 Da | [5] |
| CAS Number | 883498-76-8 | [4] |
| IUPAC Name | 2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | [5] |
| Common Synonyms | 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoroprop-1-yl)propylamine | [4] |
| Predicted XlogP | 3.4 | [5] |
Synthesis Pathway and Methodology
While specific, peer-reviewed synthesis procedures for Bis(2,2,3,3,3-pentafluoropropyl)amine are not widely published, a logical and established method for its preparation is the catalytic dimerization of its primary amine precursor, 2,2,3,3,3-pentafluoropropylamine. This approach is a known industrial process for creating symmetrical secondary amines.[6]
The proposed reaction proceeds as follows: two molecules of the primary amine are reacted in the presence of hydrogen gas and a transition metal catalyst (e.g., Nickel, Cobalt, or Copper) at elevated temperature and pressure.[6] This process results in the formation of the desired secondary amine and the liberation of ammonia (NH₃).[6]
Conceptual Experimental Workflow
Caption: Conceptual workflow for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Step-by-Step Protocol (Conceptual)
-
Reactor Charging: A high-pressure stainless-steel reactor is charged with 2,2,3,3,3-pentafluoropropylamine (the starting material) and a suitable heterogeneous amination catalyst.
-
Sealing and Purging: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen (H₂).
-
Reaction Execution: The mixture is heated to the target temperature while stirring. The reaction is maintained under pressure for several hours to facilitate the dimerization.
-
Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and excess hydrogen gas is carefully vented.
-
Catalyst Removal: The crude reaction mixture is filtered to remove the solid catalyst.
-
Purification: The resulting liquid is purified, typically by fractional distillation under reduced pressure, to separate the desired secondary amine from unreacted starting material and any potential side products.
This self-validating system relies on the physical separation of the heterogeneous catalyst and the significant difference in boiling points between the starting material, the final product, and the ammonia byproduct for purification.
Applications in Research and Drug Development
While Bis(2,2,3,3,3-pentafluoropropyl)amine is primarily available for research purposes, its structure makes it a compound of interest in drug discovery.[4] It can be used as a specialized building block or scaffold to introduce the bis(pentafluoropropyl)amino moiety into a larger molecule.
The rationale for its application is grounded in the principles of medicinal chemistry:
-
Bioisosteric Replacement: The bulky, lipophilic bis(pentafluoropropyl)amino group can serve as a bioisostere for other chemical groups, such as a tert-butyl or adamantyl group, to probe structure-activity relationships (SAR) and optimize pharmacokinetic profiles.
-
Blocking Metabolic Soft Spots: Introducing this metabolically robust group can protect adjacent parts of a molecule from enzymatic degradation, thereby improving its stability and bioavailability.
-
Tuning Physicochemical Properties: As a building block, it allows for the precise tuning of a candidate molecule's lipophilicity and electron density, which are critical parameters for optimizing drug-like properties.[2]
-
Development of Novel Therapeutics: Highly fluorinated compounds are integral to the development of drugs across various therapeutic areas, including antivirals, anti-inflammatory agents, and central nervous system medications.[1][7]
The logical relationship between fluorination and enhanced drug properties is well-established, making this compound a valuable tool for medicinal chemists.
Caption: Relationship between the compound's properties and its utility in drug design.
Safety, Handling, and Storage
Recommended Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., neoprene or butyl rubber), a lab coat, and chemical safety goggles along with a face shield when handling the compound.
-
Ventilation: All work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of any vapors.
-
Spill Response: Have appropriate spill containment materials readily available. In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper disposal.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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PubChem. Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-. National Center for Biotechnology Information. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Sourced from ACS Publications. [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PubMed Central. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803. Sourced from Tandfonline. [Link]
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Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Wiley Online Library. [Link]
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PubChem. 2,2,3,3,3-Pentafluoropropylamine. National Center for Biotechnology Information. [Link]
- Google Patents. DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA).
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Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. National Institutes of Health. [Link]
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Recsei, C., & Barda, Y. (2021). Synthesis of bis-aryloxyfluoromethanes. Beilstein Archives. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Sourced from ResearchGate. [Link]
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MDPI. Synthesis of Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. [Link]
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Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society. [Link]
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MDPI. A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. [Link]
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Synthesis and Evaluation of Biological Activities of Bis(spiropyrazolone)cyclopropanes: A Potential Application against Leishmaniasis. PubMed Central. [Link]
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Evaluation of Physicochemical Characteristics of Aqueous Bis(3-Aminopropyl)Amine and its Mixture with 2-Amino-2-Methyl-1-Propanol across Varied Temperatures and Concentrations toward Exploring New Solvents for CO2 Capture. ResearchGate. [Link]
-
Synthesis of mono and bis-[3,3-di(indolyl)indolin-2-ones] and evaluation of their antimicrobial activity. ResearchGate. [Link]
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Physicochemical Characteristics for CO2-Loaded Aqueous Bis(3-aminopropyl)amine and Its Mixture with 2-Amino-2-methyl-1-propanol. ResearchGate. [Link]
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PubChemLite. Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. [Link]
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"Bis(2,2,3,3,3-pentafluoropropyl)amine" chemical properties
An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine
Introduction: Understanding a Unique Fluorinated Amine
Bis(2,2,3,3,3-pentafluoropropyl)amine is a secondary amine characterized by the presence of two bulky, electron-withdrawing pentafluoropropyl groups attached to a central nitrogen atom. The incorporation of ten fluorine atoms into its C₆H₅F₁₀N molecular structure dramatically alters its physicochemical properties compared to its non-fluorinated hydrocarbon analogs.[1][2][3] The high electronegativity of fluorine atoms imparts significant changes, most notably a marked reduction in the basicity of the amine and an increase in its thermal and metabolic stability.[2] These unique characteristics make it a compound of interest in specialized fields of materials science and catalysis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling for researchers and drug development professionals.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of Bis(2,2,3,3,3-pentafluoropropyl)amine are dictated by its highly fluorinated structure.
Core Physical Properties
Quantitative data for this compound is not extensively published. The following table summarizes its fundamental identifiers and known properties.
| Property | Value | Source(s) |
| CAS Number | 883498-76-8 | [1] |
| Molecular Formula | C₆H₅F₁₀N | [1][3] |
| Molecular Weight | 281.1 g/mol | [1] |
| Alternate Name | 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoroprop-1-yl)propylamine | [1] |
| Appearance | Data not available; likely a liquid at room temperature | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to have low solubility in water and high solubility in fluorinated and some organic solvents. |
Spectroscopic Characterization
While specific spectra are not widely available in the literature, the expected spectroscopic signatures can be predicted based on its molecular structure and established principles.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.
-
-CH₂- Protons : The methylene protons adjacent to the nitrogen atom would appear as a multiplet in the range of 2.3-3.0 ppm, deshielded by the adjacent electronegative nitrogen.[4]
-
N-H Proton : The amine proton (N-H) would typically present as a broad, single peak between 0.5-5.0 ppm.[4] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. This peak would disappear upon the addition of D₂O, a common technique to confirm its identity.[5]
-
-
¹³C NMR Spectroscopy : The carbon spectrum would be characterized by C-F coupling.
-
-CH₂- Carbon : The carbon of the methylene group would appear in the 10-65 ppm range.[4]
-
-CF₂- and -CF₃ Carbons : These carbons would exhibit complex splitting patterns due to one-bond and two-bond coupling with the fluorine atoms and would be found significantly downfield.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information.
-
N-H Stretch : As a secondary amine, a single, characteristically sharp and weak-to-medium intensity absorption band is expected in the 3350–3310 cm⁻¹ region.[5][6] This distinguishes it from primary amines, which show two bands in this region.[5][6]
-
C-F Stretch : Strong, intense absorption bands are expected in the 1400-1000 cm⁻¹ region, characteristic of carbon-fluorine bonds.
-
C-N Stretch : A medium or weak band for the C-N stretching vibration of the aliphatic amine is anticipated between 1250-1020 cm⁻¹.[6]
-
-
Mass Spectrometry :
-
Nitrogen Rule : In accordance with the nitrogen rule, the molecular ion peak (M⁺) will have an odd mass-to-charge ratio (m/z) of 281, confirming the presence of a single nitrogen atom.[4][5]
-
Fragmentation : The dominant fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This would result in the formation of a stable, resonance-stabilized iminium cation.
-
Synthesis and Reactivity
The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine can be achieved through established synthetic methodologies for secondary amines, with considerations for the properties of fluorinated precursors.
Proposed Synthesis: Reductive Amination
Reductive amination is a robust and widely used method for preparing amines from carbonyl compounds.[7][8] It involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced in situ to the target amine.[7]
The logical pathway for synthesizing Bis(2,2,3,3,3-pentafluoropropyl)amine is via the reductive amination of 2,2,3,3,3-pentafluoropropanal with 2,2,3,3,3-pentafluoropropylamine.
Caption: Workflow for Reductive Amination Synthesis
Experimental Protocol: Reductive Amination
-
Reaction Setup : To a solution of 2,2,3,3,3-pentafluoropropylamine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane) in a round-bottom flask, add 2,2,3,3,3-pentafluoropropanal (1.0-1.1 eq).
-
Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction is often carried out under mildly acidic conditions (pH 4-6) to catalyze imine formation.
-
Reduction : Cool the reaction mixture in an ice bath. Cautiously add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), in portions. These reagents are preferred as they selectively reduce the imine in the presence of the unreacted aldehyde.[8]
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup : Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure Bis(2,2,3,3,3-pentafluoropropyl)amine.
Reactivity Insights
The chemical behavior of the amine is dominated by the two pentafluoropropyl substituents.
Caption: Structural Influences on Chemical Reactivity
-
Basicity : The most significant chemical property is its greatly diminished basicity. The strong electron-withdrawing inductive effect (-I) of the two pentafluoropropyl groups pulls electron density away from the nitrogen atom.[2] This reduces the availability of the nitrogen lone pair to accept a proton, making it a much weaker base than non-fluorinated secondary amines like dipropylamine.
-
Nucleophilicity : Concurrently, both the inductive effect and the steric bulk of the fluorinated groups reduce the nucleophilicity of the amine, making it less reactive in nucleophilic substitution reactions.
Applications and Research Domains
While not a widely used commodity chemical, Bis(2,2,3,3,3-pentafluoropropyl)amine has been identified in specific high-technology research areas.
-
Catalysis and Polymer Chemistry : The compound has been cited in patents as a component used in the preparation of modified catalyst carriers for single-site catalysts in olefin polymerization.[2] Its role is likely related to modifying the surface properties of the carrier material to support the active catalyst, potentially leading to the production of polymers like polyethylene with specific molecular weights or properties.[2]
-
Environmental and Toxicological Research : As a member of the vast class of per- and polyfluoroalkyl substances (PFAS), this compound is relevant to environmental science. Its potential for persistence, bioaccumulation, and toxicity is a subject of research, including studies that use machine learning to predict the binding of various PFAS compounds to proteins like human serum albumin.[2]
Safety and Handling
Proper handling of Bis(2,2,3,3,3-pentafluoropropyl)amine is essential due to its potential hazards. The information below is derived from available Safety Data Sheets (SDS).[9]
GHS Hazard Classification
| Hazard Class | Code | Statement | Source |
| Skin Irritation | H315 | Causes skin irritation | [9] |
| Eye Irritation | H319 | Causes serious eye irritation | [9] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [9] |
Recommended Handling and Storage
-
Engineering Controls : Use only outdoors or in a well-ventilated area, such as under a chemical fume hood.[9] Ensure proper grounding procedures are followed to avoid static electricity buildup.[9]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[9][10] If vapors or mists are generated, a suitable respirator may be required.
-
Handling Precautions : Avoid breathing fumes, mist, or vapors.[9] Avoid contact with skin and eyes.[9] Do not eat, drink, or smoke when using this product.[9][10] Wash hands thoroughly after handling.[9][11]
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[9] Store locked up.[9] Keep away from ignition sources and incompatible materials such as strong oxidizing agents.[10]
References
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National Institute of Standards and Technology. (n.d.). 2,2,3,3,3-Pentafluoro-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]
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Semantic Scholar. (n.d.). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[12][13]-Proton Shift Reaction.(1) Scope and Limitations. Retrieved from [Link]
- 3M. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
-
PubChemLite. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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McMurry, J. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]
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University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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"Bis(2,2,3,3,3-pentafluoropropyl)amine" synthesis pathway
An In-depth Technical Guide to the Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a viable synthetic pathway for Bis(2,2,3,3,3-pentafluoropropyl)amine, a fluorinated secondary amine of interest in advanced materials and catalysis. The incorporation of fluorine atoms into organic molecules, such as amines, significantly alters their physicochemical properties, including basicity and metabolic stability, making them valuable building blocks in various chemical industries.[1][2] This document will detail a scientifically grounded approach to its synthesis, focusing on the nucleophilic substitution reaction between ammonia and a suitable pentafluoropropyl halide. The guide will cover the reaction mechanism, detailed experimental protocols, and the rationale behind the chosen conditions, tailored for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of Fluorinated Amines
Fluorinated amines are a critical class of organic compounds that have garnered significant attention in medicinal chemistry, materials science, and agrochemicals.[1] The introduction of fluorine atoms can dramatically alter a molecule's properties, including:
-
Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic pathways, increasing the in vivo half-life of drug candidates.[1]
-
Modified Basicity: The high electronegativity of fluorine atoms can reduce the basicity of the amine nitrogen, a feature that can be fine-tuned for specific applications.[1][2]
-
Increased Lipophilicity: Fluorination often increases the lipophilicity of a molecule, which can improve its membrane permeability.[3]
-
Unique Conformations: The steric and electronic effects of fluorine can influence molecular conformation, leading to enhanced binding affinity to biological targets.
Bis(2,2,3,3,3-pentafluoropropyl)amine (C₆H₅F₁₀N, CAS: 883498-76-8) is a disubstituted secondary amine with two pentafluoropropyl groups.[4] While specific research on this compound is not as extensive as for other fluorinated molecules, its structure suggests potential applications in areas such as catalysis and polymer chemistry, where thermal stability and specific electronic properties are desired.[2]
Proposed Synthesis Pathway: Dialkylation of Ammonia
A robust and straightforward approach for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine is the nucleophilic substitution reaction (Sɴ2) involving the alkylation of ammonia with a suitable 2,2,3,3,3-pentafluoropropyl halide.[5][6][7][8] This method, while classic, requires careful control to favor the formation of the secondary amine over primary or tertiary amines and quaternary ammonium salts.[7][8][9]
The overall reaction is as follows:
2 CF₃CF₂CH₂-X + NH₃ → (CF₃CF₂CH₂)₂NH + 2 HX (where X = I, Br, or Cl)
Mechanistic Considerations
The reaction proceeds through a series of nucleophilic attacks by ammonia and the subsequently formed amines on the electrophilic carbon of the pentafluoropropyl halide.
.dot
Caption: Reaction scheme for the dialkylation of ammonia.
The primary amine formed after the first alkylation is also nucleophilic and can react with another molecule of the alkyl halide to form the desired secondary amine.[6][7] Further alkylation can lead to the tertiary amine and ultimately a quaternary ammonium salt. To selectively obtain the secondary amine, the stoichiometry of the reactants must be carefully controlled.
Choice of Halide
The reactivity of the 2,2,3,3,3-pentafluoropropyl halide (PFP-X) follows the order I > Br > Cl. While the iodide would be the most reactive, the bromide offers a good balance of reactivity and stability. The chloride is generally less reactive and may require more forcing conditions. For this guide, we will consider 2,2,3,3,3-pentafluoropropyl bromide as the alkylating agent.
Experimental Protocol
This protocol outlines a general procedure for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Moles (mol) | Amount |
| 2,2,3,3,3-Pentafluoropropyl Bromide | 422-62-8 | 228.95 | 0.2 | 45.8 g |
| Ammonia (in Ethanol, 2.0 M solution) | 7664-41-7 | 17.03 | 0.1 | 50 mL |
| Sodium Bicarbonate (sat. aq. solution) | 144-55-8 | 84.01 | - | 100 mL |
| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | - | 200 mL |
| Magnesium Sulfate (anhydrous) | 7487-88-9 | 120.37 | - | 10 g |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 50 mL of a 2.0 M solution of ammonia in ethanol (0.1 mol).
-
Addition of Alkylating Agent: Slowly add 2,2,3,3,3-pentafluoropropyl bromide (45.8 g, 0.2 mol) to the stirred ammonia solution via the dropping funnel over a period of 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux. Using a slight excess of the alkylating agent is intended to drive the reaction towards the formation of the secondary amine.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 6-8 hours to ensure complete reaction.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any hydrobromic acid formed.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate Bis(2,2,3,3,3-pentafluoropropyl)amine.
-
.dot
Caption: A streamlined workflow for the synthesis process.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating through in-process checks and final product characterization.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the primary and secondary amines.
-
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR will provide definitive structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight (281.1 g/mol ).[4]
-
Infrared (IR) Spectroscopy: To identify the N-H stretch of the secondary amine.
-
Conclusion
The synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine via the dialkylation of ammonia with 2,2,3,3,3-pentafluoropropyl bromide is a practical and scalable method. Careful control of stoichiometry and reaction conditions is crucial to maximize the yield of the desired secondary amine. The principles of nucleophilic substitution reactions of amines are well-established, providing a solid theoretical foundation for this synthetic approach.[6][7][8] The unique properties imparted by the pentafluoropropyl groups make the target molecule a valuable building block for further research and development in various fields of chemistry.
References
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T. Billard. Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]
-
T. Billard. Synthesis of Fluorinated Amines: A Personal Account. Semantic Scholar. [Link]
-
T. Billard. Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health. [Link]
-
Organic Chemistry Portal. 1,2-Fluoroamine synthesis by fluorination or substitution. [Link]
-
Leah4sci. Alkylation of ammonia. YouTube. [Link]
-
University of Calgary. Ch22: Alkylation of Amines. [Link]
-
Chemistry LibreTexts. 24.6: Synthesis of Amines. [Link]
-
Wikipedia. Amine alkylation. [Link]
-
The Organic Chemistry Tutor. Alkylation of Ammonia. YouTube. [Link]
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Spectroscopic Data of Bis(2,2,3,3,3-pentafluoropropyl)amine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the core spectroscopic data for Bis(2,2,3,3,3-pentafluoropropyl)amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the characterization of this highly fluorinated amine. We will explore predicted and expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing insights into the structural elucidation of this compound.
Introduction to Bis(2,2,3,3,3-pentafluoropropyl)amine
Bis(2,2,3,3,3-pentafluoropropyl)amine, with the chemical formula C₆H₅F₁₀N and a molecular weight of 281.1 g/mol , is a secondary amine characterized by the presence of two pentafluoropropyl substituents. The high degree of fluorination significantly influences its chemical and physical properties, such as basicity and metabolic stability, making it a compound of interest in various fields, including materials science and catalysis.[1] Accurate spectroscopic characterization is paramount for confirming its identity, assessing purity, and understanding its chemical behavior.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of Bis(2,2,3,3,3-pentafluoropropyl)amine is expected to be dominated by absorptions arising from N-H, C-H, and C-F bond vibrations.
Predicted IR Absorption Bands
The key vibrational modes for Bis(2,2,3,3,3-pentafluoropropyl)amine are predicted as follows:
| Wavenumber (cm⁻¹) | Bond | Functional Group | Expected Appearance |
| 3400–3250 | N-H Stretch | Secondary Amine | Medium, sharp peak |
| 3000–2850 | C-H Stretch | Alkane (CH₂) | Medium to weak peaks |
| 1650–1580 | N-H Bend | Secondary Amine | Medium, may be broad |
| 1470–1450 | C-H Bend | Alkane (CH₂) | Medium |
| 1350–1000 | C-F Stretch | Fluoroalkane | Multiple strong, intense peaks |
| 910–665 | N-H Wag | Secondary Amine | Strong, broad peak |
The N-H stretching absorption in secondary amines typically appears as a single, sharp peak in the 3400–3250 cm⁻¹ region.[2] The presence of strong electron-withdrawing pentafluoropropyl groups may shift this absorption to a higher frequency. The most prominent features in the spectrum will undoubtedly be the very strong and complex absorptions in the fingerprint region (1350–1000 cm⁻¹) due to the C-F stretching vibrations.
A detailed vibrational analysis of the related primary amine, 2,2,3,3,3-pentafluoropropylamine, through Raman and infrared spectra has provided significant insights into its conformational isomers and vibrational assignments, which can serve as a valuable reference for interpreting the spectrum of the secondary amine derivative.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For Bis(2,2,3,3,3-pentafluoropropyl)amine, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene (CH₂) protons and the amine (NH) proton.
-
-CH₂- Protons: These protons are adjacent to the electron-withdrawing CF₂ group and the nitrogen atom. Their chemical shift is predicted to be in the range of 3.0-4.0 ppm. Due to the prochiral nature of the methylene groups, these protons may exhibit complex splitting patterns, potentially appearing as a triplet of triplets due to coupling with the adjacent CF₂ group and the NH proton.
-
-NH- Proton: The chemical shift of the amine proton is highly variable and depends on concentration, solvent, and temperature, typically appearing between 0.5-5.0 ppm.[4] The signal is often broad and may not show clear coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
-CH₂- Carbon: This carbon is bonded to the nitrogen and the CF₂ group. Its chemical shift is expected in the 40-60 ppm range. The signal will be split into a triplet by the two adjacent fluorine atoms (¹JCF).
-
-CF₂- Carbon: This carbon will appear at a much lower field (further downfield), typically in the 110-125 ppm range, due to the strong deshielding effect of the attached fluorine atoms. The signal will be a triplet due to coupling with the adjacent CF₃ group (²JCF).
-
-CF₃ Carbon: The trifluoromethyl carbon is expected to appear in the 120-130 ppm region and will be split into a quartet by the three attached fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[5][6][7]
-
-CF₂- Fluorines: These fluorine atoms are expected to resonate at a chemical shift of approximately -120 to -130 ppm. The signal should appear as a quartet due to coupling with the three fluorine atoms of the adjacent CF₃ group.
-
-CF₃ Fluorines: The trifluoromethyl fluorines are predicted to have a chemical shift in the range of -70 to -80 ppm and will appear as a triplet due to coupling with the two fluorine atoms of the adjacent CF₂ group.
Predicted NMR Data Summary
| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | -CH₂- | 3.0 - 4.0 | Triplet of triplets |
| ¹H | -NH- | 0.5 - 5.0 | Broad singlet |
| ¹³C | -CH₂- | 40 - 60 | Triplet |
| ¹³C | -CF₂- | 110 - 125 | Triplet |
| ¹³C | -CF₃ | 120 - 130 | Quartet |
| ¹⁹F | -CF₂- | -120 to -130 | Quartet |
| ¹⁹F | -CF₃ | -70 to -80 | Triplet |
Mass Spectrometry (MS) Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.
Predicted Molecular Ions
The monoisotopic mass of Bis(2,2,3,3,3-pentafluoropropyl)amine is 281.02625 Da.[8] Depending on the ionization technique used, various molecular ions can be observed.
| Adduct | Predicted m/z |
| [M+H]⁺ | 282.03353 |
| [M+Na]⁺ | 304.01547 |
| [M-H]⁻ | 280.01897 |
| [M+NH₄]⁺ | 299.06007 |
| [M]⁺ | 281.02570 |
Data sourced from PubChem.[8]
Fragmentation Pathway
Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. A common fragmentation pathway for amines is alpha-cleavage, involving the breaking of a C-C bond adjacent to the nitrogen atom.
Caption: Predicted EI-MS fragmentation of Bis(2,2,3,3,3-pentafluoropropyl)amine.
The molecular ion at m/z = 281 may be observed. Alpha-cleavage would result in the loss of a pentafluoropropyl radical to give a fragment at m/z = 133. The loss of a trifluoromethyl radical from the molecular ion could also occur, leading to a fragment at m/z = 212. A prominent peak at m/z = 69, corresponding to the [CF₃]⁺ cation, is also highly likely.
Experimental Protocols for Spectroscopic Analysis
To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is essential.
General Experimental Workflow
Caption: General workflow for the spectroscopic analysis of a liquid amine sample.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For a liquid sample, the easiest method is to prepare a neat film. Place one drop of Bis(2,2,3,3,3-pentafluoropropyl)amine between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup:
-
Acquire a background spectrum of the clean salt plates.
-
Place the sample in the spectrometer.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Label the significant peaks in the spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of Bis(2,2,3,3,3-pentafluoropropyl)amine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis is required. For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An attached proton test (APT) or distortionless enhancement by polarization transfer (DEPT) experiment can be run to aid in peak assignment.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or internal standard.
-
Integrate the signals and analyze the multiplicities and coupling constants.
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
-
Instrument Setup:
-
Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI for soft ionization, or Electron Ionization - EI for fragmentation).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, either via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire data over a suitable mass range (e.g., m/z 50-500).
-
-
Data Processing:
-
Identify the molecular ion peak and any adducts.
-
Analyze the fragmentation pattern to confirm the structure.
-
Summary and Conclusion
The spectroscopic characterization of Bis(2,2,3,3,3-pentafluoropropyl)amine relies on a combination of IR, NMR, and MS techniques. While experimental data for this specific compound is not widely published, a thorough understanding of spectroscopic principles and data from analogous fluorinated amines allows for accurate prediction of its spectral features. The N-H and C-F stretches in the IR spectrum, the distinct chemical shifts and coupling patterns in the ¹H, ¹³C, and ¹⁹F NMR spectra, and the characteristic molecular ion and fragmentation patterns in the mass spectrum collectively provide a unique spectroscopic fingerprint for the unambiguous identification and structural confirmation of Bis(2,2,3,3,3-pentafluoropropyl)amine. The experimental protocols outlined in this guide provide a robust framework for obtaining high-quality data for this and other related fluorinated compounds.
References
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-
Kuchar, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(12), 3457-3467. [Link]
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Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7273–7278. [Link]
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National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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Durig, J. R., et al. (2011). Conformational, vibrational, and structural studies of 2,2,3,3,3-pentafluoropropylamine from Raman and infrared spectra of gas, liquid, xenon solutions, and solid supported by ab initio calculations. Journal of Raman Spectroscopy, 42(6), 1335-1348. [Link]
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PubChem. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. National Center for Biotechnology Information. [Link]
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Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
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Beilstein Journals. (n.d.). Supporting Information: Activation of pentafluoropropane isomers at a nanoscopic aluminum chlorofluoride: hydrodefluorination versus dehydrofluorination. [Link]
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-
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University of Colorado Boulder. (n.d.). IR Chart. [Link]
-
Dmowski, W., & Kozłowska, Z. (2014). Tri- and tetrafluoropropionamides derived from chiral secondary amines – synthesis and the conformational studies. RSC Advances, 4(44), 23219-23228. [Link]
-
Duong, Q. H., et al. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. ChemRxiv. [Link]
-
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-
ResearchGate. (n.d.). Synthesis and characterization of bis[bis(pentafluoroethyl)phosphinyl]imides, M+N(-), M = H, Na, K, Cs, Ag, Me4N. [Link]
-
Teverovskiy, G., et al. (2015). Synthesis and characterization of 2-pyridylsulfur pentafluorides. Angewandte Chemie International Edition, 54(2), 559-563. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. [Link]
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Unveiling the Solubility Profile of Bis(2,2,3,3,3-pentafluoropropyl)amine: A Technical Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Enigmatic Nature of a Heavily Fluorinated Amine
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a substance is governed by the principle of "like dissolves like." In the case of Bis(2,2,3,3,3-pentafluoropropyl)amine, its molecular structure provides critical clues to its expected solubility behavior.
The Dominance of the Fluorinated Chains: The two pentafluoropropyl groups are the most significant features of the molecule. Highly fluorinated liquid phases are known to be the least polar of any known liquid phases[5]. This extreme nonpolarity arises from the high local symmetry and low polarizability of the C-F bonds[5]. Consequently, Bis(2,2,3,3,3-pentafluoropropyl)amine is expected to exhibit very low solubility in polar solvents like water.
The Role of the Amine Group: The secondary amine group introduces a site for potential hydrogen bonding. Primary and secondary amines generally exhibit enhanced solubility in water due to their ability to form hydrogen bonds[6]. However, in this molecule, the strong electron-withdrawing effect of the adjacent fluorinated alkyl chains is expected to significantly reduce the basicity of the nitrogen atom, thereby diminishing its ability to act as a hydrogen bond acceptor.
Acid-Base Chemistry and Solubility: A common characteristic of amines is their ability to react with acids to form ammonium salts, which are often much more soluble in water than the original amine[7]. Therefore, it is anticipated that the solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine in aqueous solutions will increase significantly under acidic conditions due to the formation of the corresponding protonated species.
Solubility in Organic Solvents: Generally, amines are soluble in organic solvents[8]. Given the highly nonpolar nature of the fluorinated chains, Bis(2,2,3,3,3-pentafluoropropyl)amine is expected to be soluble in nonpolar organic solvents and specialized fluorous solvents. Its solubility in polar organic solvents may be more limited.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a standardized method for qualitatively and semi-quantitatively assessing the solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine in various solvents.
Materials and Reagents
-
Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS 883498-76-8)[9]
-
Distilled or deionized water
-
5% (v/v) Hydrochloric acid (HCl) solution
-
5% (w/v) Sodium hydroxide (NaOH) solution
-
A selection of organic solvents (e.g., diethyl ether, dichloromethane, hexane, ethanol, acetone)
-
Test tubes (13 x 100 mm)
-
Vortex mixer
-
pH paper or pH meter
-
Analytical balance
-
Micropipettes
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Detailed Protocol
-
Preparation: Label a clean, dry test tube for each solvent to be tested (water, 5% HCl, 5% NaOH, and organic solvents)[8].
-
Solvent Addition: Add 0.5 mL of the respective solvent to each labeled test tube[10].
-
Compound Addition: Add approximately 25 mg of solid Bis(2,2,3,3,3-pentafluoropropyl)amine or 1 drop if it is a liquid to each test tube[10].
-
Mixing: Tightly cap and vigorously mix the contents of each test tube using a vortex mixer for 30 seconds[11].
-
Observation: Allow the tubes to stand for 2-3 minutes and then observe whether the compound has dissolved completely (soluble) or if a separate phase or solid particles remain (insoluble)[7].
-
pH Testing (for aqueous solutions): If the compound is found to be soluble in water, test the pH of the solution using a glass rod and pH paper or a pH meter[8]. An increase in pH would be expected for an amine.
-
Acid/Base Solubility:
-
For the tube containing 5% HCl, observe if the compound, which may be insoluble in water, dissolves. This would indicate the formation of a soluble salt[10].
-
For the tube containing 5% NaOH, observe for any reaction or change in solubility.
-
-
Record Observations: Systematically record all observations in a data table.
Data Presentation and Interpretation
The results of the solubility tests should be summarized in a clear and structured table.
| Solvent | Observation (Soluble/Insoluble) | Comments |
| Water | Expected: Insoluble | High degree of fluorination reduces polarity. |
| 5% HCl | Expected: Soluble | Formation of a more polar ammonium salt. |
| 5% NaOH | Expected: Insoluble | The amine is not expected to react with a base. |
| Diethyl Ether | Expected: Soluble | Nonpolar organic solvent. |
| Dichloromethane | Expected: Soluble | Common organic solvent. |
| Hexane | Expected: Soluble | Highly nonpolar solvent. |
| Ethanol | Expected: Likely Soluble | Polarity may be intermediate. |
| Acetone | Expected: Likely Soluble | Common polar aprotic solvent. |
Advanced Considerations and Predictive Modeling
While physical experimentation is the gold standard, computational models can provide valuable insights, especially for novel compounds.
COSMO-RS (Conductor-like Screening Model for Real Solvents): This is a powerful method for predicting the solubility of compounds in various solvents based on quantum chemical calculations. Machine learning models trained on COSMO-RS descriptors have shown good performance in predicting the solubility of fluorinated gases in ionic liquids, and similar approaches could be applied here[12][13].
Quantitative Structure-Property Relationship (QSPR) Models: These models correlate the chemical structure of a molecule with its physical properties. For solubility prediction, descriptors such as molecular weight, logP, and polar surface area are often used. The development of specific QSPR models for highly fluorinated compounds is an active area of research[14][15].
Conclusion and Future Directions
Understanding the solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine is crucial for its application in research and development. Based on its highly fluorinated structure, it is predicted to be insoluble in water but soluble in nonpolar organic solvents and aqueous acidic solutions. The provided experimental protocol offers a reliable method for verifying these predictions. Future research should focus on obtaining quantitative solubility data across a range of solvents and temperatures. Furthermore, the development and validation of predictive computational models for this and similar highly fluorinated compounds will be invaluable for accelerating materials discovery and understanding their environmental fate.
References
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An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine and its Structural Analogs
Abstract
This technical guide provides a comprehensive overview of Bis(2,2,3,3,3-pentafluoropropyl)amine, a fluorinated secondary amine of significant interest in advanced materials and chemical synthesis. We delve into its synthesis, physicochemical properties, and characterization, while also exploring a range of its structural analogs. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and applications of this unique class of compounds. The guide includes detailed experimental protocols, comparative data analysis, and visualizations of key chemical concepts and workflows.
Introduction: The Significance of Fluorinated Amines
The incorporation of fluorine into organic molecules imparts a range of unique and often desirable properties, including enhanced thermal stability, chemical resistance, and lipophilicity.[1][2] In the realm of amines, fluorination profoundly influences basicity and metabolic stability, making fluorinated amines valuable building blocks in pharmaceuticals, agrochemicals, and materials science.[3] Bis(2,2,3,3,3-pentafluoropropyl)amine, with its two highly fluorinated propyl chains attached to a central nitrogen atom, exemplifies the unique characteristics of this compound class. This guide will explore the core chemistry of this molecule and its structural relatives, providing a foundational understanding for their application in research and development.
Core Compound: Bis(2,2,3,3,3-pentafluoropropyl)amine
Chemical Structure and Properties
-
IUPAC Name: 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine
-
CAS Number: 883498-76-8[3]
-
Molecular Formula: C₆H₅F₁₀N[3]
-
Boiling Point: 101-103 °C[4]
The presence of ten fluorine atoms significantly reduces the basicity of the amine compared to its non-fluorinated analog, dipropylamine. This is due to the strong electron-withdrawing inductive effect of the pentafluoropropyl groups.
Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine and its Analogs
The synthesis of fluorinated secondary amines like Bis(2,2,3,3,3-pentafluoropropyl)amine typically involves the alkylation of an amine with a suitable fluorinated electrophile.
General Synthetic Strategy: Nucleophilic Alkylation
A common and direct approach is the nucleophilic substitution reaction between a primary amine or ammonia and a pentafluoropropyl halide.[5][6][7] However, a significant challenge in this method is the potential for over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts, as the product secondary amine can also act as a nucleophile.[8]
To favor the formation of the desired secondary amine, reaction conditions can be optimized by using a large excess of the primary amine or ammonia.
Detailed Experimental Protocol: Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine
Objective: To synthesize Bis(2,2,3,3,3-pentafluoropropyl)amine via the alkylation of ammonia with 1-iodo-2,2,3,3,3-pentafluoropropane.
Materials:
-
1-Iodo-2,2,3,3,3-pentafluoropropane
-
Aqueous ammonia (28-30%)
-
Potassium carbonate (K₂CO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Distilled water
Procedure:
-
In a high-pressure reaction vessel, combine 1-iodo-2,2,3,3,3-pentafluoropropane (1.0 eq) and a significant excess of aqueous ammonia (e.g., 20 eq).
-
Add potassium carbonate (2.0 eq) to the mixture to act as a base and neutralize the hydroiodic acid formed during the reaction.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 24-48 hours.
-
After cooling to room temperature, carefully vent the reaction vessel.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with distilled water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under atmospheric pressure to yield Bis(2,2,3,3,3-pentafluoropropyl)amine as a colorless liquid.
Self-Validation: The progress of the reaction can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the primary and secondary amine products. The final product purity should be assessed by GC and its identity confirmed by NMR and mass spectrometry.
Structural Analogs and Comparative Properties
The physicochemical properties of fluorinated amines can be tuned by modifying their molecular structure. Key areas for modification include the length of the fluoroalkyl chains and the nature of the substituents on the nitrogen atom.
Variation in Fluoroalkyl Chain Length
Increasing the length of the perfluoroalkyl chain generally leads to a decrease in boiling point for analogous amines due to weaker intermolecular forces.[9][10][11] Furthermore, the electron-withdrawing effect of longer perfluoroalkyl chains will further decrease the basicity of the amine.
| Compound Name | Structure | Boiling Point (°C) | Predicted pKa of Conjugate Acid |
| Bis(2,2,2-trifluoroethyl)amine | (CF₃CH₂)₂NH | 59-61 | ~5.7 |
| Bis(2,2,3,3,3-pentafluoropropyl)amine | (CF₃CF₂CH₂)₂NH | 101-103 | < 5 |
| Bis(2,2,3,3,4,4,4-heptafluorobutyl)amine | (CF₃CF₂CF₂CH₂)₂NH | ~140-145 | < 5 |
Asymmetric Substitution on Nitrogen
Introducing different substituents on the nitrogen atom allows for the fine-tuning of properties such as solubility and reactivity.
| Compound Name | Structure | Notes |
| N-ethyl-N-(2,2,3,3,3-pentafluoropropyl)amine | (CF₃CF₂CH₂)N(H)CH₂CH₃ | Increased basicity compared to the bis-pentafluoropropyl analog. |
| N-phenyl-N-(2,2,3,3,3-pentafluoropropyl)amine | (CF₃CF₂CH₂)N(H)C₆H₅ | Basicity is significantly reduced due to the delocalization of the nitrogen lone pair into the aromatic ring. |
Characterization Techniques
The structural elucidation and purity assessment of Bis(2,2,3,3,3-pentafluoropropyl)amine and its analogs rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is relatively simple, showing a characteristic triplet for the -CH₂- group adjacent to the nitrogen, split by the two adjacent fluorine atoms.
-
¹⁹F NMR: This is a powerful tool for characterizing fluorinated compounds. The spectrum will show distinct signals for the -CF₂- and -CF₃ groups, with characteristic chemical shifts and coupling constants.[12][13][14][15] The chemical shifts are sensitive to the electronic environment, providing valuable structural information.
-
¹³C NMR: The carbon spectrum will show signals for the different carbon environments, with the C-F couplings providing additional structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), perfluoroalkyl compounds often exhibit characteristic fragmentation patterns involving the loss of CF₃ and C₂F₅ radicals.[1][16][17][18]
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 281
-
Loss of a pentafluoroethyl radical ([M - C₂F₅]⁺): m/z = 162
-
Loss of a pentafluoropropyl group ([M - C₃F₅H₂]⁺): m/z = 148
Applications and Field-Proven Insights
While specific, large-scale industrial applications of Bis(2,2,3,3,3-pentafluoropropyl)amine are not widely documented in publicly available literature, its structural features suggest potential uses in several high-technology sectors.
Polymer Chemistry and Catalysis
Fluorinated amines can act as non-coordinating or weakly coordinating bases and activators in polymerization catalysis.[19][20][21] The electron-withdrawing nature of the pentafluoropropyl groups makes the nitrogen lone pair less available for coordination, which can be advantageous in certain catalytic systems where a bulky, non-nucleophilic base is required. There is potential for its use in the synthesis of specialty polymers where the incorporation of fluorinated moieties can enhance properties such as thermal stability and chemical resistance.
Electronic Materials
The unique properties of fluorinated compounds, such as low dielectric constants and high thermal stability, make them attractive for applications in the semiconductor industry.[5][22][23][24][25] Perfluoroalkylamines and their derivatives can be used in the formulation of photoresists, etching gases, and as surface modifiers for electronic components. Their ability to form thin, stable, and low-surface-energy films is particularly valuable.
Conclusion
Bis(2,2,3,3,3-pentafluoropropyl)amine and its structural analogs represent a fascinating class of molecules with a unique combination of properties conferred by their highly fluorinated alkyl chains. While their synthesis presents challenges related to selectivity, the methodologies outlined in this guide provide a solid foundation for their preparation and characterization. The potential applications in advanced materials, particularly in catalysis and electronics, warrant further investigation and development. As the demand for high-performance materials continues to grow, the importance of understanding and harnessing the properties of such fluorinated compounds will undoubtedly increase.
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Amine-catalyzed Synthesis of Fluorine-containing Polymers through Halogen Bonding. (2023). ResearchGate. [Link]
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Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. (2007). PubMed. [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022). National Center for Biotechnology Information. [Link]
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Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: Evidence for fluorine migration prior to secondary and tertiary fragmentation. (2007). ResearchGate. [Link]
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Fragmentation Studies of Neutral Per- And Polyfluoroalkyl Substances by Atmospheric Pressure Ionization-Multiple-Stage Mass Spectrometry. (2019). PubMed. [Link]
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Physical Properties of Amines. (n.d.). BYJU'S. [Link]
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Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (2025). ResearchGate. [Link]
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Amination. (n.d.). Fisher Scientific. [Link]
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Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry. [Link]
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Synthesis of Fluorinated Amines: A Personal Account. (2023). ACS Publications. [Link]
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Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. (2025). PubMed. [Link]
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Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]
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(PDF) Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. (2015). ResearchGate. [Link]
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Synthesis and surface properties of N-alkylaldonamides. (n.d.). Semantic Scholar. [Link]
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Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. (2022). ChemRxiv. [Link]
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Synthesis and in vitro leishmanicidal activity of novel N-arylspermidine derivatives. (2024). PubMed. [Link]
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Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane. (2025). ResearchGate. [Link]
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Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine. (2024). National Center for Biotechnology Information. [Link]
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Unlocking New Frontiers: A Technical Guide to the Potential Research Applications of Bis(2,2,3,3,3-pentafluoropropyl)amine
Introduction: The Promise of Strategic Fluorination
In the landscape of modern chemical research, the strategic incorporation of fluorine into molecular architectures has consistently proven to be a transformative approach for enhancing material properties and biological activity. The unique physicochemical characteristics imparted by fluorine, such as high thermal stability, metabolic resistance, and altered electronic properties, have paved the way for innovations across diverse scientific disciplines.[1][2][3] This guide delves into the potential research applications of a compelling, yet underexplored molecule: Bis(2,2,3,3,3-pentafluoropropyl)amine .
With a molecular formula of C₆H₅F₁₀N and a molecular weight of 281.1 g/mol , this secondary amine is characterized by the presence of two pentafluoropropyl chains flanking a central nitrogen atom.[4] This structure suggests a unique combination of properties stemming from both the fluorinated alkyl groups and the secondary amine functionality. This technical guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the core potential of bis(2,2,3,3,3-pentafluoropropyl)amine, offering a roadmap for its application in medicinal chemistry, materials science, and as a versatile building block in organic synthesis.
Physicochemical Properties: A Foundation for Innovation
While extensive experimental data for bis(2,2,3,3,3-pentafluoropropyl)amine is not widely available in the public domain, we can infer its key properties based on the well-established principles of organofluorine chemistry.
| Property | Predicted Characteristic | Rationale and Impact |
| Basicity (pKa) | Significantly lower than non-fluorinated dialkylamines. | The strong electron-withdrawing effect of the pentafluoropropyl groups reduces the electron density on the nitrogen atom, thereby decreasing its ability to accept a proton.[5][6] This has profound implications for its behavior in biological systems and as a catalyst. |
| Solubility | Limited solubility in aqueous media, higher solubility in organic and fluorinated solvents. | The hydrophobic nature of the fluorinated alkyl chains will dominate its solubility profile. The ability to dissolve in a range of organic solvents makes it amenable to various synthetic transformations.[7] |
| Thermal Stability | High | The carbon-fluorine bond is exceptionally strong, leading to high thermal stability.[8] This suggests potential applications in high-temperature environments. |
| Chemical Stability | Resistant to oxidation and metabolic degradation. | The electron-deficient nature of the carbon atoms adjacent to the fluorine atoms makes them less susceptible to enzymatic oxidation.[9] |
Medicinal Chemistry: Engineering Metabolic Robustness and Modulating Bioactivity
The introduction of fluorine is a well-established strategy in drug discovery to enhance the metabolic stability and pharmacokinetic profile of bioactive molecules.[10][11][12] Bis(2,2,3,3,3-pentafluoropropyl)amine can be envisioned as a novel building block for the synthesis of new chemical entities with improved drug-like properties.
Blocking Metabolic Hotspots
A primary route of drug metabolism involves the oxidation of C-H bonds by cytochrome P450 enzymes. By replacing hydrogen atoms with fluorine, these metabolic "hotspots" can be effectively blocked, prolonging the half-life of a drug. The pentafluoropropyl groups in the target molecule offer a robust shield against oxidative metabolism.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol outlines a standardized procedure to assess the metabolic stability of a novel compound, such as a derivative of bis(2,2,3,3,3-pentafluoropropyl)amine, in comparison to a non-fluorinated analog.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and its non-fluorinated analog.
-
Pooled liver microsomes (e.g., human, rat).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system.
-
Positive control compounds (high and low clearance).
-
Acetonitrile or methanol (for reaction termination).
-
96-well plates.
-
Incubator set to 37°C.
-
LC-MS/MS system.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation:
-
In a 96-well plate, add liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include a parallel incubation without NADPH as a negative control.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile.[10]
-
Sample Processing: Centrifuge the samples to precipitate proteins and transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k .
-
Calculate the intrinsic clearance: CLint = (0.693 / t½) * (incubation volume / amount of microsomal protein) .[12]
-
Workflow for preparing and testing a fluorinated electrolyte.
Catalysis in Olefin Polymerization
There is evidence suggesting the use of bis(2,2,3,3,3-pentafluoropropyl)amine in the preparation of catalysts for olefin polymerization. [13]In this context, the fluorinated amine may act as a ligand or a component of a catalyst support, influencing the electronic and steric environment of the active metal center. This can have a significant impact on the catalytic activity, polymer molecular weight, and microstructure. The electron-withdrawing nature of the pentafluoropropyl groups can modulate the Lewis acidity of the metal center, potentially leading to improved catalytic performance.
Organic Synthesis: A Versatile Fluorinated Building Block
Secondary amines are fundamental building blocks in organic synthesis, and the unique properties of bis(2,2,3,3,3-pentafluoropropyl)amine make it an attractive starting material for the synthesis of more complex fluorinated molecules. [8][14]
Synthesis of Novel Fluorinated Heterocycles and Amines
The nitrogen atom of bis(2,2,3,3,3-pentafluoropropyl)amine can participate in a variety of chemical transformations, including:
-
N-Alkylation and N-Arylation: To introduce the bis(pentafluoropropyl)amino moiety into a wider range of molecular scaffolds.
-
Cyclization Reactions: To form novel fluorinated heterocyclic compounds with potential applications in medicinal chemistry and materials science.
-
Conversion to Amides and Sulfonamides: To further modify its electronic properties and explore new chemical space.
Toxicological Considerations: The Potential for N-Nitrosamine Formation
A critical aspect to consider for any secondary amine is its potential to form N-nitrosamines, a class of compounds known for their carcinogenic properties. The reaction of a secondary amine with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions), can lead to the formation of an N-nitrosamine. [15][16] Given that bis(2,2,3,3,3-pentafluoropropyl)amine is a secondary amine, its potential to form the corresponding N-nitroso derivative under relevant conditions should be carefully evaluated in any application where it might be exposed to nitrosating agents, particularly in biological or environmental contexts. However, the significantly reduced basicity of the nitrogen atom due to the electron-withdrawing fluoroalkyl groups may decrease its nucleophilicity and thus potentially reduce the rate of nitrosation compared to non-fluorinated secondary amines. Further research is warranted to quantify this risk.
Conclusion and Future Outlook
Bis(2,2,3,3,3-pentafluoropropyl)amine stands as a promising yet underutilized chemical entity with significant potential across multiple domains of chemical research. Its unique combination of a secondary amine functionality with the robust and electron-withdrawing nature of pentafluoropropyl groups offers a compelling platform for innovation. In medicinal chemistry, it presents an opportunity to design drug candidates with enhanced metabolic stability. In materials science, its application in high-performance battery electrolytes and specialized polymerization catalysts warrants further investigation. As a synthetic building block, it opens doors to novel fluorinated molecules with tailored properties.
While the full scope of its utility is still to be uncovered, this technical guide provides a foundational understanding and a strategic framework for researchers to begin exploring the vast potential of bis(2,2,3,3,3-pentafluoropropyl)amine. The journey to unlocking its full capabilities will undoubtedly lead to exciting discoveries and advancements in science and technology.
References
- Murphy, C. D., & Sandford, G. (2015). Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 739-752.
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803.
- Furuya, T., Kuttan, A., & Ritter, T. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601.
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Introduction to the Chemistry of Alternative Battery Technologies: Survey of Liquid Electrolytes in Next Generation, Fluoride-Ion Batteries. (n.d.). Micro Nano Technology Education Center. Retrieved January 18, 2026, from [Link]
- Wang, L., Feng, Z., Luo, Z., & Yi, W. (2024). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. Chemical Science, 15(48), 18456-18462.
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Fluorinated electrolytes provide better performance when lithium ion batteries are pushed to the limit. (2018, August 7). Fluoride Action Network. Retrieved January 18, 2026, from [Link]
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Fluorination in advanced battery design. (n.d.). Griffith University. Retrieved January 18, 2026, from [Link]
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Fluorinated electrolyte formulations design enabling high-voltage and long-life lithium metal batteries. (2025, August 10). ResearchGate. Retrieved January 18, 2026, from [Link]
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Reaction of Polyfluorinated Imines with Trifluoromethyltrimethylsilane. Direct Synthesis of N-(Perfluoro-t-butyl)amines. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Synthesis of primary polyfluoroalkylamines by Gabriel synthesis and... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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2,2,3,3,3-Pentafluoropropylamine. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
- Pleasance, S., & Smith, M. A. (2014). Comparative in Vitro Toxicity of Nitrosamines and Nitramines Associated With Amine-Based Carbon Capture and Storage. Environmental Health Perspectives, 122(7), 715-721.
-
Synthesis of Fluorinated Amines: A Personal Account. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Research progress of new fluorinated compounds in lithium-ion battery electrolytes. (n.d.). Vertex AI Search.
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, November 6). ChemRxiv. Retrieved January 18, 2026, from [Link]
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Electrocatalytic Fluoroalkylation of Olefins. (2025, August 6). ResearchGate. Retrieved January 18, 2026, from [Link]
-
Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. (2022, November 8). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. (2023, December 17). MDPI. Retrieved January 18, 2026, from [Link]
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Olefin Polymerization - Catalysts from Group 10 to Group 4. (2011, November 27). AZoM.com. Retrieved January 18, 2026, from [Link]
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Mechanistic Study on Steric Activity Interplay of Olefin/Polar Monomers for Industrially Selective Late Transition Metal Catalytic Reactions. (2023, October 18). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
- Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA). (n.d.). Google Patents.
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Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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(PDF) Nitrosamines-A real Health Concern. (2024, January 22). ResearchGate. Retrieved January 18, 2026, from [Link]
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"Bis(2,2,3,3,3-pentafluoropropyl)amine" literature review
An In-Depth Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine
Authored by a Senior Application Scientist
Foreword: The Unique Niche of Partially Fluorinated Amines
In the vast landscape of organofluorine chemistry, perfluorinated compounds have long held the spotlight, prized for their extreme thermal and chemical stability. However, a more nuanced class of molecules, partially fluorinated compounds, offers a compelling balance of properties. Bis(2,2,3,3,3-pentafluoropropyl)amine is a prime exemplar of this class. The strategic placement of fluorine atoms dramatically alters the electronic properties and basicity of the amine nitrogen, while the remaining carbon-hydrogen bonds provide sites for functionalization and ensure a degree of conformational flexibility not seen in their perfluorinated counterparts.[1] This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its specialized applications and handling protocols, designed for the practicing researcher and development professional.
Core Physicochemical & Structural Characteristics
Bis(2,2,3,3,3-pentafluoropropyl)amine, with the CAS Number 883498-76-8, is a secondary amine featuring two pentafluoropropyl groups attached to the nitrogen atom.[2] The presence of ten highly electronegative fluorine atoms imparts unique characteristics to the molecule.
| Property | Value / Description | Source |
| CAS Number | 883498-76-8 | [2] |
| Molecular Formula | C₆H₅F₁₀N | [2][3] |
| Molecular Weight | 281.1 g/mol | [2] |
| IUPAC Name | 2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)propan-1-amine | [3] |
| Alternate Names | Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine | [2][3] |
| Predicted XlogP | 3.4 | [3] |
| Monoisotopic Mass | 281.02625 Da | [3] |
The strong electron-withdrawing effect of the two CF₃CF₂- groups significantly reduces the basicity of the central nitrogen atom compared to its non-fluorinated analog, di-n-propylamine. This electronic modification is a key driver of its chemical behavior and applications.
Synthesis Pathway and Mechanistic Considerations
While detailed, peer-reviewed synthesis literature specifically for Bis(2,2,3,3,3-pentafluoropropyl)amine is not abundant, a logical synthetic approach can be devised based on established reactions of fluorinated building blocks and primary amines. The most plausible route involves the nucleophilic substitution of a 2,2,3,3,3-pentafluoropropyl halide or sulfonate with 2,2,3,3,3-pentafluoropropylamine.
The precursor, 2,2,3,3,3-pentafluoropropan-1-amine, is a known compound.[4] The synthesis would likely proceed via a standard Sₙ2 mechanism, where the primary amine acts as the nucleophile.
Caption: Proposed synthetic workflow for the target amine.
Experimental Protocol: Proposed Synthesis
Disclaimer: This protocol is a theoretical proposition based on standard organic chemistry principles and has not been experimentally validated from a cited source. All work should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,2,3,3,3-pentafluoropropylamine (1.0 eq).
-
Solvent and Base Addition: Add anhydrous acetonitrile (ACN) to dissolve the amine, followed by the addition of a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq). The base is critical to neutralize the hydrohalic acid byproduct, driving the reaction to completion.
-
Electrophile Addition: Slowly add 2,2,3,3,3-pentafluoropropyl iodide or bromide (1.1 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Filter off the solid base/byproduct salt. The filtrate is then concentrated under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine to remove residual salts and solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Key Applications in Advanced Materials and Research
While not as extensively documented as other fluorinated compounds, Bis(2,2,3,3,3-pentafluoropropyl)amine has been identified in specific, high-value research and development areas.[1]
Catalyst Systems for Olefin Polymerization
Patents have disclosed the use of this amine as a component in the preparation of catalyst carriers for addition polymerization, particularly for olefins like ethylene.[1] In these systems, the amine or its derivatives are used to modify the surface of support particles (e.g., silica). This modification influences the interaction of the single-site catalyst with the support, which in turn affects the properties of the resulting polymer, such as molecular weight and polydispersity.
Caption: Logical flow of the amine's use in catalyst preparation.
The fluorinated nature of the amine likely imparts specific surface energy and electronic properties to the support, preventing catalyst agglomeration and promoting uniform polymerization activity.
Reference Compound in PFAS Research
As a member of the broad class of per- and polyfluoroalkyl substances (PFAS), this compound is relevant to environmental science and toxicology.[1] A machine learning framework, for instance, has utilized a dataset including Bis(2,2,3,3,3-pentafluoropropyl)amine to quantify the binding affinity of various PFAS compounds to human serum albumin.[1] Its well-defined structure serves as a valuable data point for building predictive models of how different fluorination patterns affect biological interactions.
Safety, Handling, and Disposal
Bis(2,2,3,3,3-pentafluoropropyl)amine is a hazardous chemical that requires strict safety protocols. Multiple safety data sheets classify it as a skin and eye irritant and potentially harmful if inhaled or ingested.[5][6]
| Hazard Category | GHS Classification | Precautionary Statements | Source |
| Skin Contact | Irritant (Category 2) / Corrosive | H315: Causes skin irritation | P280, P302+P352, P362+P364 |
| Eye Contact | Irritant (Category 2A) / Damage | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Inhalation | Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P304+P340, P312 |
| General | Multiple Acute Toxicities | H302, H311, H330 (Harmful/Toxic/Fatal) | P260, P264, P270, P271 |
Protocol: Safe Handling and Emergency Procedures
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[6] Ensure a safety shower and eyewash station are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[6] Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[5]
-
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[5]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[5] Do not allow the product to enter drains.[6]
Conclusion
Bis(2,2,3,3,3-pentafluoropropyl)amine stands as a specialized chemical with significant potential in materials science, particularly in the realm of polymerization catalysis. Its unique electronic properties, a direct result of its partial fluorination, distinguish it from both non-fluorinated and perfluorinated analogs. While its direct application in drug development is not currently prominent, its role as a reference compound in toxicological and environmental PFAS studies is crucial for the broader scientific community. Adherence to stringent safety protocols is paramount when handling this reactive and hazardous compound. Future research may further elucidate its utility as a building block for novel fluorinated materials, leveraging the distinct reactivity of its secondary amine functionality.
References
- Synquest Labs. Bis(2,2,3,3,3-pentafluoropropyl)amine Safety Data Sheet. [URL: https://www.synquestlabs.com/sds/883498-76-8.pdf]
- Sigma-Aldrich. SAFETY DATA SHEET (Generic for hazardous amines). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/i1006]
- Benchchem. Bis(2,2,3,3,3-pentafluoropropyl)amine Overview. [URL: https://www.benchchem.com/product/b883498-76-8]
- ChemicalBook. 883498-76-8(BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Product Description. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61295255.htm]
- Sigma-Aldrich. SAFETY DATA SHEET (Generic for corrosive amines). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/239399]
- Santa Cruz Biotechnology, Inc. Bis(2,2,3,3,3-pentafluoropropyl)amine. [URL: https://www.scbt.com/p/bis-2-2-3-3-3-pentafluoropropyl-amine-cas-883498-76-8]
- PubChemLite. Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. [URL: https://pubchemlite.deepchem.io/compound/13936940]
- PubChem. 2,2,3,3,3-Pentafluoropropylamine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79002]
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Methodological & Application
A-2026-01: A Step-by-Step Guide to the Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine
Application Note: A-2026-01
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a detailed protocol for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine, a key intermediate in the development of specialized polymers and pharmaceutical agents. The protocol is based on the principles of reductive amination, a robust and widely applicable method for amine synthesis.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals with a background in synthetic organic chemistry. All procedures must be conducted in a controlled laboratory environment with appropriate safety measures.
Introduction and Scientific Background
Bis(2,2,3,3,3-pentafluoropropyl)amine is a secondary amine characterized by the presence of two highly fluorinated propyl chains. The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties.[4] In the context of drug development, fluorination can enhance metabolic stability, binding affinity, and bioavailability.[4] For instance, the electron-withdrawing nature of fluorine can lower the basicity (pKa) of the amine nitrogen, which can be a critical factor in modulating drug-receptor interactions and pharmacokinetic profiles.[4]
The synthesis of fluorinated amines is a topic of significant interest in medicinal and materials chemistry.[5][6][7] While various methods exist, reductive amination stands out as a particularly efficient and versatile strategy.[2][3] This method involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the target amine.[2][3] This approach avoids the common issue of over-alkylation often encountered in direct alkylation methods with alkyl halides.[2][3]
This protocol will detail the synthesis of the target compound starting from 2,2,3,3,3-pentafluoropropan-1-amine and 2,2,3,3,3-pentafluoropropanal. A mild and selective reducing agent, sodium triacetoxyborohydride (STAB), is employed to facilitate the reduction of the intermediate imine without affecting the starting aldehyde.[8]
Reaction Scheme and Mechanism
The overall synthesis is a one-pot reductive amination reaction.
Overall Reaction:
Mechanism:
The reaction proceeds through two main stages:
-
Imine Formation: The primary amine (2,2,3,3,3-pentafluoropropylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (2,2,3,3,3-pentafluoropropanal). This is followed by dehydration to form a protonated imine (iminium ion).
-
Reduction: The hydride reagent, sodium triacetoxyborohydride, selectively delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final secondary amine product.
Logical Flow of the Reductive Amination Process
Caption: Workflow of the two-stage reductive amination.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight | Supplier Notes |
| 2,2,3,3,3-Pentafluoropropylamine | 422-03-7 | 149.06 g/mol | Corrosive, handle with care[9] |
| 2,2,3,3,3-Pentafluoropropanal | 422-04-8 | 148.04 g/mol | Volatile and hygroscopic |
| Sodium Triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 g/mol | Moisture sensitive |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 g/mol | Use dry, nitrogen-purged |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | For drying organic phase |
| Deuterated Chloroform (CDCl₃) | 865-49-6 | 120.38 g/mol | For NMR analysis |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles for reagent transfer
-
Separatory funnel
-
Rotary evaporator
-
High-vacuum pump
-
NMR Spectrometer (¹H, ¹⁹F, ¹³C)
-
FT-IR Spectrometer
-
Mass Spectrometer (e.g., GC-MS or LC-MS)
Safety Precautions
-
Hazard Overview : The target compound, Bis(2,2,3,3,3-pentafluoropropyl)amine, is classified as toxic if swallowed and causes severe skin burns and eye damage.[10] It may also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life.[10]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation : All steps must be performed in a well-ventilated fume hood to avoid inhalation of volatile and corrosive reagents.[10]
-
Handling : Avoid contact with skin, eyes, and clothing.[10][11] Do not ingest or inhale vapors.[10] In case of contact, rinse the affected area immediately with copious amounts of water.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local environmental regulations.
Detailed Synthesis Protocol
Step 1: Reaction Setup
1.1. Take a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter. 1.2. Dry the flask thoroughly with a heat gun under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature. 1.3. To the flask, add 2,2,3,3,3-pentafluoropropylamine (1.0 eq, e.g., 5.0 g). 1.4. Dissolve the amine in 100 mL of anhydrous dichloromethane (DCM).
Step 2: Addition of Aldehyde
2.1. While stirring the solution under an inert atmosphere, slowly add 2,2,3,3,3-pentafluoropropanal (1.05 eq) dropwise via syringe over 10 minutes. 2.2. Allow the mixture to stir at room temperature for 30 minutes. This period allows for the formation of the hemiaminal and subsequent iminium ion intermediate.
Step 3: Reduction
3.1. In a separate, dry flask, weigh out sodium triacetoxyborohydride (STAB) (1.5 eq). 3.2. Add the STAB to the reaction mixture in portions over 15-20 minutes. Note: The addition can be slightly exothermic. Monitor the temperature and cool with a water bath if necessary. 3.3. Let the reaction stir at room temperature for 12-16 hours (overnight).
Step 4: Reaction Monitoring and Work-up
4.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking a small aliquot from the reaction mixture. 4.2. Once the reaction is complete (disappearance of the starting amine), carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Caution: Gas evolution (H₂) will occur. 4.3. Transfer the mixture to a separatory funnel. 4.4. Separate the organic layer. 4.5. Extract the aqueous layer twice with DCM (2 x 50 mL). 4.6. Combine all organic layers. 4.7. Wash the combined organic phase with brine (saturated NaCl solution), then dry over anhydrous magnesium sulfate (MgSO₄). 4.8. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Step 5: Purification
5.1. The crude product can be purified by vacuum distillation or column chromatography on silica gel. 5.2. For column chromatography, use a solvent system such as ethyl acetate/hexanes. The polarity can be adjusted based on TLC analysis. 5.3. Collect the fractions containing the pure product and concentrate them under reduced pressure to yield Bis(2,2,3,3,3-pentafluoropropyl)amine as a clear oil.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
¹H NMR : The spectrum should show characteristic signals for the -CH₂- and -NH- protons. The methylene protons will appear as a triplet of triplets due to coupling with both the adjacent fluorine atoms and the N-H proton.
-
¹⁹F NMR : The spectrum will show two distinct signals corresponding to the -CF₂- and -CF₃ groups.
-
¹³C NMR : Signals corresponding to the different carbon atoms in the molecule should be observed.
-
FT-IR (neat) : Look for characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹) and C-F stretching (strong bands in the 1100-1300 cm⁻¹ region).
-
Mass Spectrometry (EI or ESI) : The molecular ion peak ([M]⁺ or [M+H]⁺) should be observed at the expected m/z value.[12]
| Property | Value |
| Molecular Formula | C₆H₅F₁₀N |
| Molecular Weight | 281.10 g/mol |
| Appearance | Colorless liquid/oil |
| Boiling Point | ~140-145 °C (estimated) |
| Monoisotopic Mass | 281.02625 Da[12] |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine via reductive amination. The methodology is robust, high-yielding, and utilizes a selective reducing agent to minimize side products. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this synthesis. The resulting fluorinated amine is a valuable building block for further research and development in pharmaceuticals and material science.
References
-
PubChem. 2,2,3,3,3-Pentafluoropropylamine. National Center for Biotechnology Information. Available from: [Link]
-
American Chemical Society. (2001). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[10][11]-Proton Shift Reaction. J. Org. Chem. 2001, 66, 21, 7165–7171. Available from: [Link]
-
ACS Organic & Inorganic Au. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. Available from: [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
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PubMed. (2009, August). Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. Future Med Chem. 1(5):875-88. Available from: [Link]
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PubChem. Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. National Center for Biotechnology Information. Available from: [Link]
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Nottingham ePrints. (2020). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Available from: [Link]
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Bis(2,2,3,3,3-pentafluoropropyl)amine: An Inquiry into its Catalytic Applications in Organic Synthesis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Landscape of Fluorinated Amines in Catalysis
The introduction of fluorine into organic molecules can profoundly alter their chemical and physical properties. This principle is the cornerstone of organofluorine chemistry, a field that has delivered numerous innovations in materials science, pharmaceuticals, and agrochemicals. In the realm of catalysis, fluorinated compounds are often explored for their unique electronic and steric attributes. Highly fluorinated amines, such as bis(2,2,3,3,3-pentafluoropropyl)amine, are a fascinating subclass of these molecules. The strong electron-withdrawing nature of the pentafluoropropyl groups is expected to significantly reduce the basicity of the nitrogen atom, potentially rendering the amine non-nucleophilic while still allowing it to participate in hydrogen bonding or act as a weakly coordinating counterion.
This document serves as an application note and protocol guide concerning the use of bis(2,2,3,3,3-pentafluoropropyl)amine as a catalyst in organic synthesis. However, a comprehensive review of the current scientific literature reveals a notable scarcity of detailed studies or established protocols for this specific amine in a direct catalytic role for common organic transformations. While patents suggest its use as a component in the preparation of catalyst systems for polymerization, its application as a standalone catalyst for reactions such as Friedel-Crafts or condensation reactions is not well-documented.[1]
Therefore, this guide will first address the known properties and context of bis(2,2,3,3,3-pentafluoropropyl)amine. Subsequently, it will delve into the potential catalytic roles of highly fluorinated amines by drawing analogies to better-studied, structurally related compounds. This approach aims to provide a foundational understanding and a scientifically grounded perspective for researchers interested in exploring the catalytic potential of this and similar molecules.
Physicochemical Properties and Known Applications
Bis(2,2,3,3,3-pentafluoropropyl)amine, with the chemical formula C₆H₅F₁₀N and CAS number 883498-76-8, is a highly fluorinated secondary amine.[2][3] The presence of two pentafluoroethyl groups attached to the ethyl moieties alpha to the nitrogen atom imparts significant steric bulk and drastically reduces the electron density on the nitrogen.
Caption: Potential Brønsted acid activation by a highly fluorinated amine.
In Frustrated Lewis Pair (FLP) Chemistry
The combination of a sterically hindered, non-basic amine with a Lewis acid could potentially form a Frustrated Lewis Pair (FLP). FLPs are known to activate small molecules like H₂, CO₂, and olefins. The steric bulk of the pentafluoropropyl groups might prevent the formation of a classical Lewis acid-base adduct, leading to FLP reactivity.
Hypothetical Protocol: Exploratory Study of Bis(2,2,3,3,3-pentafluoropropyl)amine in a Friedel-Crafts Type Reaction
The following is a hypothetical and exploratory protocol designed to investigate the potential catalytic activity of bis(2,2,3,3,3-pentafluoropropyl)amine. It is not based on a published procedure for this specific catalyst but is adapted from general protocols for weak acid-catalyzed reactions. [4][5][6]Researchers should exercise caution and perform appropriate safety assessments.
Reaction: Friedel-Crafts Alkylation of an Activated Aromatic Compound.
Objective: To determine if bis(2,2,3,3,3-pentafluoropropyl)amine can catalyze the alkylation of an electron-rich arene with a suitable electrophile, potentially through Brønsted acid activation of the electrophile.
Materials:
-
Bis(2,2,3,3,3-pentafluoropropyl)amine (as potential catalyst)
-
Anisole (or other activated arene)
-
Benzyl alcohol (or other suitable electrophile precursor)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Procedure:
-
Reaction Setup:
-
To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the activated arene (1.0 mmol).
-
Add anhydrous solvent (5 mL).
-
-
Reagent Addition:
-
Add the electrophile precursor (e.g., benzyl alcohol, 1.2 mmol).
-
Add bis(2,2,3,3,3-pentafluoropropyl)amine (0.1 mmol, 10 mol%).
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 2-4 hours).
-
If no reaction is observed, the temperature can be gradually increased (e.g., to 40 °C).
-
-
Work-up:
-
Upon completion (or after 24 hours), quench the reaction by adding saturated aqueous sodium bicarbonate (10 mL).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the product by NMR and mass spectrometry.
-
Data Presentation (Hypothetical):
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 10 | 25 | 24 | |
| 2 | 20 | 25 | 24 | |
| 3 | 10 | 40 | 24 | |
| 4 | - | 40 | 24 |
Conversion to be determined by GC or NMR analysis of the crude reaction mixture.
Conclusion and Future Outlook
Bis(2,2,3,3,3-pentafluoropropyl)amine remains a molecule of untapped potential in the field of organic catalysis. The current body of literature does not provide established protocols for its use in this capacity. However, its unique electronic and steric properties, stemming from extensive fluorination, suggest that it could exhibit novel catalytic activities, possibly as a weak Brønsted acid or as a component of a Frustrated Lewis Pair.
The hypothetical protocol provided herein is intended as a starting point for researchers wishing to explore the catalytic landscape of this and other highly fluorinated amines. Such investigations are crucial for expanding the toolkit of modern synthetic chemists and may lead to the discovery of new and efficient catalytic systems. Further research is warranted to fully elucidate the potential of bis(2,2,3,3,3-pentafluoropropyl)amine and its derivatives as catalysts in organic synthesis.
References
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- Chemistry of Bis(trifluoromethyl)
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- ResearchGate. Metal Bis{(trifluoromethyl)
- Google Patents. DE102005004854A1 - Process for the preparation of bis (3-aminopropyl) amine (dipropylenetriamine, DPTA).
- MDPI. Bis(1,1,1,3,3,3-hexafluoropropan-2-yl)
- ResearchGate. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4-Aminophenyl) Prop-2-en-1-one)
- Santa Cruz Biotechnology. Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8.
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- PubMed. Preparation of N-alkylbis(3-aminopropyl)
- NIH.
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Application Notes and Protocols for Bis(2,2,3,3,3-pentafluoropropyl)amine in Polymer Chemistry
For: Researchers, scientists, and drug development professionals exploring advanced fluorinated polymers.
Introduction: The Strategic Advantage of Bis(2,2,3,3,3-pentafluoropropyl)amine in Polymer Science
Bis(2,2,3,3,3-pentafluoropropyl)amine is a highly fluorinated secondary amine that offers unique properties to polymer systems. Its structure, featuring two sterically bulky and electron-withdrawing pentafluoropropyl groups, imparts significant hydrophobicity, chemical inertness, and thermal stability. While not a conventional monomer for direct polymerization into a polymer backbone, its utility in polymer chemistry is nuanced and impactful, primarily in the realms of catalysis and as a specialty additive.
The lone pair of electrons on the nitrogen atom, influenced by the strong inductive effect of the adjacent fluorinated groups, allows this amine to function as a unique ligand or catalyst in specific polymerization reactions. These applications leverage the combined steric and electronic properties of the molecule to control catalyst activity and influence the properties of the resulting polymers.
This guide provides an in-depth exploration of the documented and potential applications of bis(2,2,3,3,3-pentafluoropropyl)amine in polymer chemistry, complete with detailed protocols to facilitate its use in a research and development setting.
Application I: A Key Component in Advanced Olefin Polymerization Catalyst Systems
In the field of olefin polymerization, particularly with single-site catalysts like metallocenes, the use of activators and modifiers is crucial for achieving high activity and controlling polymer properties. Bis(2,2,3,3,3-pentafluoropropyl)amine has been identified in patent literature as a valuable component in the preparation of catalyst systems for the polymerization of olefins such as ethylene and propylene[1][2][3][4][5].
Mechanistic Insight: The Role of Fluorinated Amines in Catalyst Activation
The primary function of bis(2,2,3,3,3-pentafluoropropyl)amine in this context is as a component of a supported catalyst. It is believed to interact with organoaluminum compounds and the transition metal complex to form a highly active catalytic species. The electron-withdrawing nature of the pentafluoropropyl groups can modulate the electronic environment of the catalytic center, influencing monomer coordination and insertion rates. Furthermore, its steric bulk can play a role in determining the stereoselectivity of the polymerization, particularly for monomers like propylene.
Experimental Protocol: Preparation of a Supported Catalyst for Ethylene Polymerization
This protocol is a representative example based on methodologies described in the patent literature for creating a supported catalyst system for ethylene polymerization[1][2][3][5].
Materials:
-
High-purity silica gel (pre-dried under vacuum at 200°C for 4 hours)
-
Toluene (anhydrous)
-
Triethylaluminum (TEAL) solution (1 M in hexanes)
-
Bis(2,2,3,3,3-pentafluoropropyl)amine
-
Zirconocene dichloride (Cp₂ZrCl₂)
-
Ethylene gas (polymerization grade)
-
High-pressure stainless-steel reactor
Protocol Steps:
-
Slurry Preparation: In a glovebox under an inert atmosphere (N₂ or Ar), suspend 10.0 g of dried silica gel in 100 mL of anhydrous toluene in a flask equipped with a magnetic stirrer.
-
Activator Addition: Slowly add 20.0 mmol of the triethylaluminum solution to the silica slurry while stirring. Continue stirring for 1 hour at ambient temperature.
-
Amine Modification: In a separate flask, dissolve 2.0 mmol of bis(2,2,3,3,3-pentafluoropropyl)amine in 20 mL of anhydrous toluene. Add this solution dropwise to the silica/TEAL slurry. Stir the mixture for 2 hours at 50°C. The amine interacts with the TEAL-treated support, creating a modified surface.
-
Metallocene Impregnation: Dissolve 0.5 mmol of zirconocene dichloride in 50 mL of anhydrous toluene. Add this solution to the slurry from the previous step. Stir for an additional 2 hours at 70°C to ensure complete impregnation of the metallocene onto the support.
-
Catalyst Isolation: Stop stirring and allow the solid catalyst to settle. Decant the supernatant liquid. Wash the solid catalyst three times with 50 mL portions of anhydrous hexanes.
-
Drying: Dry the catalyst under a stream of dry nitrogen and then under vacuum to obtain a free-flowing powder.
Workflow for Supported Catalyst Preparation:
Caption: Catalytic role in hybrid phenolic-polyurethane formation.
Quantitative Data Summary
The following table summarizes key properties of bis(2,2,3,3,3-pentafluoropropyl)amine and its typical use levels in the described applications.
| Property / Parameter | Value / Range | Application Context | Reference |
| Molecular Formula | C₆H₅F₁₀N | - | - |
| Molecular Weight | 281.1 g/mol | - | - |
| Appearance | Colorless liquid | - | - |
| Typical Concentration (Olefin Polymerization) | 0.1 - 5 mol% relative to transition metal | Catalyst Preparation | [1][2][3][5] |
| Typical Concentration (Polyurethane) | 0.5 - 5 wt% of the resin component | Hybrid Polymer Synthesis | [6] |
Conclusion and Future Outlook
Bis(2,2,3,3,3-pentafluoropropyl)amine represents a specialized yet potent tool in the polymer scientist's arsenal. Its utility as a catalyst and catalyst component opens avenues for the synthesis of advanced polyolefins and hybrid polymers with tailored properties. The high fluorine content of this amine suggests further potential applications that are yet to be fully explored.
Future research could focus on its use as a surface modifying agent for polymers, where it could be grafted onto polymer backbones via post-polymerization modification to impart extreme hydrophobicity and oleophobicity. Additionally, its potential as a non-migrating additive in fluoropolymer blends to enhance processing or performance characteristics warrants investigation. The protocols and insights provided in this guide serve as a foundational starting point for unlocking the full potential of this unique fluorinated amine in advanced polymer applications.
References
- JP2012012427A - New transition metal compound and catalyst for olefin polymerization using the same - Google P
- EP1113026A2 - Catalyst component for addition polymerization, catalyst for addition polymerization, and process for producing addition polymer - Google P
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Synthesis of Fluorinated Amines: A Personal Account - PMC - NIH. [Link]
- WO2010019666A1 - Fast-cure aldehyde-polyisocyanate resin composition and method of producing a hybrid polymer - Google P
- US7932330B2 - Process for producing modified particle; carrier; catalyst component for addition polymerization - Google P
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - MDPI. [Link]
-
Post-polymerization modification based on reactive fluorinated polymers reaction - ResearchGate. [Link]
-
Fluorinated Additives for Rubber | Request PDF - ResearchGate. [Link]
-
Recent Advances on Fluorine Chemistry - MDPI. [Link]
-
Fluorinated and Un-fluorinated N-halamines as Antimicrobial and Biofilm-controlling Additives for Polymers - PMC - NIH. [Link]
-
Epoxy - Wikipedia. [Link]
-
Combination of Fluorine and Tertiary Amine Activation in Catalyst-Free Thia-Michael Covalent Adaptable Networks | Macromolecules - ACS Publications. [Link]
-
Solution self-assembly of fluorinated polymers, an overview - RSC Publishing. [Link]
-
Process for producing modified particle, carrier or catalyst component for addition polymerization, pre-polymerized catalyst component therefor, catalyst therefor, and addition polymer. Патент № US 0007524789 МПК B01J31/06 - Московский инновационный кластер. [Link]
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- 3. US7932330B2 - Process for producing modified particle; carrier; catalyst component for addition polymerization; process for producing catalyst for addition polymerization; and process for producing addition polymer - Google Patents [patents.google.com]
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- 5. Process for producing modified particle, carrier or catalyst component for addition polymerization, pre-polymerized catalyst component therefor, catalyst therefor, and addition polymer. Патент № US 0007524789 МПК B01J31/06 | Биржа патентов - Московский инновационный кластер [i.moscow]
- 6. WO2010019666A1 - Composition de résine dâaldéhyde-polyisocyanate à vulcanisation rapide et procédé de production de polymère hybride - Google Patents [patents.google.com]
Unlocking Synthetic Potential: Application Notes and Experimental Protocols for Bis(2,2,3,3,3-pentafluoropropyl)amine
Introduction: A Modern Tool for Selective Synthesis
In the landscape of modern organic and medicinal chemistry, the demand for highly selective and robust reagents is perpetual. Bis(2,2,3,3,3-pentafluoropropyl)amine, a polyfluorinated secondary amine, emerges as a significant player in this context. The incorporation of ten fluorine atoms across its propyl chains dramatically alters its physicochemical properties compared to its non-fluorinated counterparts.[1] The strong electron-withdrawing nature of fluorine atoms significantly reduces the nucleophilicity of the nitrogen atom, while the steric bulk of the two pentafluoropropyl groups physically obstructs its approach to electrophilic centers.[2][3] This unique combination of electronic deactivation and steric hindrance positions Bis(2,2,3,3,3-pentafluoropropyl)amine as a potent non-nucleophilic base, or "proton sponge," designed to selectively abstract protons without participating in undesired side reactions.
This guide provides an in-depth exploration of the properties, safe handling, and a detailed experimental protocol for the application of Bis(2,2,3,3,3-pentafluoropropyl)amine as a non-nucleophilic base in sensitive chemical transformations. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile compound.
Physicochemical Properties and Key Advantages
The defining characteristics of Bis(2,2,3,3,3-pentafluoropropyl)amine stem from its highly fluorinated structure. These properties are summarized in the table below.
| Property | Value/Description | Significance in Application |
| Molecular Formula | C₆H₅F₁₀N | High fluorine content dictates its unique properties.[4] |
| Molecular Weight | 281.1 g/mol | Relevant for stoichiometric calculations.[4] |
| Appearance | (Typically a liquid) | Ease of handling and dispensing. |
| Basicity | Weakly basic, non-nucleophilic | The primary advantage for its use as a proton scavenger.[2][3] |
| Solubility | Generally soluble in organic solvents | Compatible with a wide range of reaction media. |
| Thermal Stability | High | The strong C-F bonds contribute to thermal robustness.[1] |
The primary advantage of employing Bis(2,2,3,3,3-pentafluoropropyl)amine lies in its ability to facilitate reactions that are sensitive to traditional amine bases. In many synthetic sequences, the nucleophilicity of common bases like triethylamine or diisopropylethylamine can lead to unwanted side products through alkylation or acylation of the base itself. The sterically shielded and electronically deactivated nitrogen atom in Bis(2,2,3,3,3-pentafluoropropyl)amine mitigates this issue, allowing for cleaner reaction profiles and higher yields of the desired product.
Core Application: Non-Nucleophilic Base in Organic Synthesis
The principal application of Bis(2,2,3,3,3-pentafluoropropyl)amine is as a sterically hindered, non-nucleophilic base. It is particularly valuable in reactions where a proton needs to be scavenged from the reaction medium without interference from the base acting as a nucleophile.[2][3]
Diagram of a General Acid-Scavenging Application
Caption: General reaction scheme where Bis(2,2,3,3,3-pentafluoropropyl)amine acts as a proton scavenger.
Experimental Protocol: Silylation of a Hindered Alcohol
This protocol details the use of Bis(2,2,3,3,3-pentafluoropropyl)amine as an acid scavenger in the silylation of a sterically hindered alcohol. The formation of a silyl ether is a common protecting group strategy in multi-step synthesis. In this example, the reaction of a hindered alcohol with a silyl chloride generates HCl as a byproduct. A non-nucleophilic base is crucial to neutralize the HCl without competing with the alcohol for the silylating agent.
I. Materials and Equipment
-
Reagents:
-
Sterically hindered alcohol (e.g., 2,6-di-tert-butylphenol)
-
Silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl)
-
Bis(2,2,3,3,3-pentafluoropropyl)amine
-
Anhydrous organic solvent (e.g., dichloromethane, acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Syringes and needles
-
Septa
-
Glassware for workup (separatory funnel, Erlenmeyer flask)
-
Rotary evaporator
-
Flash chromatography setup
-
TLC plates and developing chamber
-
II. Safety Precautions
A thorough understanding and implementation of safety protocols are paramount when working with Bis(2,2,3,3,3-pentafluoropropyl)amine and other reagents in this procedure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: Conduct all manipulations in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Disposal: Dispose of all chemical waste according to institutional and local regulations.
III. Step-by-Step Procedure
-
Reaction Setup:
-
Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the sterically hindered alcohol (1.0 eq).
-
Dissolve the alcohol in the chosen anhydrous solvent (e.g., dichloromethane).
-
-
Addition of Reagents:
-
Add Bis(2,2,3,3,3-pentafluoropropyl)amine (1.2 eq) to the reaction mixture via syringe.
-
Add the silylating agent (e.g., TBDMSCl, 1.1 eq) dropwise to the stirred solution at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the silyl ether product will indicate reaction completion.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure silyl ether.
-
-
Characterization:
-
Confirm the identity and purity of the product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
-
Diagram of the Silylation Workflow
Caption: Step-by-step workflow for the silylation of a hindered alcohol.
Troubleshooting and Considerations
-
Incomplete Reaction: If the reaction does not proceed to completion, consider gently heating the reaction mixture. The high thermal stability of Bis(2,2,3,3,3-pentafluoropropyl)amine makes it suitable for reactions requiring elevated temperatures.
-
Presence of Side Products: If side products are observed, ensure all reagents are pure and the solvent is anhydrous. The presence of water can lead to the hydrolysis of the silylating agent.
-
Alternative Solvents: While dichloromethane is a common choice, other aprotic solvents like acetonitrile or THF can also be used depending on the solubility of the substrates.
Conclusion
Bis(2,2,3,3,3-pentafluoropropyl)amine represents a valuable tool for synthetic chemists, offering a unique combination of steric hindrance and electronic properties that make it an excellent non-nucleophilic base. Its ability to selectively scavenge protons in sensitive chemical environments enables cleaner reactions and access to complex molecular architectures that might be challenging to synthesize with traditional bases. By following the detailed protocols and safety guidelines outlined in this document, researchers can effectively harness the potential of this powerful reagent in their synthetic endeavors.
References
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved January 18, 2026, from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Retrieved January 18, 2026, from [Link]
-
Kim, D., Carroll, F. I., & Lee, Y. (n.d.). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Retrieved January 18, 2026, from [Link]
Sources
"Bis(2,2,3,3,3-pentafluoropropyl)amine" reaction mechanism with electrophiles
An Application Guide to the Reactivity of Bis(2,2,3,3,3-pentafluoropropyl)amine with Electrophiles
Abstract
This document provides a detailed technical guide on the predicted reactivity and reaction mechanisms of Bis(2,2,3,3,3-pentafluoropropyl)amine with common electrophiles. Due to the limited specific literature for this compound[1], this guide employs an analogy-based approach, grounding its hypotheses in the well-established principles of organofluorine chemistry and general amine reactivity. We explore the profound electronic impact of the twin pentafluoropropyl groups on the nitrogen atom's nucleophilicity and propose robust, field-proven protocols for key transformations such as N-alkylation, N-acylation, and N-nitrosation. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking a scientifically rigorous starting point for the experimental investigation of this unique polyfluorinated amine.
Introduction: The Challenge of a Weakly Nucleophilic Amine
Bis(2,2,3,3,3-pentafluoropropyl)amine, with the molecular formula C₆H₅F₁₀N[2], represents a fascinating yet challenging substrate for synthetic chemistry. The incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry, often imparting desirable properties such as enhanced metabolic stability, thermal resistance, and unique binding affinities[3][4].
However, the presence of two strongly electron-withdrawing 2,2,3,3,3-pentafluoropropyl groups flanking the secondary amine functionality drastically reduces the electron density on the nitrogen atom. This inductive effect significantly suppresses the amine's basicity and nucleophilicity compared to its non-fluorinated analogs like di-n-propylamine. Consequently, standard protocols for amine derivatization may prove ineffective, necessitating the use of highly reactive electrophiles or more forcing reaction conditions. This guide provides the theoretical framework and practical starting points to successfully navigate these challenges.
Predicted Reactivity and Mechanistic Fundamentals
The reaction of any amine with an electrophile is fundamentally a nucleophilic attack, where the lone pair of electrons on the nitrogen atom forms a new bond with an electron-deficient center[5]. For Bis(2,2,3,3,3-pentafluoropropyl)amine, the diminished availability of this lone pair is the central consideration for all subsequent reactions.
The general mechanism involves the nitrogen atom acting as the nucleophile (Nu⁻) and attacking the electrophilic center (E⁺). The success of this initial step is highly dependent on the electrophile's reactivity and the reaction conditions' ability to facilitate this interaction.
Caption: General schematic of nucleophilic attack.
Application Protocols for Electrophilic Reactions
Given the predicted low reactivity, the following protocols are adapted from robust methodologies known to be effective for challenging amine substrates.
N-Alkylation via Borrowing Hydrogen Catalysis
Direct alkylation with alkyl halides is often inefficient for weakly nucleophilic amines due to slow reaction rates. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HA) methodology offers a superior, atom-economical alternative that utilizes alcohols as alkylating agents[6][7]. A transition metal catalyst (e.g., Ruthenium-based) temporarily "borrows" hydrogen from the alcohol to form a highly reactive aldehyde in situ, which then undergoes condensation with the amine. The resulting iminium ion is subsequently reduced by the catalyst returning the hydrogen, with water as the only byproduct[6].
Caption: Proposed catalytic cycle for Borrowing Hydrogen N-alkylation.
Protocol 1: Hypothetical N-Alkylation with Benzyl Alcohol
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂, 2.5 mol%) and a corresponding ligand (e.g., a phosphine ligand, 5 mol%).
-
Reagent Addition: Add Bis(2,2,3,3,3-pentafluoropropyl)amine (1.0 equiv), benzyl alcohol (1.2 equiv), a base (e.g., K₂CO₃, 20 mol%), and an anhydrous, high-boiling solvent (e.g., toluene or dioxane, 0.5 M).
-
Reaction Conditions: Heat the mixture to reflux (typically 110-140 °C) and stir vigorously for 12-48 hours. The elevated temperature is crucial for driving the reaction with a deactivated amine.
-
Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) until consumption of the starting amine is observed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
N-Acylation with Highly Reactive Acylating Agents
N-acylation is a fundamental transformation for forming robust amide bonds[8]. For a weakly nucleophilic amine, standard coupling reagents or acid anhydrides may be insufficient. The use of highly electrophilic acyl chlorides or the mixed anhydride method is recommended to achieve efficient conversion[9].
Caption: Mechanism of N-acylation with an acyl chloride.
Protocol 2: N-Acylation with Benzoyl Chloride
-
Reaction Setup: Dissolve Bis(2,2,3,3,3-pentafluoropropyl)amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution in an ice-water bath to 0 °C.
-
Reagent Addition: Add benzoyl chloride (1.1 equiv) dropwise to the stirred amine solution while maintaining the temperature at 0 °C.
-
Reaction Conditions: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with the organic solvent (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide product by flash column chromatography or recrystallization.
N-Nitrosation under Non-Acidic Conditions
The synthesis of N-nitrosamines is a significant transformation, though often requiring acidic conditions that are incompatible with the low basicity of our substrate[10]. A more suitable approach utilizes tert-butyl nitrite (TBN) as a potent nitrosating agent under neutral, solvent-free, or aprotic solvent conditions[11]. This method avoids the need for prior protonation of the weakly basic amine.
Protocol 3: N-Nitrosation using tert-Butyl Nitrite (TBN)
-
Reaction Setup: In a round-bottom flask, combine Bis(2,2,3,3,3-pentafluoropropyl)amine (1.0 equiv) and tert-butyl nitrite (1.5 equiv). The reaction can often be run neat (solvent-free). Alternatively, an aprotic solvent like acetonitrile can be used.
-
Reaction Conditions: Stir the mixture at room temperature. For less reactive substrates, gentle heating (e.g., 45-60 °C) may be required[12].
-
Monitoring: Monitor the reaction by TLC or GC-MS (typically complete within 1-8 hours).
-
Workup: Upon completion, remove the excess TBN and any solvent under reduced pressure. The crude N-nitrosamine is often of high purity.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel. SAFETY NOTE: N-nitrosamines are potent carcinogens and must be handled with extreme caution using appropriate personal protective equipment in a well-ventilated fume hood[10][12].
Data Summary and Experimental Workflow
The protocols described provide a strategic framework for derivatizing Bis(2,2,3,3,3-pentafluoropropyl)amine. The following table summarizes the proposed approaches.
| Reaction | Electrophile Type | Proposed Reagent | Key Conditions | Expected Product |
| N-Alkylation | Alcohol | Benzyl Alcohol | Ru-catalyst, Base, 110-140 °C | N-benzyl-bis(pentafluoropropyl)amine |
| N-Acylation | Acyl Halide | Benzoyl Chloride | Non-nucleophilic base, 0 °C to RT | N-benzoyl-bis(pentafluoropropyl)amine |
| N-Nitrosation | Nitrosonium Source | tert-Butyl Nitrite | Neat or Aprotic Solvent, RT to 60 °C | N-nitroso-bis(pentafluoropropyl)amine |
A generalized workflow for these experiments is visualized below.
Caption: A generalized experimental workflow for the proposed reactions.
Conclusion
While Bis(2,2,3,3,3-pentafluoropropyl)amine presents a significant synthetic challenge due to its electronically deactivated nature, its derivatization is achievable through the strategic selection of modern, robust chemical methodologies. The protocols for Borrowing Hydrogen N-alkylation, acylation with highly reactive agents, and non-acidic N-nitrosation outlined in this guide provide authoritative and logical starting points for laboratory investigation. Successful functionalization of this and similar polyfluorinated scaffolds opens new avenues in the design of novel pharmaceuticals and advanced materials.
References
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PubChem. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. Retrieved from [Link]
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G. C. T. C. da Silva, J. A. F. P. Villar, R. O. M. A. de Souza. (2018). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]
-
Chaudhary, P., Sharma, S., Kumar, A., & Kumar, D. (2014). An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite. Green Chemistry, 16(7), 3359-3363. Retrieved from [Link]
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Grondei, E. A., & Williams, J. M. (2024). Non-Conventional Methodologies for the Synthesis of N-Nitrosamines. Chemistry—Methods, e202300053. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Nitrosamines. Retrieved from [Link]
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Das, S., et al. (2020). Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ResearchGate. Retrieved from [Link]
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Boysen, M. M. K. (2008). Product Class 4: N-Nitrosoamines. Science of Synthesis, 41, 127-156. Retrieved from [Link]
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Mutha, V., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35085-35090. Retrieved from [Link]
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Do, K. Q., & D'Autréaux, B. (2015). Reactions of Electrophiles With Nucleophilic Thiolate Sites: Relevance to Pathophysiological Mechanisms and Remediation. Toxicological Sciences, 148(1), 1-5. Retrieved from [Link]
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Sabbioni, G., & Turesky, R. J. (2016). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Chemical Research in Toxicology, 30(1), 119-139. Retrieved from [Link]
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Application Note: A Multi-technique Approach for the Comprehensive Characterization of Bis(2,2,3,3,3-pentafluoropropyl)amine
Introduction
Bis(2,2,3,3,3-pentafluoropropyl)amine is a fluorinated secondary amine with emerging applications in various fields, including materials science and as a component in synthetic chemistry.[1][2] The presence of multiple fluorine atoms imparts unique physicochemical properties that necessitate robust and specific analytical methods for its comprehensive characterization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the unambiguous identification, purity assessment, and structural elucidation of this compound.
The strategic integration of multiple analytical techniques is paramount for a thorough characterization. This guide will detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), and Fourier-Transform Infrared (FTIR) Spectroscopy. For each technique, we will not only provide a step-by-step protocol but also delve into the rationale behind the experimental choices, ensuring a deep understanding of the methodology.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For Bis(2,2,3,3,3-pentafluoropropyl)amine, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment and purity confirmation. ¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F nucleus and its high sensitivity.[3][4]
Rationale for NMR Analysis
-
¹H NMR: Provides information on the protons in the molecule, specifically the -CH₂- group and the N-H proton. The coupling patterns and chemical shifts will confirm the connectivity.
-
¹³C NMR: Identifies all unique carbon environments. The strong electronegativity of the fluorine atoms will significantly influence the chemical shifts of the propyl chain carbons.
-
¹⁹F NMR: Directly observes the fluorine atoms, providing distinct signals for the -CF₂- and -CF₃ groups. The large chemical shift dispersion in ¹⁹F NMR allows for excellent resolution of fluorinated species.[4][5][6][7]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of Bis(2,2,3,3,3-pentafluoropropyl)amine.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Add a small amount of an internal standard with a known chemical shift if quantification is required (e.g., trifluorotoluene for ¹⁹F NMR).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumental Parameters:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹⁹F NMR, ensure a broad spectral width to encompass the chemical shifts of both fluoroalkyl groups.
-
Use appropriate relaxation delays (D1) to ensure accurate integration, especially for ¹⁹F NMR where relaxation times can be long.
-
Expected Spectral Data
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| ¹H | -NH- | 1.0 - 3.0 (broad) | Singlet (broad) | N/A |
| -CH₂- | 3.0 - 4.0 | Triplet of triplets | JH-F, JH-H | |
| ¹³C | -CF₃ | ~118 | Quartet | ¹JC-F ≈ 280-300 |
| -CF₂- | ~115 | Triplet | ¹JC-F ≈ 250-270 | |
| -CH₂- | ~45 | Triplet | ²JC-F ≈ 20-30 | |
| ¹⁹F | -CF₃ | -80 to -85 | Triplet | ³JF-F ≈ 8-12 |
| -CF₂- | -120 to -125 | Complex multiplet | ²JF-H, ³JF-F |
Note: Expected chemical shifts are estimates and can vary based on solvent and experimental conditions.
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is a cornerstone for determining the molecular weight and investigating the fragmentation patterns of a compound, which provides valuable structural information. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Rationale for MS Analysis
-
Molecular Ion Peak: To confirm the molecular weight of Bis(2,2,3,3,3-pentafluoropropyl)amine (C₆H₃F₁₀N, MW = 311.08 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern provides a fingerprint for the molecule, aiding in its identification and the characterization of potential impurities. The highly fluorinated propyl chains are expected to undergo characteristic fragmentation.[8][9]
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.
Experimental Protocol: GC-MS Analysis
Given the likely volatility of the compound, GC-MS is a suitable technique.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
-
GC Parameters:
-
Column: A low- to mid-polarity column is recommended (e.g., 5% phenyl-methylpolysiloxane). For better peak shape with amines, a base-deactivated column is preferable.[10][11]
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Expected Fragmentation Pattern (EI)
| m/z | Proposed Fragment | Notes |
| 311 | [M]⁺ | Molecular ion (may be weak or absent) |
| 292 | [M-HF]⁺ | Loss of hydrogen fluoride |
| 162 | [C₃H₂F₅N]⁺ | Loss of a pentafluoropropyl radical |
| 131 | [C₃F₅]⁺ | Pentafluoropropenyl cation |
| 119 | [C₂F₅]⁺ | Pentafluoroethyl cation |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Gas Chromatography (GC): Purity Assessment and Impurity Profiling
GC with a suitable detector, such as a Flame Ionization Detector (FID), is an excellent technique for assessing the purity of volatile compounds and identifying any related impurities. The basic nature of amines can lead to poor peak shapes on standard GC columns; therefore, the use of a base-deactivated column is crucial for accurate analysis.[10][11][12][13]
Rationale for GC Analysis
-
Purity Determination: Provides a quantitative measure of the main component relative to any volatile impurities.
-
Impurity Profiling: Can separate and detect starting materials, by-products, or degradation products from the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.[14]
-
Method Validation: A validated GC method can be used for routine quality control.
Experimental Protocol: GC-FID Analysis
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, isopropanol).
-
Create a series of calibration standards if quantitative analysis of impurities is required.
-
Use an internal standard for improved accuracy and precision.
-
-
Instrumental Parameters:
-
Column: A specialized column for volatile amines, such as an Agilent J&W CP-Volamine or a Restek Rtx-Volatile Amine, is highly recommended for optimal peak shape and resolution.[10][11][15]
-
Inlet: Use a split/splitless injector, typically in split mode to avoid column overloading.
-
Oven Temperature Program: A temperature gradient is typically employed to ensure good separation of components with different boiling points.
-
Detector: FID at 250-300 °C.
-
Data Analysis
-
Calculate the purity of the sample by area percent normalization, assuming all components have a similar response factor with an FID.
-
For more accurate quantification, use an internal or external standard method.
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is an excellent tool for confirming the presence of key structural features in Bis(2,2,3,3,3-pentafluoropropyl)amine.
Rationale for FTIR Analysis
-
Functional Group Confirmation: To confirm the presence of N-H, C-H, and C-F bonds. The C-F stretching region is particularly informative for fluorinated compounds.[16]
-
Quick Identity Check: Provides a characteristic fingerprint spectrum that can be used for rapid identification and comparison between batches.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
The sample can be analyzed neat as a thin film between two salt plates (e.g., KBr, NaCl) if it is a liquid.
-
Alternatively, Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
-
Instrumental Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Typically 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum should be collected prior to the sample spectrum.
-
Expected FTIR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3300 - 3500 | N-H stretch | Weak to Medium |
| 2850 - 3000 | C-H stretch | Medium |
| 1100 - 1350 | C-F stretch | Strong, multiple bands |
| 1400 - 1500 | C-H bend | Medium |
The C-F stretching region will likely show multiple strong, sharp absorptions characteristic of the pentafluoropropyl group.[17][18][19]
Conclusion
The comprehensive characterization of Bis(2,2,3,3,3-pentafluoropropyl)amine requires a multi-technique approach. NMR spectroscopy provides definitive structural elucidation, while mass spectrometry confirms the molecular weight and fragmentation pattern. Gas chromatography is essential for purity assessment and impurity profiling, and FTIR spectroscopy offers a rapid confirmation of functional groups. By employing the protocols and understanding the rationale outlined in this application note, researchers can confidently and accurately characterize this important fluorinated amine.
References
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Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ResearchGate. (2025, October 18). Retrieved from [Link]
- Fluorine NMR.
-
Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples - PMC - NIH. Retrieved from [Link]
-
Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. (2010, October 8). Retrieved from [Link]
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FTIR spectra of a) fluoroalkane (FA), fluoropolymer (FP) and fluorosiloxane - ResearchGate. Retrieved from [Link]
-
Synthesis of Fluorinated Amines: A Personal Account | ACS Organic & Inorganic Au. (2023, September 5). Retrieved from [Link]
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PROTOCOL FOR FTIR MEASUREMENTS OF FLUORINATED COMPOUNDS IN SEMICONDUCTOR PROCESS TOOL EXHAUST - Midac Corporation. (1996, December 12). Retrieved from [Link]
-
Continuous Online Analysis of Amine Solvents Using Gas Chromatography - International CCS Knowledge Centre. Retrieved from [Link]
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Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama | Environmental Science & Technology - ACS Publications. Retrieved from [Link]
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Organic and inorganic content of fluorotic rat incisors measured by FTIR spectroscopy. Retrieved from [Link]
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Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods | Spectroscopy Online. (2020, October 2). Retrieved from [Link]
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Recent Advances on Fluorine Chemistry - PMC - NIH. (2024, July 28). Retrieved from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Retrieved from [Link]
-
Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
-
Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates - ResearchGate. Retrieved from [Link]
-
Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv. Retrieved from [Link]
-
ANALYTICAL METHODS. Retrieved from [Link]
-
Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry - MSU chemistry. (2022, November 16). Retrieved from [Link]
-
Determination of Perfluorinated Compounds in Packaging Materials and Textiles Using Pressurized Liquid Extraction with Gas Chromatography-Mass Spectrometry | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Dual-Mode Detection of Perfluorooctanoic Acid Using Up-Conversion Fluorescent Silicon Quantum Dots–Molecularly Imprinted Polymers and Smartphone Sensing - MDPI. Retrieved from [Link]
-
Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling | Analytical Chemistry - ACS Publications. Retrieved from [Link]
-
Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis | Organic Letters - ACS Publications. (2020, September 10). Retrieved from [Link]
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5: FTIR spectra of fluorinated nanoparticles. (A) Shows particles and... - ResearchGate. Retrieved from [Link]
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C amines Analysis of volatile amines in DMA - LabRulez GCMS. Retrieved from [Link]
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An in vitro and machine learning framework for quantifying serum albumin binding of per- and polyfluoroalkyl substances - Oxford Academic. (2024, September 19). Retrieved from [Link]
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Application Note: Bis(2,2,3,3,3-pentafluoropropyl)amine as a Versatile Building Block for High-Performance Fluorinated Materials
Introduction
The strategic incorporation of fluorine into molecular architectures is a cornerstone of modern materials science, yielding materials with exceptional properties.[1] Fluorinated polymers, in particular, are renowned for their high thermal stability, chemical inertness, low dielectric constants, and unique surface properties like hydrophobicity and oleophobicity.[2] This application note introduces Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS: 883498-76-8) , a secondary amine symmetrically substituted with two highly fluorinated propyl chains, as a compelling building block for the next generation of advanced materials.
While specific literature on this compound's applications is emerging, its molecular structure provides a clear rationale for its use.[3][4] The ten fluorine atoms impart a significant fluorinated character, while the secondary amine provides a reactive handle for polymerization and chemical modification. This guide serves as a technical primer for researchers, scientists, and drug development professionals, offering a theoretical framework, practical synthesis protocols, and characterization methodologies to unlock the potential of this unique fluorinated building block.
Part 1: Core Attributes and Rationale for Application
The utility of bis(2,2,3,3,3-pentafluoropropyl)amine stems directly from its unique combination of a reactive amine center and dense peripheral fluorination. Understanding these attributes is key to designing novel materials.
Physicochemical Properties
A summary of the fundamental properties of bis(2,2,3,3,3-pentafluoropropyl)amine is presented below.
| Property | Value | Source |
| CAS Number | 883498-76-8 | [5] |
| Molecular Formula | C₆H₅F₁₀N | [4][5] |
| Molecular Weight | 281.1 g/mol | [5] |
| Alternate Name | 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoroprop-1-yl)propylamine | [5] |
Causality of Performance Attributes
The decision to employ this building block is guided by the predictable properties it imparts to a final material:
-
Exceptional Thermal and Chemical Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.[1] The presence of ten C-F bonds in the monomer unit results in polymers with high resistance to thermal degradation and aggressive chemical environments.
-
Reduced Basicity and Controlled Reactivity: The powerful electron-withdrawing effect of the two pentafluoropropyl groups significantly reduces the nucleophilicity and basicity of the secondary amine.[3] This modulation is crucial; it tames the reactivity, allowing for more controlled polymerization kinetics compared to non-fluorinated aliphatic amines and reducing the likelihood of side reactions.
-
Low Surface Energy: The dense fluorination is designed to create materials with very low surface energy, leading to pronounced hydrophobic and oleophobic properties. This is highly desirable for creating self-cleaning surfaces, anti-fouling coatings, and barrier layers.
-
Enhanced Solubility in Fluorinated Solvents: The fluorinated nature of the monomer enhances the solubility of the resulting polymers in fluorinated or specialized organic solvents, which can be advantageous for processing and film casting.
-
Low Dielectric Constant and Refractive Index: Fluorinated polymers are known to exhibit low dielectric constants and refractive indices, making them prime candidates for applications in microelectronics as insulating layers and in optics for anti-reflective coatings.[6]
Part 2: Application Protocol — Synthesis of a Novel Fluorinated Polyamide
To demonstrate the utility of bis(2,2,3,3,3-pentafluoropropyl)amine, we present a protocol for the synthesis of a novel fluorinated polyamide. Polyamides are chosen for their well-established chemistry and high-performance characteristics.[7] The incorporation of our fluorinated diamine will create a polymer with a unique tertiary amide linkage in the backbone, disrupting traditional hydrogen bonding and altering the material's properties.
Proposed Reaction Scheme
The synthesis proceeds via a low-temperature solution polycondensation reaction between bis(2,2,3,3,3-pentafluoropropyl)amine and a suitable diacyl chloride, such as terephthaloyl chloride. This method is efficient and minimizes thermal degradation.[7][8]
Caption: Polycondensation of bis(2,2,3,3,3-pentafluoropropyl)amine and terephthaloyl chloride.
Detailed Experimental Protocol
Protocol 1: Synthesis of Poly[N,N'-(1,4-phenylenedicarbonyl)bis(2,2,3,3,3-pentafluoropropyl)amine]
-
Trustworthiness Note: This protocol is a self-validating system. Success is contingent on strict adherence to anhydrous conditions to prevent hydrolysis of the acyl chloride, which would terminate the polymerization. The use of an HCl scavenger (pyridine) is critical for driving the reaction to completion and achieving a high molecular weight.
Materials:
-
Bis(2,2,3,3,3-pentafluoropropyl)amine (1.00 eq)
-
Terephthaloyl chloride (1.00 eq, freshly recrystallized or sublimed)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous (dried at >150°C under vacuum)
-
Pyridine, anhydrous
-
Methanol
-
Argon or Nitrogen gas supply
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Argon/Nitrogen inlet and outlet (bubbler)
-
Ice bath
-
Mechanical blender or homogenizer
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a stirrer, dropping funnel, and nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Preparation: In the flask, dissolve anhydrous LiCl (5% w/v) in anhydrous NMP with stirring. This salt is used to enhance the solubility of the resulting polyamide.[8]
-
Monomer Dissolution: Add bis(2,2,3,3,3-pentafluoropropyl)amine (1.00 eq) and anhydrous pyridine (2.2 eq, as HCl scavenger) to the NMP/LiCl solution. Stir until fully dissolved.
-
Cooling: Cool the flask to 0°C using an ice bath. A stable, low temperature is crucial to control the initial exothermic reaction.
-
Acyl Chloride Addition: Dissolve terephthaloyl chloride (1.00 eq) in a minimal amount of anhydrous NMP and add it to the dropping funnel. Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the temperature does not exceed 5°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 18-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the polymer forms.
-
Polymer Isolation: Pour the viscous polymer solution slowly into a large excess of methanol in a blender. This will cause the polymer to precipitate as a fibrous solid.
-
Purification: Macerate the precipitated polymer in the blender. Filter the solid and wash it thoroughly with fresh methanol to remove unreacted monomers, pyridine hydrochloride, and residual NMP. Repeat the washing process with hot deionized water.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.
Part 3: Characterization Workflow and Data Interpretation
Proper characterization is essential to confirm the successful synthesis and understand the properties of the new material.
Experimental Workflow
The logical flow from synthesis to characterization ensures a comprehensive evaluation of the novel polyamide.
Caption: Workflow from polymer synthesis to characterization and application analysis.
Key Characterization Protocols
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the amide linkage.
-
Procedure: Analyze a thin film of the polymer cast from a suitable solvent or use a KBr pellet.
-
Expected Result: Look for the disappearance of the N-H stretch from the secondary amine monomer and the appearance of a strong carbonyl (C=O) stretching band around 1650-1680 cm⁻¹, characteristic of a tertiary amide.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To provide definitive structural confirmation.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆, DMAc-d₉).
-
Expected Result:
-
¹H NMR: Signals corresponding to the aromatic protons of the terephthaloyl unit and the methylene (-CH₂-) protons adjacent to the nitrogen and the CF₂ group in the fluorinated chains.
-
¹⁹F NMR: Characteristic signals for the -CF₂- and -CF₃ groups, confirming the incorporation of the fluorinated side chains.
-
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability of the polymer.
-
Procedure: Heat a small sample of the polymer under a nitrogen atmosphere from room temperature to ~800°C at a constant heating rate (e.g., 10°C/min).
-
Expected Result: A high decomposition temperature (T_d), likely above 400-450°C, indicating excellent thermal stability imparted by the fluorinated groups and aromatic backbone.
-
-
Solubility Testing:
-
Objective: To assess the processability of the polymer.
-
Procedure: Test the solubility of the polymer (e.g., 5 mg/mL) in a range of common organic solvents at room temperature.
-
Expected Result: The results can be summarized in a table. The polymer is expected to be soluble in polar aprotic solvents like NMP, DMAc, and THF, and potentially in some fluorinated solvents, but insoluble in hydrocarbons and water.[9][10]
-
| Solvent | Expected Solubility |
| N-Methyl-2-pyrrolidone (NMP) | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Chloroform | Partially Soluble / Swelling |
| Toluene | Insoluble |
| Water | Insoluble |
Part 4: Future Directions and Broader Applications
The successful synthesis of a fluorinated polyamide is just the beginning. Bis(2,2,3,3,3-pentafluoropropyl)amine is a platform molecule for a wide range of materials.
-
Other Polymer Architectures: This amine can be used to synthesize other high-performance polymers, such as polyimides (by reaction with dianhydrides) or polyureas (by reaction with diisocyanates), each offering a unique set of properties.
-
Ionic Liquids: The reduced basicity of the amine makes it a candidate for protonation or quaternization to form novel fluorinated cations for ionic liquids.[11] Such ionic liquids could exhibit high thermal stability and unique phase behavior.
-
Pharmaceutical and Agrochemical Scaffolding: In drug development, the incorporation of fluorinated groups can enhance metabolic stability and membrane permeability.[1][12] The amine serves as a scaffold to attach such fluorinated moieties to bioactive molecules.
-
Surface Modification: The amine can be grafted onto surfaces (e.g., silica, metal oxides) to create highly hydrophobic and chemically resistant coatings.
References
- Industrial Applications of Specialty Amines: A Focus on Fluorin
- Bis(2,2,3,3,3-pentafluoropropyl)amine | 883498-76-8 | Benchchem. Benchchem.
- 883498-76-8(BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Product Description. ChemicalBook.
- Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8 | SCBT. Santa Cruz Biotechnology.
- Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine - PubChemLite. PubChem.
- Syntheses and properties of polyimides based on bis(p-aminophenoxy)biphenyls.
- Synthesis of polyamides. | Download Scientific Diagram.
- Synthesis of Fluorinated Amines: A Personal Account - PMC. NIH.
- (PDF) Polyamide Syntheses.
- Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry | The Journal of Organic Chemistry.
- Syntheses and properties of novel fluorinated polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) extended from bis(4-hydroxyphenyl)phenyl-2,2,2-trifluoroethane.
- Synthesis and Characterization of Novel Polyimides with 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3′,5′-bis(trifluoromethyl) anilide.
- New ionic liquids with the bis[bis(pentafluoroethyl)phosphinyl]imide anion, [(C 2F 5) 2P(O)] 2N −—Synthesis and characterization.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. PubChemLite - Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine (C6H5F10N) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
Bis(2,2,3,3,3-pentafluoropropyl)amine: Properties, Handling, and Synthetic Potential of a Heavily Fluorinated Secondary Amine
An Application Guide for Researchers
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and unique conformational effects.[1][2] Bis(2,2,3,3,3-pentafluoropropyl)amine is a structurally unique secondary amine featuring two highly fluorinated propyl chains. While specific, peer-reviewed applications of this reagent in complex syntheses are not yet widely documented in the literature, its structure presents intriguing possibilities as a specialized building block. This guide serves as a technical resource for researchers, providing a consolidated overview of its known properties, critical safety and handling protocols, and a discussion of its potential synthetic applications based on the established reactivity of secondary amines. We present exemplar protocols to guide the experimental design for incorporating this fluorinated motif into novel compounds.
Introduction: The Role of Fluorinated Amines
Perfluorinated and polyfluorinated amines are a critical class of compounds in contemporary chemistry.[3] The presence of multiple fluorine atoms can dramatically alter the physicochemical properties of a parent molecule. The high electronegativity of fluorine often leads to a decrease in the basicity of the amine nitrogen compared to its non-fluorinated analogs. This electronic effect, coupled with the steric bulk of the pentafluoropropyl groups, defines the reactivity profile of Bis(2,2,3,3,3-pentafluoropropyl)amine. Understanding these characteristics is paramount for its successful application in synthesis. This document provides the foundational knowledge for researchers considering its use as a nucleophile or as a precursor to other fluorinated structures.
Physicochemical and Safety Data
Accurate data is the foundation of reproducible science. The following tables summarize the key properties and safety information for Bis(2,2,3,3,3-pentafluoropropyl)amine.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 883498-76-8 | [4][5] |
| Molecular Formula | C₆H₅F₁₀N | [4][6] |
| Molecular Weight | 281.1 g/mol | [4] |
| Alternate Names | 2,2,3,3,3-Pentafluoro-N-(2,2,3,3,3-pentafluoroprop-1-yl)propylamine | [4] |
| Predicted XlogP | 3.4 | [6] |
| Appearance | Not specified (typically a liquid for similar compounds) | N/A |
| Boiling Point | Not available | [5][7] |
| Melting Point | Not available | [5][7] |
| Density | Not available | [5][7] |
Table 2: GHS Hazard and Precautionary Statements
Note: Specific GHS classifications for this exact compound are not universally published; this table is compiled from safety data for structurally similar and reactive amines and should be treated as a minimum safety standard.
| Category | Statement | Source(s) |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary - Prevention | P261: Avoid breathing mist/vapors.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection. | |
| Precautionary - Response | P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| Precautionary - Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up. | |
| Precautionary - Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |
Potential Synthetic Applications & Exemplar Protocols
While published examples are scarce, the reactivity of Bis(2,2,3,3,3-pentafluoropropyl)amine can be predicted from fundamental organic chemistry principles governing secondary amines.[8] The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. However, its nucleophilicity is expected to be significantly attenuated by the potent electron-withdrawing effects of the two -CH₂(CF₂)CF₃ groups. Consequently, reactions may require more forcing conditions (e.g., stronger electrophiles, higher temperatures, or longer reaction times) compared to non-fluorinated secondary amines like dipropylamine.
The following protocols are generalized methodologies. Researchers must perform their own optimization and safety assessments.
General Workflow for Synthetic Exploration
The following workflow illustrates a standard approach for utilizing a novel reagent in a synthetic protocol.
Caption: Standard experimental workflow for synthesis and analysis.
Exemplar Protocol 1: N-Alkylation to Form a Tertiary Amine
N-alkylation of secondary amines with alkyl halides is a fundamental transformation, typically proceeding via an Sₙ2 mechanism.[9] The product is a tertiary amine, which can be a valuable synthetic intermediate. Given the reduced nucleophilicity of the starting amine, a reactive alkylating agent (e.g., methyl iodide, benzyl bromide) and a non-nucleophilic base to scavenge the generated acid are recommended.
Caption: Reaction scheme for N-alkylation of the secondary amine.
Step-by-Step Protocol:
-
Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Bis(2,2,3,3,3-pentafluoropropyl)amine (1.0 eq).
-
Solvent and Base: Add anhydrous acetonitrile (or DMF) as the solvent and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq) or diisopropylethylamine (DIPEA, 1.2 eq). Purge the flask with argon or nitrogen.
-
Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise via syringe at room temperature.
-
Causality Note: A slight excess of the electrophile ensures complete consumption of the starting amine. A non-nucleophilic base is crucial to prevent it from competing with the amine in reacting with the alkyl halide.
-
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS. The reaction may require several hours to overnight.
-
Workup: After cooling to room temperature, filter off any inorganic salts. Dilute the filtrate with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Exemplar Protocol 2: N-Acylation to Form an Amide
The reaction of a secondary amine with an acid chloride or anhydride is typically a rapid and high-yielding process to form a tertiary amide.[8][9] This reaction is often less sensitive to the amine's nucleophilicity than alkylation due to the high electrophilicity of the acylating agent.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Bis(2,2,3,3,3-pentafluoropropyl)amine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Base: Add a base such as triethylamine (TEA, 1.2 eq) or pyridine. Cool the flask to 0 °C in an ice bath.
-
Causality Note: The base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
-
Acylating Agent: Add the acid chloride (e.g., acetyl chloride or benzoyl chloride, 1.05 eq) dropwise. A precipitate of triethylammonium chloride will likely form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of the starting amine by TLC.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract with DCM.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting amide may be pure enough for use or can be further purified by chromatography or recrystallization.
Safety and Handling Protocol
Working with fluorinated compounds and amines requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient for prolonged contact with organic solvents; consider butyl rubber or laminate gloves), a lab coat, and chemical splash goggles.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of potentially irritating vapors.
-
Substance Contact: Avoid all contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents. The storage area should be accessible only to authorized personnel.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.
Conclusion
Bis(2,2,3,3,3-pentafluoropropyl)amine represents a potentially valuable, yet underexplored, building block for the synthesis of novel fluorinated compounds. Its utility is predicated on the nucleophilic character of its secondary amine group, which is significantly modulated by the presence of the ten fluorine atoms. While this electronic deactivation presents a synthetic challenge, it can also be an advantage, potentially allowing for selective reactions in the presence of more basic amines. The exemplar protocols provided herein offer a logical starting point for researchers to investigate the incorporation of this unique fluorinated motif into new molecular architectures for pharmaceutical and material science applications.
References
-
TBA, T., Synthesis of Fluorinated Amines: A Personal Account. ACS Omega, 2018. [Online]. Available: [Link]
-
PubChem, Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine Compound Summary. [Online]. Available: [Link]
-
Nottingham ePrints, New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Online]. Available: [Link]
-
Shibata, N., et al., Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 2017. [Online]. Available: [Link]
-
Jasperse, C., Reactions of Amines. Chem 360 Course Notes. [Online]. Available: [Link]
-
Martinez-Espinosa, A., et al., Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 2021. [Online]. Available: [Link]
-
Singh, U.S., et al., Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 2021. [Online]. Available: [Link]
-
LibreTexts Chemistry, Reactions of Amines (Wade). [Online]. Available: [Link]
-
LibreTexts Chemistry, Reactions of Amines (McMurry). [Online]. Available: [Link]
Sources
- 1. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. 883498-76-8 CAS MSDS (BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. PubChemLite - Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine (C6H5F10N) [pubchemlite.lcsb.uni.lu]
- 7. BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE ( MIN) CAS#: [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine
Welcome to the Technical Support Center for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this highly fluorinated secondary amine. The methodologies and advice presented herein are grounded in established principles of organic chemistry, particularly the reductive amination of fluorinated aldehydes.
Introduction to the Synthesis
Bis(2,2,3,3,3-pentafluoropropyl)amine is a valuable building block in medicinal chemistry and materials science due to the unique properties conferred by its ten fluorine atoms. The most direct and common synthetic route to this compound is the reductive amination of 2,2,3,3,3-pentafluoropropanal with ammonia. This process typically involves the in-situ formation of an imine intermediate, which is then reduced to the target secondary amine. However, the synthesis of highly fluorinated compounds can present unique challenges, including side reactions and purification difficulties. This guide will address these potential issues in a practical, question-and-answer format.
General Reaction Pathway: Reductive Amination
The overall transformation for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine from 2,2,3,3,3-pentafluoropropanal and ammonia is depicted below. The reaction proceeds through the initial formation of 2,2,3,3,3-pentafluoropropylamine (the primary amine), which can then react with a second equivalent of the aldehyde to form an imine that is subsequently reduced to the desired secondary amine.
Caption: Reductive amination pathway for Bis(2,2,3,3,3-pentafluoropropyl)amine synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Low or No Product Formation
Q1: I am not observing any formation of the desired secondary amine. What are the primary factors to investigate?
A1: Several factors could contribute to a lack of product formation. A systematic check of your experimental setup and reagents is the first step.
-
Reagent Quality:
-
Aldehyde Purity: 2,2,3,3,3-pentafluoropropanal can be prone to hydration or polymerization upon storage. Ensure the aldehyde is pure and free from significant amounts of its hydrate, which is less reactive.
-
Ammonia Source: If using a solution of ammonia in an organic solvent (e.g., methanol or dioxane), verify its concentration. If using ammonia gas, ensure a consistent and measured delivery to the reaction.
-
Reducing Agent Activity: The activity of hydride reducing agents like sodium borohydride can degrade with improper storage. Use a freshly opened bottle or test its activity on a simple ketone as a control.
-
-
Reaction Conditions:
-
Anhydrous Conditions: While the reaction produces water, starting under anhydrous conditions is crucial, as excess water can inhibit imine formation.[1] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Temperature: Reductive amination is often performed at room temperature, but gentle heating may be required to drive imine formation. Conversely, some reductions are more selective at lower temperatures.
-
pH Control: The formation of the imine is typically favored under slightly acidic conditions (pH 4-6).[2] If your reaction medium is too acidic, the ammonia will be protonated and non-nucleophilic. If too basic, the carbonyl group will not be sufficiently activated. The use of a buffer like ammonium acetate can be beneficial.
-
Q2: My reaction seems to stall after the formation of the primary amine, with very little of the desired secondary amine being produced. How can I drive the reaction to completion?
A2: This is a common issue, as the primary amine is often less reactive than ammonia. Several strategies can be employed to favor the formation of the secondary amine:
-
Stoichiometry: Ensure you are using at least two equivalents of the aldehyde for every one equivalent of ammonia. A slight excess of the aldehyde can help drive the second amination step.
-
Stepwise Addition: Consider a stepwise approach. First, form the primary amine, and then add the second equivalent of the aldehyde and more reducing agent. This can sometimes provide better control over the reaction.
-
Reaction Time and Temperature: The second reductive amination step may require more forcing conditions. Increasing the reaction time or gently heating the reaction mixture could promote the formation of the secondary amine.
Impurity Profile and Side Reactions
Q3: I am observing significant byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?
A3: The electron-withdrawing nature of the pentafluoropropyl group can influence the reactivity of the starting materials and intermediates, leading to specific side reactions.
-
Over-reduction of the Aldehyde: A common side product is 2,2,3,3,3-pentafluoropropanol, resulting from the reduction of the aldehyde starting material by the hydride reagent.
-
Mitigation: Use a reducing agent that is more selective for the imine over the carbonyl group. Sodium triacetoxyborohydride (STAB) or sodium cyanoboorohydride (NaBH₃CN) are often preferred over sodium borohydride (NaBH₄) for this reason, as they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[1]
-
-
Formation of Tertiary Amine: While less common when starting with ammonia, the formation of a tertiary amine, Tris(2,2,3,3,3-pentafluoropropyl)amine, is possible, especially with prolonged reaction times or a large excess of the aldehyde.
-
Mitigation: Carefully control the stoichiometry of the reactants. Aim for a 2:1 molar ratio of aldehyde to ammonia.
-
-
Aldol Condensation: Aldehydes can undergo self-condensation under basic or acidic conditions.
-
Mitigation: Maintain a neutral or slightly acidic pH and control the reaction temperature. Adding the reducing agent early in the process can help to consume the imine as it is formed, reducing the opportunity for side reactions of the aldehyde.
-
Q4: I have a significant amount of an unknown impurity with a mass corresponding to the hemiaminal or aminal. How can I address this?
A4: The formation of stable hemiaminal or aminal intermediates can occur. The equilibrium between the aldehyde/amine and the imine needs to be shifted towards the imine.
-
Dehydration: The removal of water is critical for driving the equilibrium towards imine formation.[3] The use of a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, can be beneficial.
-
Azeotropic Removal of Water: In some cases, performing the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap) prior to the reduction step can be effective, although this adds complexity to a one-pot procedure.
Purification Challenges
Q5: I am having difficulty purifying the final product. What are some effective purification strategies for Bis(2,2,3,3,3-pentafluoropropyl)amine?
A5: The purification of fluorinated amines can be challenging due to their unique physical properties.
-
Extraction: The basicity of the amine allows for an acid-base extraction workup.
-
After quenching the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with a dilute acid solution (e.g., 1 M HCl) to protonate the amine and extract it into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
-
Chromatography: If extraction is insufficient, column chromatography on silica gel can be used. Due to the electron-withdrawing fluorine atoms, the amine will be less basic and may have a different elution profile than non-fluorinated amines. A solvent system of hexanes and ethyl acetate, with a small amount of triethylamine to prevent streaking, is a good starting point.
-
Distillation: If the product is thermally stable, distillation under reduced pressure can be an effective purification method for larger quantities.
Experimental Protocol: A Representative Synthesis
The following is a representative experimental protocol for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine. This procedure is based on established methods for reductive amination and should be adapted and optimized by the end-user.
| Reagent | MW | Equivalents | Amount |
| 2,2,3,3,3-Pentafluoropropanal | 148.03 g/mol | 2.2 | (user defined) |
| Ammonia (7N in Methanol) | 17.03 g/mol | 1.0 | (user defined) |
| Sodium Triacetoxyborohydride | 211.94 g/mol | 1.5 | (user defined) |
| Dichloromethane (DCM) | - | - | (as solvent) |
| Acetic Acid | 60.05 g/mol | (catalytic) | (optional) |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,2,3,3,3-pentafluoropropanal (2.2 eq.) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 7N solution of ammonia in methanol (1.0 eq.).
-
If desired, add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or vacuum distillation.
Caption: Experimental workflow for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine.
References
- Luo, R., Liu, L., Tong, J., Ouyang, L., & Liao, J. (2025). An iridium-catalyzed Leuckart-type reductive amination of carbonyls delivers formamides in good yields. Synthesis, 57, 629-636.
- Dangerfield, E. M., Plunkett, C. H., et al. (Year not available).
- Goldstein, S. W., & Cross, A. V. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment.
- Process for the synthesis of (per)fluoropolyether amines. (2020).
- Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx C
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
- Process for the preparation of bis(aminopropyl)aliphatic glycols. (1991).
- Process for the preparation of bisisopropyl-amino-fluoro-phosphine oxide. (1954).
- Preparation of bis(trifluoromethyl)amine. (1963).
- Application Notes and Protocols for the Reductive Amination of 3-(3-(trifluoromethyl)phenyl)propanal. (n.d.). BenchChem.
- Preparation of amines by reductive amination of aldehydes and Ketones. (2021, February 4). YouTube.
- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. (2024). PubMed.
- Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. (n.d.). PMC.
- Hu, C.-M., & Tang, X.-Q. (1992). Synthesis of per(poly)fluoroalkyl aldehydes from per(poly)fluoroalkyl chlorides. Journal of Fluorine Chemistry, 59(3), 401–404.
- Exceptionally High Perfluorooctanoic Acid Uptake in Water by a Zirconium-Based Metal–Organic Framework through Synergistic Chemical and Physical Adsorption. (n.d.).
Sources
Technical Support Center: Optimizing the Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine
Welcome to the technical support guide for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the yield and purity of this highly fluorinated secondary amine. The unique properties imparted by fluorine, such as enhanced metabolic stability and altered basicity, make such compounds valuable building blocks.[1] However, their synthesis often presents unique challenges. This guide provides in-depth troubleshooting advice and detailed protocols based on established principles of organofluorine chemistry.
Section 1: Proposed Synthetic Strategy & Mechanism
The most direct and controllable method for synthesizing Bis(2,2,3,3,3-pentafluoropropyl)amine is through the nucleophilic substitution (SN2) reaction. This involves the alkylation of a primary amine, 2,2,3,3,3-pentafluoropropylamine, with an appropriate pentafluoropropyl electrophile.
This strategy is generally preferred over alternatives like reductive amination due to the potential instability of the required 2,2,3,3,3-pentafluoropropanal, or direct reaction with ammonia, which typically yields a difficult-to-separate mixture of primary, secondary, and tertiary amines.[2][3]
The core reaction is as follows:
CF₃CF₂CH₂NH₂ + CF₃CF₂CH₂-LG → (CF₃CF₂CH₂)₂NH + H-LG (where LG = Leaving Group, e.g., Br, I, OTs, OTf)
The reaction proceeds via the nucleophilic attack of the primary amine's lone pair on the electrophilic carbon of the second pentafluoropropyl chain, displacing the leaving group.
Caption: Troubleshooting decision workflow for optimizing the reaction.
Q4: The purification of the final product is proving difficult. What strategies can I employ?
A4: Purifying amines requires special consideration due to their basicity.
-
Acid-Base Extraction: This is the most effective method for separating amines from neutral organic impurities.
-
Insight: After the reaction, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Wash with a dilute acid solution (e.g., 1M HCl). The primary and secondary amines will be protonated and move to the aqueous layer, while unreacted electrophile and other neutral byproducts remain in the organic layer. Separate the aqueous layer, basify it with a strong base (e.g., 2M NaOH) to pH > 12, and then extract the free amine back into an organic solvent. This process effectively removes many impurities. [4]2. Column Chromatography: If chromatography is necessary to separate the secondary amine from the tertiary amine or residual primary amine, standard silica gel can be problematic.
-
Insight: Amines can streak or irreversibly bind to acidic silica gel. To mitigate this, either use a pre-treated silica gel or modify your eluent. A common practice is to add 1-2% triethylamine (Et₃N) to your hexane/ethyl acetate mobile phase. This deactivates the acidic sites on the silica, allowing for much cleaner elution of the amine products. Alternatively, using neutral or basic alumina as the stationary phase can also be effective.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best alkylating agent for this synthesis (e.g., iodide, bromide, or triflate)?
A1: The reactivity order for leaving groups in SN2 reactions is generally: Triflate (OTf) > Iodide (I) > Bromide (Br) > Chloride (Cl) . For this challenging substrate, 2,2,3,3,3-pentafluoropropyl triflate is the most reactive and will give the highest yields and fastest reaction rates. [5]However, triflates are often expensive and can be moisture-sensitive. 2,2,3,3,3-pentafluoropropyl iodide is a very good, more cost-effective alternative that should provide sufficient reactivity under optimized conditions.
Q2: Which analytical techniques are best suited for monitoring reaction progress and confirming product identity?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Use a mobile phase with 1-2% triethylamine to prevent streaking. Staining with ninhydrin can be useful, as it reacts with the primary amine starting material and the secondary amine product to give a colored spot, but not with the tertiary amine byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products. It can clearly distinguish between the primary, secondary, and tertiary amines by their mass-to-charge ratio. Derivatization may be required for better peak shape. [6]* Nuclear Magnetic Resonance (NMR) Spectroscopy: This is essential for final product confirmation.
-
¹H NMR: Will show characteristic shifts for the -CH₂- and -NH- protons.
-
¹⁹F NMR: This is a highly sensitive and definitive technique for fluorinated compounds. It will confirm the presence and integrity of the CF₃CF₂- group. [7] * ¹³C NMR: Will confirm the carbon backbone.
-
Q3: What safety precautions should be taken when working with fluorinated reagents?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Some fluorinated compounds and their precursors can be corrosive or toxic. [8]Alkylating agents are hazardous by nature. Always consult the Safety Data Sheet (SDS) for all reagents before beginning work.
Section 4: Key Experimental Protocols
Protocol 1: Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine
This protocol is a starting point and should be optimized based on your specific results.
-
To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2,2,3,3,3-pentafluoropropylamine (1.5 eq.).
-
Add dry acetonitrile (ACN) as the solvent (approx. 0.1 M concentration relative to the limiting reagent).
-
Add diisopropylethylamine (DIPEA) (1.5 eq.).
-
Heat the mixture to 80 °C with vigorous stirring.
-
In a separate flask, dissolve 2,2,3,3,3-pentafluoropropyl iodide (1.0 eq.) in a small amount of dry ACN.
-
Using a syringe pump, add the solution of the alkylating agent to the reaction flask over a period of 4 hours.
-
Allow the reaction to stir at 80 °C for an additional 12-18 hours.
-
Monitor the reaction progress by GC-MS until the limiting reagent is consumed.
-
Cool the reaction to room temperature before proceeding to workup and purification.
Protocol 2: Acid-Base Extraction and Purification
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Dilute with ethyl acetate (EtOAc).
-
Extract the organic layer three times with 1M HCl (aq). Combine the aqueous layers.
-
Optional: Back-extract the combined aqueous layers once with EtOAc to remove any residual neutral impurities.
-
Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH (aq) with stirring until the pH is >12.
-
Extract the basified aqueous layer three times with fresh EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify further by column chromatography on silica gel using a hexane/EtOAc gradient containing 1.5% triethylamine.
Section 5: Summary of Recommended Parameters
| Parameter | Recommended Starting Point | Rationale for Optimization |
| Stoichiometry | 1.5 eq. Primary Amine / 1.0 eq. Alkylating Agent | Minimizes over-alkylation to the tertiary amine. |
| Alkylating Agent | CF₃CF₂CH₂-I or CF₃CF₂CH₂-OTf | A highly reactive leaving group is needed to overcome the deactivating effect of the fluorine atoms. |
| Base | 1.5 eq. DIPEA or K₂CO₃ | A non-nucleophilic base is required to neutralize the acid byproduct without competing in the reaction. |
| Solvent | Acetonitrile (ACN) or Dimethylformamide (DMF) | Polar aprotic solvents accelerate SN2 reactions. |
| Temperature | 60 - 80 °C | Provides sufficient energy to overcome the activation barrier for these deactivated substrates. |
| Reaction Time | 12 - 24 hours | Fluorinated compounds often react slowly; allow sufficient time for the reaction to reach completion. |
References
-
University of Nottingham. (n.d.). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. Available at: [Link]
-
ResearchGate. (n.d.). The fluorinated compounds were obtained by reductive amination. Available at: [Link]
-
Gong, Y., Kato, K., & Kimoto, H. (2002). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via-[1][9]Proton Shift Reaction.(1) Scope and Limitations. Semantic Scholar. Available at: [Link]
-
Tury, S., et al. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. National Institutes of Health (NIH). Available at: [Link]
-
ACS Organic & Inorganic Au. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Publications. Available at: [Link]
-
PubChemLite. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. Available at: [Link]
-
MH Chem. (2022). How to purify Amine?. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Triflate. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). DFT studies of the conversion of four mesylate esters during reaction with ammonia. Available at: [Link]
-
Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Available at: [Link]
-
OpenStax. (2023). Reactions of Amines. Organic Chemistry. Available at: [Link]
-
Chemguide. (n.d.). Amines as Nucleophiles. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. Available at: [Link]
-
PubChem. (n.d.). 2,2,3,3,3-Pentafluoropropylamine. National Institutes of Health. Available at: [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. DFT studies of the conversion of four mesylate esters during reaction with ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. youtube.com [youtube.com]
- 5. Triflate - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2,2,3,3,3-Pentafluoropropylamine | C3H4F5N | CID 79002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Bis(2,2,3,3,3-pentafluoropropyl)amine
Welcome to the technical support center for the purification of Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS 883498-76-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The protocols and insights provided herein are based on established principles of purifying fluorinated amines and are intended to ensure the integrity and reproducibility of your experimental results.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Issue 1: My crude product is contaminated with non-fluorinated starting materials. How can I efficiently remove them?
Root Cause Analysis: Non-fluorinated starting materials, such as the corresponding primary amine, are a common impurity. The significant difference in polarity and basicity between the starting amine and the fluorinated product can be exploited for an effective separation.
Recommended Solution: Acidic Liquid-Liquid Extraction
An acidic wash is a highly effective method for separating basic amines from less basic or neutral compounds. The non-fluorinated starting amine, being more basic, will be protonated by the acid and move into the aqueous layer, while the more weakly basic Bis(2,2,3,3,3-pentafluoropropyl)amine will remain in the organic layer. The high electronegativity of the fluorine atoms reduces the basicity of the nitrogen in the target compound, facilitating this separation.[1]
Experimental Protocol: Acidic Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl).[2] Repeat this wash two to three times to ensure complete removal of the basic impurities.
-
Separation: Carefully separate the organic layer from the aqueous layer.
-
Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Issue 2: I'm observing significant tailing and poor separation of my compound on a standard silica gel column. What can I do to improve this?
Root Cause Analysis: The basic nature of amines can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel. This interaction causes peak tailing and poor resolution. The unique polarity of fluorinated compounds can also contribute to this challenge.
Recommended Solutions:
-
Mobile Phase Modification: The addition of a small amount of a competing amine, such as triethylamine (typically 0.1-1%) or ammonia, to the mobile phase can help to saturate the acidic sites on the silica gel, leading to improved peak shape and separation.[2]
-
Use of Specialized Stationary Phases:
-
Amine-Functionalized Silica: This stationary phase is designed to minimize the strong acid-base interactions that cause tailing with basic compounds.[2]
-
Fluorous Chromatography: For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) or fluorous HPLC can be very effective.[2] These methods use a fluorinated stationary phase that has a high affinity for other fluorinated molecules.
-
Experimental Protocol: Modified Flash Chromatography
-
Column Packing: Pack a column with standard silica gel.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of ethyl acetate in hexanes, and add 0.5% triethylamine to both solvents.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent and load it onto the column.
-
Elution: Run the column with a gradually increasing polarity gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Be aware that triethylamine may need to be removed under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable analytical techniques for assessing the purity of Bis(2,2,3,3,3-pentafluoropropyl)amine?
A1: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Technique | Application | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and separation of impurities. | A reverse-phase C18 column is a good starting point. A mobile phase of acetonitrile and water with a modifier like formic acid is often effective.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. | The compound is likely volatile enough for GC analysis. A mass spectrometry detector will aid in the identification of unknown impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. | ¹H, ¹³C, and ¹⁹F NMR are all valuable. ¹⁹F NMR is particularly useful for confirming the fluorine-containing structure. Quantitative NMR (qNMR) can provide an absolute purity value.[4] |
| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation analysis. | Electrospray ionization (ESI) is a suitable technique for obtaining the molecular ion peak.[4] |
Q2: My final product has a slight color. What could be the cause and how can I remove it?
A2: A slight coloration can be due to trace impurities, possibly from oxidation or residual starting materials. If the coloration persists after extraction and chromatography, a charcoal treatment can be effective.
Protocol: Activated Charcoal Treatment
-
Dissolve the colored product in a suitable solvent.
-
Add a small amount of activated charcoal (approximately 1-2% by weight).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the charcoal.
-
Remove the solvent under reduced pressure.
Q3: Are there any specific safety precautions I should take when handling Bis(2,2,3,3,3-pentafluoropropyl)amine?
A3: Yes, this compound should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. As a member of the per- and polyfluoroalkyl substances (PFAS) class of compounds, it is important to be mindful of its potential environmental persistence.[1][6] Dispose of waste according to your institution's guidelines for halogenated organic compounds.
Visualized Workflows
Caption: General purification workflow for Bis(2,2,3,3,3-pentafluoropropyl)amine.
Caption: Troubleshooting logic for common chromatography issues.
References
- Technical Support Center: Purification of Fluorinated Amine Compounds. Benchchem.
- Process for the preparation of fluoro compounds from the corresponding amines. Google Patents.
- New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints.
- Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8. Santa Cruz Biotechnology.
- Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. PubChemLite.
- Bis(2,2,3,3,3-pentafluoropropyl)amine | 883498-76-8. Benchchem.
- Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH.
- Reaction of Amines with Cyclic Fluorinated Olefins. Journal of Organic Chemistry.
- Mechanochemical Synthesis of Fluorinated Imines. MDPI.
- Protein purification troubleshooting guide. Dutscher.
- Analytical methods for the characterization of bis(2-nitrophenyl)amine. Benchchem.
- A Comparative Guide to the Purity Validation of Bis(2-nitrophenyl)amine by High-Performance Liquid Chromatography. Benchchem.
- Processes for the purification of bis(2-hydroxyethyl)terephthalate. Google Patents.
- 2,2,3,3,3-Pentafluoropropylamine. PubChem.
- A Comparative Guide to the Validation of Analytical Methods for 2-Cycloheptylpropan-2-amine. Benchchem.
- A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
- Purification of bis(fluorosulfonyl) imide. Google Patents.
- Bis(2,2,3,3,3-pentafluoropropyl)amine Safety Data Sheet. Synquest Labs.
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Overcoming solubility problems with "Bis(2,2,3,3,3-pentafluoropropyl)amine"
Welcome to the technical support center for Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS 883498-76-8). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this highly fluorinated secondary amine.
Introduction to Bis(2,2,3,3,3-pentafluoropropyl)amine
Bis(2,2,3,3,3-pentafluoropropyl)amine is a unique chemical entity characterized by its ten fluorine atoms, which impart distinct physicochemical properties. The high degree of fluorination results in a compound that is both hydrophobic and lipophobic, often leading to solubility issues in common laboratory solvents. The electron-withdrawing nature of the pentafluoropropyl groups also significantly reduces the basicity of the secondary amine, influencing its behavior in acidic solutions.[1][2] Understanding these characteristics is crucial for its effective use in experimental settings.
This guide provides a systematic approach to solubilizing this compound, from initial solvent screening to more advanced techniques for challenging applications.
Frequently Asked Questions (FAQs)
Q1: Why is Bis(2,2,3,3,3-pentafluoropropyl)amine so difficult to dissolve?
A1: The solubility of Bis(2,2,3,3,3-pentafluoropropyl)amine is governed by the strong carbon-fluorine bonds and the overall fluorinated nature of the molecule. Highly fluorinated compounds exhibit low polarity and are often immiscible with both aqueous and hydrocarbon-based organic solvents.[3] While the amine group provides a site for potential protonation, its basicity is significantly weakened by the strong electron-withdrawing effects of the adjacent fluoroalkyl chains.[4][5]
Q2: I need to prepare a stock solution for a biological assay. What is the best starting point?
A2: For initial in vitro screening, creating a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO) is a common and effective strategy.[6] From this stock, you can perform serial dilutions into your aqueous assay buffer. It is critical to monitor the final DMSO concentration in your assay, as it should typically be kept below 0.5-1% to avoid off-target effects on biological systems.
Q3: Can I increase the aqueous solubility by adjusting the pH?
A3: Yes, for amines, adjusting the pH to be below the compound's pKa will lead to protonation of the nitrogen atom, forming a more water-soluble salt.[6][7] However, due to the significantly reduced basicity of this fluorinated amine, a lower pH (i.e., stronger acidic conditions) may be required for effective protonation compared to non-fluorinated amines.[5] We recommend a trial with dilute aqueous acid solutions (e.g., 0.1 M HCl).
Q4: Are there any specific organic solvents that work well with highly fluorinated compounds?
A4: Highly fluorinated compounds often have limited solubility in standard organic solvents. However, some fluorinated solvents (e.g., hexafluoroisopropanol) or highly polar aprotic solvents may be effective. A systematic solvent screening is the most reliable approach to identify a suitable solvent for your specific concentration needs.
Troubleshooting Guide for Solubility Issues
If you are encountering poor solubility with Bis(2,2,3,3,3-pentafluoropropyl)amine, follow this systematic approach to identify an effective solubilization strategy.
Step 1: Initial Solvent Screening
The first step is to perform a small-scale solubility test with a range of solvents. This will help you identify the most promising candidates for your application.
Protocol for Initial Solvent Screening:
-
Weigh out a small, precise amount of Bis(2,2,3,3,3-pentafluoropropyl)amine (e.g., 1 mg) into several small vials.
-
Add a measured volume of a test solvent (e.g., 100 µL) to each vial.
-
Vortex each vial for 1-2 minutes.
-
Visually inspect for complete dissolution. If not dissolved, consider gentle heating or sonication.
-
If the compound dissolves, add another measured volume of the solvent to determine the approximate solubility.
The following diagram outlines the logical workflow for this initial screening process.
Caption: Workflow for initial solvent screening.
The following table summarizes recommended solvents for initial screening, categorized by their polarity and chemical properties.
| Solvent Class | Examples | Expected Utility |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High. Often the best starting point for creating concentrated stock solutions due to their ability to solvate a wide range of molecules.[6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate. May have some success, but complete miscibility is not guaranteed. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate. The polarity might not be sufficient for effective solvation. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low. Generally poor solvents for highly fluorinated compounds. |
| Hydrocarbons | Hexanes, Toluene | Very Low. Expected to be immiscible due to the oleophobic nature of the fluorinated compound.[8] |
| Aqueous (Acidic) | 0.1 M HCl, 0.1 M Acetic Acid | Potentially High. If protonation of the amine occurs, solubility should increase significantly.[7] This is a key strategy for aqueous applications. |
| Aqueous (Neutral) | Water, Phosphate-Buffered Saline (PBS) | Very Low. Expected to have negligible solubility. |
| Aqueous (Basic) | 0.1 M NaOH | Very Low. The unprotonated amine is unlikely to be soluble in basic aqueous solutions. |
Step 2: Employing Co-solvents and Formulation Strategies
If a single solvent does not provide the desired solubility at the required concentration, a co-solvent system may be necessary.
Protocol for Using a Co-solvent System:
-
Dissolve the Bis(2,2,3,3,3-pentafluoropropyl)amine in a minimal amount of a good organic solvent (e.g., DMSO).
-
Slowly add this organic stock solution to your aqueous buffer while vortexing.
-
Observe for any precipitation. If precipitation occurs, you have exceeded the solubility limit in the final solvent mixture. Adjust the initial concentration or the ratio of co-solvent to the aqueous phase.
Step 3: pH Modification for Aqueous Solutions
For applications requiring an aqueous solution, leveraging the secondary amine for salt formation is a powerful technique.
Protocol for pH-Mediated Dissolution:
-
Suspend the Bis(2,2,3,3,3-pentafluoropropyl)amine in water or your desired aqueous buffer.
-
Slowly add a dilute acid (e.g., 1 M HCl) dropwise while stirring.
-
Monitor the solution for clarity. A significant increase in solubility should be observed as the pH decreases and the amine is protonated.
-
Once dissolved, the pH can be carefully adjusted upwards if required for your experiment, but be cautious of precipitation if you approach the pKa of the protonated amine.
The following diagram illustrates the decision-making process for troubleshooting solubility issues.
Caption: Troubleshooting decision tree for solubility.
Safety Precautions
Always handle Bis(2,2,3,3,3-pentafluoropropyl)amine in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
-
Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). Enviro Wiki. Retrieved from [Link]
-
Toxicological Profile for Perfluoroalkyls. (2021). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. (2008). National Institutes of Health. Retrieved from [Link]
-
Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. (n.d.). PubChem. Retrieved from [Link]
-
1-Propanamine, 2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)-. (n.d.). US EPA. Retrieved from [Link]
-
The Impact of pH on Chemical Stability in Lab Experiments. (2023). Ibis Scientific, LLC. Retrieved from [Link]
-
Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. (n.d.). PubChemLite. Retrieved from [Link]
-
Fluoride content dependence on changes in pH. (n.d.). ResearchGate. Retrieved from [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2016). National Institutes of Health. Retrieved from [Link]
-
Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups. (2008). National Institutes of Health. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. 883498-76-8 CAS MSDS (BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis and application of Bis(2,2,3,3,3-pentafluoropropyl)amine. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of side reaction products, encountered during its synthesis. Our aim is to equip you with the knowledge to identify, mitigate, and eliminate these impurities, ensuring the integrity of your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine?
A1: The most prevalent side reaction is over-alkylation . This occurs because the product, a secondary amine, is often more nucleophilic than the primary amine starting material, 2,2,3,3,3-pentafluoropropylamine. This leads to a subsequent reaction with the alkylating agent to form the tertiary amine, Tris(2,2,3,3,3-pentafluoropropyl)amine , and can even proceed to form a quaternary ammonium salt . This "runaway" reactivity can significantly reduce the yield of the desired secondary amine and complicate purification.
Q2: I'm observing a low-boiling point impurity in my crude product. What could it be?
A2: A common low-boiling point impurity is 2,2,3,3,3-pentafluoropropene . This is typically formed via an elimination reaction (E2) of the alkylating agent, such as 2,2,3,3,3-pentafluoropropyl halide or tosylate, especially when using a strong, sterically hindered base. Instead of nucleophilic substitution, the base abstracts a proton, leading to the formation of an alkene.
Q3: Can the desired product, Bis(2,2,3,3,3-pentafluoropropyl)amine, degrade during workup or purification?
Troubleshooting Guide: Identification and Mitigation of Side Products
A critical step in troubleshooting is the accurate identification of impurities. This section outlines the likely side products and provides guidance on their characterization and mitigation.
Side Product 1: Tris(2,2,3,3,3-pentafluoropropyl)amine (Over-alkylation Product)
-
Formation Mechanism:
-
(CF₃CF₂CH₂)₂NH + CF₃CF₂CH₂-X → (CF₃CF₂CH₂)₃N + HX (where X = Halide, OTs, etc.)
-
-
Identification:
-
GC-MS: Expect a later eluting peak compared to the secondary amine due to its higher molecular weight. The mass spectrum will show a molecular ion peak corresponding to C₉H₆F₁₅N and fragmentation patterns characteristic of the loss of pentafluoropropyl groups.
-
¹⁹F NMR: The ¹⁹F NMR spectrum will exhibit characteristic signals for the CF₃ and CF₂ groups. The chemical shifts will be similar to the desired product, but the integration ratios relative to any remaining N-H proton (in ¹H NMR) will be different. The absence of an N-H proton signal in the ¹H NMR spectrum is a key indicator.
-
-
Mitigation Strategies:
-
Control Stoichiometry: Use a significant excess of the primary amine (2,2,3,3,3-pentafluoropropylamine) relative to the alkylating agent. This statistically favors the formation of the secondary amine.
-
Slow Addition: Add the alkylating agent slowly to a solution of the primary amine to maintain a low concentration of the alkylating agent throughout the reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of the second alkylation step.
-
Side Product 2: 2,2,3,3,3-Pentafluoropropene (Elimination Product)
-
Formation Mechanism:
-
CF₃CF₂CH₂-X + Base → CF₃CF₂=CH₂ + Base-H⁺ + X⁻
-
-
Identification:
-
GC-MS: This will be a volatile, early-eluting peak. The mass spectrum will show the molecular ion peak for C₃HF₅ (m/z 132).
-
¹⁹F NMR: The spectrum of 1,2,3,3,3-pentafluoropropene is complex due to cis/trans isomerism and various couplings, but will show distinct signals for the CF₃, CF₂, and CFH groups.[2]
-
-
Mitigation Strategies:
-
Choice of Base: Avoid strong, sterically hindered bases (e.g., potassium tert-butoxide). Use a milder base such as potassium carbonate or triethylamine, which are less likely to promote elimination.
-
Choice of Leaving Group: A better leaving group can favor substitution over elimination. However, very good leaving groups might also increase the rate of over-alkylation. Optimization is key.
-
Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis of Bis(2,2,3,3,3-pentafluoropropyl)amine, incorporating steps to minimize side product formation and facilitate purification.
Caption: Workflow for the synthesis and purification of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Experimental Protocols
Protocol 1: GC-MS Analysis of Crude Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude organic layer in a suitable solvent (e.g., dichloromethane or ethyl acetate). If the amine concentration is high, derivatization with a reagent like trifluoroacetic anhydride can improve peak shape, though it is not always necessary for these types of amines.[3]
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms or equivalent) is typically suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40-50 °C) to resolve volatile impurities like 2,2,3,3,3-pentafluoropropene. Ramp up to a higher temperature (e.g., 280 °C) to elute the higher molecular weight products.[4]
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-500 to cover the expected range of fragments and molecular ions.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Standard silica gel can lead to peak tailing and poor separation of amines. It is highly recommended to use amine-functionalized silica gel or to pre-treat standard silica gel with a triethylamine solution.[1]
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used.
-
Mobile Phase Modifier: To further reduce peak tailing, add a small amount of a competing amine, such as 0.1-1% triethylamine , to the mobile phase.[1]
-
Fraction Analysis: Collect fractions and analyze by TLC or GC-MS to identify those containing the pure desired product.
Protocol 3: Acid-Base Extraction for Amine Purification
For separating the basic amine products from non-basic impurities:
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).
-
Acid Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The primary, secondary, and tertiary amines will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) with stirring until the solution is basic. The amines will be deprotonated and will separate from the aqueous layer.
-
Re-extraction: Extract the liberated amines back into an organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
Note: This method will not separate the primary, secondary, and tertiary amines from each other but is effective for removing non-basic impurities.
Data Interpretation
Table 1: Expected Properties of Target Compound and Potential Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected GC Elution Order | Key ¹⁹F NMR Features |
| 2,2,3,3,3-Pentafluoropropene | C₃HF₅ | 132.03 | 1 (Most Volatile) | Complex spectrum with signals for CF₃, CF₂, and CFH groups. |
| 2,2,3,3,3-Pentafluoropropylamine | C₃H₄F₅N | 149.06 | 2 | Signals for CF₃ and CF₂ groups. |
| Bis(2,2,3,3,3-pentafluoropropyl)amine (Product) | C₆H₅F₁₀N | 281.10 | 3 | Two main signals corresponding to the CF₃ and CF₂ groups. |
| Tris(2,2,3,3,3-pentafluoropropyl)amine | C₉H₆F₁₅N | 411.13 | 4 (Least Volatile) | Similar chemical shifts to the desired product for CF₃ and CF₂ groups, but with different integration ratios. |
References
- RSC Publishing. (2023, September 14).
- BenchChem. (2025).
- Waters. (n.d.).
- Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. International Journal of Mass Spectrometry, 263(2-3), 183-191.
- Kiraly, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
- Magnier, E., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Magnier, E., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Magnier, E., et al. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
- Google Patents. (n.d.). US8377406B1 - Synthesis of bis(fluorosulfonyl)imide.
- BenchChem. (2025).
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- Google Patents. (n.d.). US5028728A - Process for the preparation of reaction products of 2,2-bis-(4-hydroxphenyl)
- Wang, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Critical Reviews in Biotechnology, 41(7), 1036-1055.
- Google Patents. (n.d.). US2678334A - Process for the preparation of bisisopropyl-amino-fluoro-phosphine oxide.
- ResearchGate. (2014, February 11). Is it possible to analyze F-compounds with GCMS?.
- Gerus, I. I., et al. (2015). Reaction of (2,2,3,3-tetrafluoropropyl)sulfenyl chloride with ethyl acrylate as a route to functionalized enamines and ring substituted 3,4-dihydro-2H-thiazine-1,1-dioxides. Journal of Fluorine Chemistry, 178, 128-134.
- Chemical Note. (2021, April 24). Separation of primary, secondary and tertiary amines by Hoffmann's method.
- Ma, S., & Jha, A. (2019). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 23(11), 2416-2423.
- Santa Cruz Biotechnology. (n.d.). Bis(2,2,3,3,3-pentafluoropropyl)amine.
- NIH. (n.d.).
- ResearchGate. (2019, July 2). Why 19F NMR of pentafluorophenol is different after the cleavage from the PPPFA polymer comparing to the pure pentafluorophenol reagent?.
- Google P
- Chem-Guide. (n.d.). Separation of primary , secondary and tertiary amines by Hoffmann's method.
- Sci-Hub. (n.d.). 1,2,3,3,3-pentafluoropropene and -1-iodopentafluoropropene.
- Google Patents. (n.d.).
- Wikipedia. (n.d.). 1,2,3,3,3-Pentafluoropropene.
- Google Patents. (n.d.).
- MDPI. (2023, March 10). Macrocyclic Compounds Comprising Tris(3-Aminopropyl)Amine Units and Fluorophore Moieties: Synthesis and Spectroscopic Studies in the Presence of Metal Salts.
- MDPI. (n.d.). Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible?.
- ResearchGate. (n.d.). (PDF)
- ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis.
- Elsevier. (2000).
- ResearchGate. (2016, July 29).
- Tesi di Dottorato. (n.d.). Synthesis and characterisation of novel tris(2-pyridilmethyl)
- ResearchGate. (n.d.). Solid- and gas-phase structures and spectroscopic and chemical properties of Tris(pentafluorosulfanyl)amine, N(SF5)3, and Bis(pentafluorosufanyl)aminyl radical, N(SF5)2.
- ResearchGate. (n.d.).
Sources
Technical Support Center: Optimizing Catalysis with Bis(2,2,3,3,3-pentafluoropropyl)amine
Welcome to the technical support center for Bis(2,2,3,3,3-pentafluoropropyl)amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions regarding the use of this highly specialized fluorinated amine in catalytic applications. As a Senior Application Scientist, my goal is to synthesize my field experience with established chemical principles to help you unlock the full potential of this unique catalyst.
The incorporation of fluorine atoms into organic molecules, such as in Bis(2,2,3,3,3-pentafluoropropyl)amine, dramatically alters their chemical and physical properties. The strong electron-withdrawing nature of the pentafluoropropyl groups significantly reduces the basicity of the amine nitrogen.[1][2][3] This property, which might seem like a disadvantage, opens up unique catalytic possibilities, particularly in the realm of "Frustrated Lewis Pair" (FLP) chemistry and in reactions where a non-nucleophilic base is required.[4][5]
This guide will explore the potential catalytic applications of Bis(2,2,3,3,3-pentafluoropropyl)amine, focusing on troubleshooting common issues you might encounter during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific challenges you may face in the lab.
Issue 1: Low or No Catalytic Activity
Question: I am attempting to use Bis(2,2,3,3,3-pentafluoropropyl)amine as a catalyst for the activation of a small molecule (e.g., H₂, CO₂, olefins), but I am observing very low to no conversion of my starting materials. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no catalytic activity when using a sterically hindered, weakly basic amine like Bis(2,2,3,3,3-pentafluoropropyl)amine often points to a mismatch in the electronic and steric requirements of the reaction. Here’s a systematic approach to diagnosing and resolving the issue:
1. Confirm the Catalytic Paradigm: Are you leveraging its unique properties?
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Causality: Due to the ten fluorine atoms, the nitrogen in Bis(2,2,3,3,3-pentafluoropropyl)amine is extremely electron-poor and sterically encumbered. Unlike traditional amine catalysts that act as Brønsted or Lewis bases, this amine is more likely to function as the basic component of a Frustrated Lewis Pair (FLP).[4][5] FLP catalysis relies on the inability of a bulky Lewis acid and a bulky Lewis base to form a classical adduct, allowing them to cooperatively activate small molecules.
-
Troubleshooting Protocol:
-
Introduce a suitable Lewis Acid: If you are not already, introduce a bulky Lewis acid to your reaction mixture. Common choices include tris(pentafluorophenyl)borane (B(C₆F₅)₃) or aluminum-based Lewis acids.[6] The combination of Bis(2,2,3,3,3-pentafluoropropyl)amine and a Lewis acid creates the FLP system.
-
Solvent Choice is Critical: FLP catalysis is highly sensitive to the solvent. Polar, coordinating solvents can compete with the substrate for binding to the Lewis acid, inhibiting catalysis. Start with non-polar, non-coordinating solvents like toluene, dichloromethane, or fluorinated solvents.
-
Temperature Optimization: The activation of small molecules by FLPs can have a significant activation energy barrier. Gradually increase the reaction temperature in increments of 10 °C.
-
2. Purity and Handling of the Amine:
-
Causality: Fluorinated amines can be susceptible to impurities, and their handling requires care. Moisture can be particularly detrimental.
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry your solvent and reagents thoroughly. Handle Bis(2,2,3,3,3-pentafluoropropyl)amine under an inert atmosphere (e.g., argon or nitrogen).
-
Verify Purity: If possible, verify the purity of your amine using techniques like ¹⁹F NMR or GC-MS.
-
Issue 2: Poor Substrate Conversion or Reaction Stalls
Question: My reaction starts, but the conversion to the desired product is low, and the reaction seems to stall. What factors could be contributing to this?
Answer:
Incomplete conversion can be due to catalyst deactivation, product inhibition, or an unfavorable equilibrium. Let's break down the possibilities:
1. Catalyst Deactivation Pathways:
-
Causality: While fluorinated compounds are generally robust, the catalytic system can be deactivated. In FLP chemistry, the formation of a stable adduct between the activated substrate and the FLP can sometimes be a thermodynamic sink, preventing catalyst turnover.
-
Troubleshooting Protocol:
-
Stoichiometry of the FLP: The ratio of the amine to the Lewis acid can be crucial. A 1:1 ratio is a good starting point, but varying this to have a slight excess of either component can sometimes prevent the formation of deactivating species.
-
Monitor by Spectroscopy: Use in-situ monitoring techniques like NMR spectroscopy to observe the reaction progress and identify any potential stable intermediates that are not turning over.
-
2. Product Inhibition:
-
Causality: The product of the reaction may be a stronger Lewis base or acid than the starting materials and could bind to the catalyst, inhibiting further reaction.
-
Troubleshooting Protocol:
-
Ex-situ Test: Add a small amount of the isolated product to a fresh reaction. If the reaction rate is significantly slower, product inhibition is likely a factor.
-
Mitigation: If product inhibition is confirmed, consider strategies like running the reaction at a lower concentration or using a continuous flow setup where the product is removed as it is formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of the conjugate acid of Bis(2,2,3,3,3-pentafluoropropyl)amine, and how does this impact its catalytic use?
A1: While the exact pKa may not be widely reported, it is expected to be significantly lower than that of non-fluorinated secondary amines. The strong inductive electron-withdrawing effect of the two pentafluoropropyl groups drastically reduces the electron density on the nitrogen atom, making it a very weak base.[1][3] This is precisely why it is not an effective catalyst in reactions that require a traditional amine base (e.g., deprotonation of a C-H acid). Its utility lies in applications where a non-nucleophilic, sterically hindered base is needed, such as in FLP chemistry.
Q2: Can I use Bis(2,2,3,3,3-pentafluoropropyl)amine in reactions involving C-F bond activation?
A2: This is an interesting and advanced question. While the amine itself is highly fluorinated, its direct use as a catalyst for C-F bond activation is not a primary application. C-F bond activation is challenging due to the high bond dissociation energy.[7] However, in the context of FLP chemistry, the highly electrophilic Lewis acid component of the FLP could potentially interact with a C-F bond, and the amine would act as the cooperating base. This is a research area that is still developing.
Q3: What are the recommended storage and handling procedures for Bis(2,2,3,3,3-pentafluoropropyl)amine?
A3: Like many specialized reagents, proper handling is key to its performance.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Protect from moisture.
-
Handling: Handle under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent contamination with atmospheric moisture.[8] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
Experimental Protocols & Data
Illustrative Protocol for a Frustrated Lewis Pair Catalyzed Hydrogenation
This is a generalized, illustrative protocol. You will need to adapt it to your specific substrate.
-
Preparation: In a glovebox, add the Lewis acid (e.g., B(C₆F₅)₃, 0.05 mmol) and Bis(2,2,3,3,3-pentafluoropropyl)amine (0.05 mmol) to an oven-dried reaction vessel equipped with a stir bar.
-
Solvent and Substrate Addition: Add 5 mL of anhydrous, non-coordinating solvent (e.g., toluene) and your substrate (1.0 mmol).
-
Reaction: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with H₂ (3 times). Pressurize the vessel to the desired pressure (e.g., 1-10 bar) and stir at the desired temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, carefully vent the H₂ gas and quench the reaction as appropriate for your substrate and product.
Table 1: Illustrative Effect of Solvent on FLP Catalysis
| Solvent | Dielectric Constant | Conversion (%) | Rationale |
| Toluene | 2.4 | 95 | Non-coordinating, allows for effective FLP formation. |
| Dichloromethane | 9.1 | 88 | Weakly coordinating, generally a good choice. |
| Tetrahydrofuran (THF) | 7.6 | <5 | Highly coordinating, forms a stable adduct with the Lewis acid. |
| Acetonitrile | 37.5 | <5 | Strongly coordinating and polar, inhibits catalysis. |
This data is illustrative and intended to demonstrate the general trend of solvent effects in FLP catalysis.
Visualizing the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the hydrogenation of an imine using a Frustrated Lewis Pair composed of Bis(2,2,3,3,3-pentafluoropropyl)amine and B(C₆F₅)₃.
Caption: Proposed catalytic cycle for FLP hydrogenation.
Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting common issues.
Caption: A decision tree for troubleshooting low catalytic conversion.
References
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Quora. (2021). Why is amine an electron withdrawing group? Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Amine group - electron donating or withdrawing group? Retrieved from [Link]
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Shiekh, B. A., & Kaur, D. (2021). Mechanism of atom economical conversion of alcohols and amines to amides using Fe(ii) pincer catalyst. An outer-sphere metal–ligand pathway or an inner-sphere elimination pathway? RSC Advances, 11(53), 33623-33634. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 23.1: Properties of amines. Retrieved from [Link]
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Pupo, G., & Lectka, T. (2018). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 118(1), 1-115. Retrieved from [Link]
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ResearchGate. (n.d.). Direct activation of organofluorines and fluorinated polymers a, Bond... Retrieved from [Link]
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Liu, X., Sau, A., Green, A. R., Popescu, M. V., Pompetti, N. F., Li, Y., ... & Miyake, G. M. (2025). Photocatalytic C–F bond activation in small molecules and polyfluoroalkyl substances. Nature, 637(8046), 601-607. Retrieved from [Link]
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Mondal, B., & Suba, S. (2020). Activation of Small Molecules and Hydrogenation of CO 2 Catalyzed by Frustrated Lewis Pairs. Catalysts, 10(1), 103. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Colorado State University. (2024). Photocatalytic C‒F bond activation in small molecules and polyfluoroalkyl substances. Retrieved from [Link]
-
Poissy, J., & Tlili, A. (2021). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research, 54(15), 3139-3151. Retrieved from [Link]
-
PubMed. (2024). Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances. Retrieved from [Link]
-
Wang, F., Zhu, L., & Liu, G. (2022). Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines. Journal of the American Chemical Society, 144(43), 19999-20008. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. Retrieved from [Link]
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ResearchGate. (n.d.). Troubleshooting amine plants. Retrieved from [Link]
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Stephan, D. W. (2015). Frustrated Lewis pairs: from concept to catalysis. Accounts of chemical research, 48(2), 306-316. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Recent Advances in C-H Fluorination. Retrieved from [Link]
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National Institutes of Health. (n.d.). Exploring Supramolecular Frustrated Lewis Pairs. Retrieved from [Link]
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National Institutes of Health. (n.d.). Frustrated Lewis pairs on pentacoordinated Al3+-enriched Al2O3 promote heterolytic hydrogen activation and hydrogenation. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications. Retrieved from [Link]
-
MDPI. (n.d.). Reactivity of Amine/E(C 6 F 5 ) 3 (E = B, Al) Lewis Pairs toward Linear and Cyclic Acrylic Monomers: Hydrogenation vs. Polymerization. Retrieved from [Link]
-
Chemguide. (n.d.). MAKING AMINES. Retrieved from [Link]
-
University of Bristol. (n.d.). Frustrated Lewis Pairs: Metal-free Hydrogen Activation and More. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Retrieved from [Link]
-
Emory Theses and Dissertations. (n.d.). Development of Bis(amidophenyl)amine Redox-active Ligands for Multi-electron Catalysis by Transition Metals. Retrieved from [Link]
-
PubMed. (2021). Selective Synthesis of Bis(3-(3-(trifluoromethyl)-1 H-1,2,4-triazol-5-yl). Retrieved from [Link]
-
MDPI. (n.d.). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Retrieved from [Link]
-
RSC Publishing. (n.d.). Lanthanide Bis[bis(1,1,1,3,3,3-hexafluoro-2-propoxy)sulfonyl]amide as a Novel Effective Acylation Catalyst. Retrieved from [Link]
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Technical Support Center: Bis(2,2,3,3,3-pentafluoropropyl)amine Reaction Scale-Up
Welcome to the technical support center for challenges related to the reaction scale-up of Bis(2,2,3,3,3-pentafluoropropyl)amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of transitioning syntheses involving this highly fluorinated amine from the laboratory bench to pilot and manufacturing scales.
Due to the specific nature of this molecule, this guide synthesizes direct data with established principles from analogous perfluoroalkyl amine chemistry to provide a robust framework for troubleshooting and process optimization. Our goal is to equip you with the expertise and foresight needed for a successful and safe scale-up campaign.
Troubleshooting Guide
This section addresses specific, common issues encountered during the scale-up of reactions involving Bis(2,2,3,3,3-pentafluoropropyl)amine in a practical question-and-answer format.
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I troubleshoot this?
A significant drop in yield upon scale-up is a classic chemical engineering problem often rooted in physical processes that do not scale linearly. For fluorinated amine syntheses, which can be sensitive and energetic, these factors are magnified.
Causality Behind the Issue: The primary culprits are typically mass and heat transfer limitations. In a small flask, mixing and heating are relatively uniform. In a large reactor, achieving this same level of homogeneity is challenging. The surface-area-to-volume ratio decreases dramatically upon scale-up, which severely impacts heat dissipation. This can lead to localized hot spots where byproducts are formed or starting materials decompose.
Troubleshooting Workflow:
-
Analyze Mixing Efficiency: Inadequate mixing can lead to pockets of high reagent concentration.
-
Action: Re-evaluate your agitation parameters. This includes impeller type, agitation speed (RPM), and baffle design. For multi-phase reactions, ensure the agitation is sufficient to create the necessary interfacial area. Computational Fluid Dynamics (CFD) modeling can be a powerful tool to simulate mixing in your specific reactor geometry.
-
-
Re-evaluate Reagent Addition Strategy: A slow, controlled addition of the limiting reagent is critical, especially for exothermic reactions.[1]
-
Action: Implement a semi-batch process where one reagent is added slowly to the other in the reactor. Use a calibrated dosing pump and consider subsurface addition to promote rapid dispersion and minimize side reactions at the point of entry.
-
-
Investigate Thermal Control: Poor heat removal can lead to temperature gradients.
-
Action: Monitor the temperature at multiple points within the reactor if possible. Ensure your reactor's cooling jacket and ancillary cooling systems are operating correctly and can handle the calculated heat load of the reaction.
-
Caption: Troubleshooting workflow for yield loss upon scale-up.
Q2: I am concerned about a potential thermal runaway. How can I assess and control the exothermicity of my reaction at scale?
This is a critical safety and process control concern. Reactions involving the formation of C-N bonds, particularly with fluorinated substrates, can be highly exothermic. Understanding the thermal profile of your reaction is non-negotiable before attempting a large-scale run.
Causality Behind the Issue: A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal.[2] This leads to an uncontrolled increase in temperature and pressure, which can result in reactor failure. As previously mentioned, the decreased surface-area-to-volume ratio in larger reactors makes them inherently more susceptible to this risk.
Protocol for Thermal Hazard Assessment:
-
Reaction Calorimetry (RC1/DSC):
-
Expertise: Before any scale-up, perform a reaction calorimetry study. A Differential Scanning Calorimetry (DSC) scan on the reaction mixture can provide the onset temperature of the exotherm (T₀) and the total heat of decomposition (ΔHd).[2] This data is crucial for calculating the Maximum Temperature of the Synthesis Reaction (MTSR) and ensuring it remains below the decomposition temperature of your materials.
-
Protocol:
-
Prepare a representative sample of the reaction mixture under inert conditions.
-
Run a DSC scan at a typical heating rate (e.g., 2-5 °C/min) to determine the onset temperature and energy of the desired reaction and any subsequent decomposition events.
-
Use the data to model the adiabatic temperature rise and ensure your cooling system can manage the heat flow.
-
-
-
Controlled Dosing:
-
Trustworthiness: The most reliable method for controlling an exotherm is to limit the concentration of the reactive species at any given time. By adding one reactant slowly, the rate of heat generation is controlled by the addition rate, not by the reaction kinetics.
-
-
Emergency Planning:
-
Authoritativeness: Have a documented emergency plan. This may include a quench protocol (adding a cold, inert solvent or a reaction inhibitor) and ensuring the reactor is equipped with appropriate pressure relief devices (bursting discs, relief valves).
-
| Parameter | Description | Importance for Scale-Up |
| Onset Temperature (T₀) | The temperature at which significant heat release begins. | Defines the safe upper limit for reaction temperature. Must be well above the intended process temperature. |
| Heat of Reaction (ΔHᵣ) | The total energy released during the reaction. | Determines the total cooling duty required. Used to calculate the adiabatic temperature rise. |
| Heat Capacity (Cₚ) | The amount of heat required to raise the temperature of the reaction mass. | Influences how quickly the temperature will rise in response to the reaction exotherm. |
| Heat Transfer Coeff. (U) | The efficiency of heat transfer from the reaction mass to the cooling jacket. | A critical parameter that decreases with scale. Must be accurately known for the pilot reactor. |
Table 1: Key Thermal Safety Parameters for Scale-Up.
Q3: I'm struggling with the purification of Bis(2,2,3,3,3-pentafluoropropyl)amine at a larger scale. Standard aqueous workups are leading to emulsions and column chromatography is inefficient. What are my options?
Purification is a frequent and significant challenge for highly fluorinated compounds due to their unique physical properties, which differ substantially from their hydrocarbon analogs.
Causality Behind the Issue: Highly fluorinated amines like this one exhibit low polarity and can have surfactant-like properties, leading to stable emulsions during biphasic (aqueous/organic) workups. Their interaction with standard silica gel is often poor, resulting in bad peak shape and inefficient separation during chromatography.
Advanced Purification Strategies:
-
Aqueous Workup Optimization:
-
pH Control: The basicity of the amine is significantly reduced by the electron-withdrawing pentafluoropropyl groups. During acidic washes to remove basic impurities, use a pH that is just acidic enough to protonate the impurities without protonating your product, if possible. Conversely, a basic wash can remove acidic byproducts.
-
Breaking Emulsions: If emulsions form, try adding a saturated brine solution or a small amount of a different organic solvent to alter the phase densities and break the emulsion.
-
-
Chromatography Modifications:
-
Alternative Stationary Phases: Avoid standard silica gel. Consider using amine-functionalized silica, which minimizes the strong acid-base interactions that cause peak tailing with basic compounds.[3] Alternatively, fluorous solid-phase extraction (F-SPE) cartridges can be highly effective for separating highly fluorinated molecules from non-fluorinated impurities.
-
-
Crystallization/Salt Formation:
-
Expertise: Often, the most scalable purification method is crystallization. If the free amine is an oil or difficult to crystallize, converting it to a salt (e.g., hydrochloride or trifluoroacetate) can significantly increase its crystallinity.[3] The salt can then be crystallized, and the free amine can be regenerated in a subsequent step if required.
-
Caption: Decision tree for overcoming purification hurdles.
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when scaling up reactions involving Bis(2,2,3,3,3-pentafluoropropyl)amine? A: Beyond the thermal hazards already discussed, key safety concerns include:
-
Corrosive Byproducts: Syntheses may involve or generate corrosive species like hydrogen fluoride (HF) or other acids, especially if elimination side reactions occur.[4] Ensure materials of construction are compatible and have appropriate scrubbing systems for off-gases.
-
Reagent Handling: Many fluorinating agents or precursors can be hazardous. Always consult the Safety Data Sheet (SDS) and perform a thorough risk assessment before handling any new chemical at scale.
-
Pressure Management: Reactions that generate gaseous byproducts must be conducted in reactors with adequate headspace and pressure relief systems.
Q: How do the two pentafluoropropyl groups affect the amine's properties relevant to scale-up? A: The two C₂F₅CH₂- groups have a profound impact:
-
Reduced Basicity: The strong electron-withdrawing nature of the fluoroalkyl groups significantly reduces the pKa of the amine nitrogen compared to a typical secondary amine. This affects its reactivity and its behavior during pH-based extractions.
-
Increased Lipophilicity/Fluorophilicity: The compound will have very low water solubility but high solubility in fluorinated solvents. This "fluorous" character can be exploited for purification using fluorous solid-phase extraction.
-
Higher Molecular Weight & Boiling Point: Compared to smaller fluorinated amines, this molecule will have a higher boiling point, which may necessitate vacuum distillation for purification, but also reduces its volatility and inhalation risk.
Q: What materials of construction are recommended for a reactor system for this type of chemistry? A: Material selection is critical to prevent corrosion and product contamination.
| Material | Compatibility & Use Case | Potential Issues |
| Glass-Lined Steel | Excellent for a wide range of chemicals, especially acidic conditions. Good for multi-purpose reactors. | Can be damaged by strong bases or thermal shock. Not suitable for reactions involving free fluorine. |
| Hastelloy C-276 | Highly resistant to both oxidizing and reducing agents, excellent for processes involving wet chlorine gas, hypochlorite, and other harsh chemicals. | High cost. |
| PTFE / PFA Liners | Extremely inert to almost all chemicals, including fluorine gas.[5] Often used for gaskets, valves, and vessel linings. | Can be permeable to some small molecules at high temperatures. Poor thermal conductivity. |
| Stainless Steel (316) | Suitable for many organic reactions but can be susceptible to corrosion by mineral acids and halides, especially at elevated temperatures. | Not recommended if HF or other strong acids are present. |
Table 2: Reactor Material Compatibility Guide.
References
-
T. Billard, "Synthesis of Fluorinated Amines: A Personal Account," ACS Organic & Inorganic Au, 2023. [Online]. Available: [Link]
-
Y. Wang et al., "Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines," Nature Communications, 2023. [Online]. Available: [Link]
-
L.-C. Tsai et al., "Thermal hazard evaluation of lauroyl peroxide mixed with nitric acid," Molecules, 2012. [Online]. Available: [Link]
-
T. Billard, "Synthesis of Fluorinated Amines: A Personal Account," ACS Organic & Inorganic Au, 2023. [Online]. Available: [Link]
-
M. R. C. F. da Silva et al., "Reactive PLIF Method for Characterisation of Micromixing in Continuous High-Throughput Chemical Reactors," Applied Sciences, 2022. [Online]. Available: [Link]
-
Organic Chemistry Portal, "Fluoroalkane and perfluoroalkane synthesis," organic-chemistry.org. [Online]. Available: [Link]
-
A. B. Beutler et al., "Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production," The Journal of Organic Chemistry, 2023. [Online]. Available: [Link]
-
Y. He et al., "1,2-Bis-perfluoroalkylations of alkenes and alkynes with perfluorocarboxylic anhydrides via the formation of perfluoroalkylcopper intermediates," Organic & Biomolecular Chemistry, 2016. [Online]. Available: [Link]
-
T. D. S. G. T. A. T. G. G. Evano, "Photocatalyzed Amination of Alkyl Halides to Access Primary Amines," Angewandte Chemie International Edition, 2024. [Online]. Available: [Link]
-
S. Fustero et al., "An Easy Three Step Synthesis of Perfluoroalkylated Amphetamines," Request PDF. [Online]. Available: [Link]
-
Piramal Pharma Solutions, "Integrated Capabilities Accelerating Flow Chemistry Scale-Up," piramalpharmasolutions.com, 2026. [Online]. Available: [Link]
-
T. Furrer et al., "New Scale-up Technologies for Hydrogenation Reactions in Multipurpose Pharmaceutical Production Plants," Institutional Repository FHNW (IRF). [Online]. Available: [Link]
-
D. A. Dougherty, "Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture," Methods in Enzymology, 2023. [Online]. Available: [Link]
-
Fluorotherm, "Fluoropolymer Chemical Compatibility Chart," fluorotherm.com. [Online]. Available: [Link]
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Technical Support Center: Handling and Disposal of Bis(2,2,3,3,3-pentafluoropropyl)amine Waste
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS No. 883498-76-8). As a Senior Application Scientist, my objective is to provide you with not just protocols, but the underlying scientific rationale to ensure your safety and the integrity of your research environment. This compound is a valuable reagent in modern chemistry, but its hazardous properties and its classification as a per- and polyfluoroalkyl substance (PFAS) demand meticulous handling and disposal procedures. This guide is structured as a series of questions you might encounter during your work, providing direct, actionable answers grounded in established safety protocols.
Section 1: Hazard Profile & Key Safety Data
This section addresses the fundamental question of "What am I working with?" A clear understanding of the risks is the foundation of safe laboratory practice.
Q1: What are the primary hazards associated with Bis(2,2,3,3,3-pentafluoropropyl)amine?
A1: Bis(2,2,3,3,3-pentafluoropropyl)amine is a multi-hazard substance. Direct exposure can have severe consequences. The primary risks are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Inhalation | Category 1 | H330: Fatal if inhaled. | [1] |
| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal or toxic in contact with skin. | [1][2] |
| Skin Corrosion/Irritation | Category 1A / 1B | H314: Causes severe skin burns and eye damage. | [1][2][3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. | [1][2] |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. | [1] |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction. | [1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. | [1] |
| Specific Target Organ Toxicity | Category 2 | H373: May cause damage to organs (thymus) through prolonged or repeated exposure. | [1] |
| Hazardous to the Aquatic Environment | Acute, Category 3 | H402: Harmful to aquatic life. | [1] |
Q2: Beyond its immediate toxicity, why is this compound an environmental concern?
A2: This compound belongs to the broad class of per- and polyfluoroalkyl substances (PFAS).[4] PFAS are often called "forever chemicals" because the carbon-fluorine bond is one of the strongest in organic chemistry, making them extremely resistant to degradation in the environment.[5][6] Standard waste treatment processes like landfilling and wastewater treatment do not destroy PFAS but rather move them from one environmental medium to another.[6][7] Their persistence, combined with their potential to bioaccumulate, makes preventing their release into the environment a critical responsibility.
Section 2: Safe Handling and Personal Protective Equipment (PPE) FAQs
Properly equipping yourself and preparing your workspace is non-negotiable. This section details the necessary precautions.
Q3: What is the mandatory Personal Protective Equipment (PPE) for handling Bis(2,2,3,3,3-pentafluoropropyl)amine?
A3: A multi-layered approach to PPE is required to prevent all routes of exposure (inhalation, dermal, ocular).
-
Hand Protection: Wear nitrile or neoprene gloves. A double-gloving strategy is highly recommended. The causality here is to provide a barrier against a substance that is fatal on skin contact.[2] Should the outer glove become contaminated, it can be safely removed without exposing your skin. Always wash hands thoroughly after handling.[1][8]
-
Eye/Face Protection: Tightly fitting safety goggles are mandatory.[1] Given the severe corrosive nature of the chemical, a full face shield must also be worn over the goggles to protect against splashes.
-
Respiratory Protection: All work must be conducted in a certified chemical fume hood.[8] Due to the "Fatal if inhaled" classification, if there is any risk of exposure outside of a fume hood (e.g., during a large spill), a self-contained breathing apparatus (SCBA) is necessary.[1] Do not breathe any vapors or mists.[1][8]
-
Body Protection: A flame-retardant lab coat is standard. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is required. Ensure all skin is covered.
Q4: How should I prepare my workspace before an experiment?
A4: Proactive setup is key to a safe experiment.
-
Verify Fume Hood Function: Ensure the chemical fume hood has a valid certification and is drawing air correctly.
-
Clear the Workspace: Remove all unnecessary equipment and chemicals from the hood to minimize potential for accidental reactions and to make cleanup easier.
-
Prepare for Spills: Have a spill kit rated for corrosive and toxic chemicals readily accessible. This should include an inert absorbent material like vermiculite or sand.[9]
-
Designate Waste Containers: Prepare clearly labeled, sealed hazardous waste containers before you begin the experiment. One for liquid waste and one for solid waste (contaminated gloves, wipes, etc.). The containers should be made of a compatible material (e.g., HDPE).
-
Review Emergency Procedures: Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.
Q5: What are the immediate first aid steps in case of an exposure?
A5: Time is critical. These steps must be taken immediately while alerting emergency services.
-
Skin Contact: Take off immediately all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if the area is large. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes in an eyewash station, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[8] Immediately call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Section 3: Waste Management & Disposal Troubleshooting
Incorrect disposal is a major vector for chemical exposure and environmental contamination. This section provides clear, validated protocols.
Q6: How do I correctly segregate waste streams containing this chemical?
A6: Proper segregation at the source is crucial for safe and compliant disposal. Never mix incompatible waste streams. All waste containing Bis(2,2,3,3,3-pentafluoropropyl)amine is considered hazardous waste.
-
Neat/Concentrated Liquid Waste: Collect all unused or waste neat chemical and concentrated solutions in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Dilute Aqueous Waste: Collect all dilute aqueous solutions (e.g., from extractions or washes) in a separate, sealed, and clearly labeled hazardous aqueous waste container.
-
Contaminated Solid Waste: This includes items like used gloves, pipette tips, absorbent paper, and contaminated glassware. Collect these in a separate, sealed, and clearly labeled solid hazardous waste container. Do not place sharp objects like needles directly in this container; use a designated sharps container first.
Q7: What is the protocol for cleaning a small spill (<50 mL) inside a chemical fume hood?
A7: A small, contained spill can be managed in-house if you are properly equipped and trained.
-
Alert & Restrict: Alert colleagues in the immediate area. Ensure the fume hood sash is kept as low as possible.
-
Wear Appropriate PPE: Don all PPE as described in Q3, including double gloves and respiratory protection.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9] Do not use combustible materials like paper towels directly on the liquid.
-
Collect: Carefully scoop the absorbed material using non-sparking tools into your designated solid hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a suitable solvent (check your institution's safety guidelines, often a soap and water solution followed by a solvent rinse like ethanol or acetone, all collected as hazardous waste).
-
Dispose: Seal the waste container. Treat all materials used for cleanup, including your outer gloves, as hazardous waste.
Q8: Can I dispose of any amount of this chemical down the drain?
A8: Absolutely not. This compound is harmful to aquatic life, and its PFAS nature means it will persist in the water system.[1] Discharging this chemical into the sewer system is a serious regulatory violation and an act of environmental negligence.[1] All waste, regardless of concentration, must be collected for hazardous waste disposal.
Q9: What is the required final disposal pathway for my collected hazardous waste?
A9: The final disposal must be handled by a licensed environmental and hazardous waste disposal contractor.[10] When you submit your waste, you must provide an accurate description of the contents.
The current recommended disposal technology for PFAS-containing waste is high-temperature incineration (typically >1,000°C) at a facility equipped with acid gas scrubbers.[5] This is because the high temperatures are needed to break the stable carbon-fluorine bonds.[5] However, it's critical to note that incomplete combustion can lead to the formation of other potentially harmful fluorinated byproducts.[7] Landfilling is not a destruction technology and poses a risk of leaching into the environment.[7][11] Always consult your institution's Environmental Health & Safety (EHS) office to ensure you are following the most current and compliant disposal procedures.[10]
Section 4: Visual Workflows
To further clarify critical processes, the following diagrams illustrate the decision-making logic for waste segregation and spill response.
Sources
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Validation & Comparative
A Comparative Technical Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine and Other Perfluorinated Amines for Advanced Applications
In the landscape of advanced materials and specialty chemicals, perfluorinated amines stand out for their exceptional thermal stability, chemical inertness, and unique physical properties. These characteristics make them indispensable in a range of high-stakes applications, from electronics cooling and vapor phase soldering to sophisticated analytical techniques and potentially in the design of novel drug delivery systems. This guide provides a detailed comparative analysis of Bis(2,2,3,3,3-pentafluoropropyl)amine against two other prominent perfluorinated amines: Perfluorotributylamine (PFTBA) and Perfluorotri-n-pentylamine. Our objective is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select the optimal perfluorinated amine for their specific application.
The incorporation of fluorine atoms into an amine's molecular structure dramatically alters its physicochemical properties. The high electronegativity of fluorine reduces the basicity of the amine and significantly enhances its metabolic stability, a feature of great interest in the development of bioactive molecules.[1] In materials science, the robust carbon-fluorine bond imparts high thermal stability and chemical resistance.[1]
This guide will delve into the specific properties of Bis(2,2,3,3,3-pentafluoropropyl)amine and its counterparts, presenting a side-by-side comparison of their physical attributes and performance characteristics in key applications.
Molecular Architecture and Physical Properties: A Comparative Overview
The performance of a perfluorinated amine in any given application is fundamentally dictated by its molecular structure, which in turn governs its physical properties such as boiling point, density, and viscosity.
Bis(2,2,3,3,3-pentafluoropropyl)amine
-
Molecular Formula: C₆H₅F₁₀N[2]
-
Molecular Weight: 281.1 g/mol [2]
-
Structure: This molecule features two pentafluoropropyl groups attached to a central nitrogen atom. The presence of some hydrogen atoms distinguishes it from fully perfluorinated amines.
Perfluorotributylamine (PFTBA)
-
Molecular Formula: C₁₂F₂₇N[3]
-
Molecular Weight: 671.09 g/mol [3]
-
Structure: PFTBA is a fully fluorinated tertiary amine with three perfluorobutyl chains. This high degree of fluorination is responsible for its extreme chemical inertness.
Perfluorotri-n-pentylamine
-
Molecular Formula: C₁₅F₃₃N
-
Molecular Weight: 821.12 g/mol
-
Structure: As a larger homolog of PFTBA, perfluorotri-n-pentylamine possesses even longer perfluorinated alkyl chains, which influences its physical properties, leading to a higher boiling point and viscosity.
The following table summarizes the key physical properties of these three perfluorinated amines, providing a quantitative basis for comparison.
| Property | Bis(2,2,3,3,3-pentafluoropropyl)amine | Perfluorotributylamine (PFTBA) | Perfluorotri-n-pentylamine |
| CAS Number | 883498-76-8[2] | 311-89-7[3] | 338-84-1 |
| Molecular Formula | C₆H₅F₁₀N[2] | C₁₂F₂₇N[3] | C₁₅F₃₃N |
| Molecular Weight ( g/mol ) | 281.1[2] | 671.09[3] | 821.12 |
| Boiling Point (°C) | 101-103[4] | 178[3] | ~215 |
| Melting Point (°C) | Not available | -50[3] | Not available |
| Density (g/mL at 25°C) | Not available | 1.884[3] | ~1.9 |
| Viscosity (cSt at 25°C) | Not available | 2.3-3.3[5] | Not available |
Performance in Key Applications: Experimental Insights
The distinct physical properties of these perfluorinated amines translate into differential performance in various applications. Here, we explore their utility in two critical areas: heat transfer for electronics cooling and as calibration standards in gas chromatography-mass spectrometry (GC-MS).
Heat Transfer Fluids for Electronics Cooling and Vapor Phase Soldering
Perfluorinated fluids are extensively used as heat transfer media in the electronics industry due to their dielectric nature, high thermal stability, and wide operating temperature ranges.[6] They are particularly suited for immersive cooling of high-power electronics and for vapor phase soldering, a process that utilizes the latent heat of condensation of a boiling fluid to achieve uniform and controlled soldering temperatures.[1][7]
The choice of a heat transfer fluid is governed by its boiling point, which determines the operating temperature in vapor phase soldering, and its thermophysical properties, which dictate its efficiency in single-phase cooling.
Experimental Workflow: Evaluation of Heat Transfer Performance
A standardized method to evaluate the heat transfer performance of these fluids involves a closed-loop cooling system.
Fig. 1: Experimental setup for evaluating heat transfer performance.
Methodology:
-
System Setup: A closed-loop system as depicted in Figure 1 is assembled. The heat source simulates the power output of an electronic component.
-
Fluid Introduction: The system is filled with the perfluorinated amine under investigation.
-
Operation: The pump circulates the fluid at a constant flow rate. The heat source is powered to a specific wattage.
-
Data Acquisition: Temperature sensors at the inlet and outlet of the heat source and the heat exchanger, along with a flow meter, record the data.
-
Calculation: The heat transfer coefficient is calculated using the recorded temperature difference, flow rate, and the known specific heat capacity of the fluid.
Comparative Performance:
-
Perfluorotributylamine (PFTBA): Its boiling point of 178°C makes it a workhorse for standard vapor phase soldering processes.[3] Its well-characterized thermophysical properties and proven performance have led to its widespread adoption in the electronics industry.
-
Perfluorotri-n-pentylamine: With an even higher boiling point (around 215°C), this fluid is used for soldering applications requiring higher reflow temperatures, such as for lead-free solders.[6] Its higher viscosity would result in increased pumping power requirements in single-phase cooling systems compared to the other two amines.
Calibration Standards for Gas Chromatography-Mass Spectrometry (GC-MS)
Perfluorinated compounds are often used as calibration standards in GC-MS due to their volatility and the presence of fluorine, which results in characteristic mass spectra. PFTBA is a widely used calibrant for tuning the mass spectrometer.[8]
Experimental Workflow: GC-MS Calibration
The following outlines a general procedure for using a perfluorinated amine as a tuning and calibration standard in GC-MS.
Fig. 2: Workflow for GC-MS calibration using a perfluorinated standard.
Methodology:
-
Standard Preparation: A dilute solution of the perfluorinated amine is prepared in a suitable volatile solvent.
-
Injection: A small volume of the standard solution is injected into the GC-MS system.
-
Chromatographic Separation: The compound travels through the GC column, and its retention time is recorded.
-
Mass Spectrometric Detection: The compound is ionized and fragmented in the mass spectrometer, generating a characteristic mass spectrum.
-
Calibration and Tuning: The known mass-to-charge ratios of the fragment ions are used to calibrate the mass axis of the spectrometer and to tune the instrument for optimal sensitivity and resolution.
Comparative Utility as Calibrants:
-
Bis(2,2,3,3,3-pentafluoropropyl)amine: With a lower molecular weight and boiling point than PFTBA, this compound would elute earlier from the GC column. Its fragmentation pattern would be different and could potentially offer calibration points in a different mass range, which might be advantageous for specific analyses.
-
Perfluorotributylamine (PFTBA): Its well-established fragmentation pattern, with prominent peaks at m/z 69, 131, 219, 264, 414, 464, 502, 576, and 614, provides a wide range of calibration points across the mass spectrum, making it a versatile and widely used calibrant.[8]
-
Perfluorotri-n-pentylamine: Due to its higher molecular weight and boiling point, it would have a longer retention time. Its fragmentation would produce higher mass ions, which could be useful for calibrating the high-mass range of a mass spectrometer.
Considerations for Drug Development Professionals
The unique properties of fluorinated compounds have garnered significant interest in the field of drug development. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] While perfluorinated amines like those discussed here are not typically used as active pharmaceutical ingredients due to their extreme inertness, their derivatives and the principles of fluorination are highly relevant.
For instance, the reduced basicity of the nitrogen atom in perfluorinated amines due to the strong electron-withdrawing effect of the fluorine atoms is a key concept. This principle can be applied to the design of drug candidates to modulate their pKa, which in turn affects their absorption, distribution, metabolism, and excretion (ADME) properties.
Furthermore, the high stability of the C-F bond can be strategically employed to block metabolic pathways at specific positions in a drug molecule, thereby increasing its half-life and bioavailability.
Conclusion
Bis(2,2,3,3,3-pentafluoropropyl)amine, Perfluorotributylamine, and Perfluorotri-n-pentylamine each offer a unique set of properties that make them suitable for different specialized applications.
-
Bis(2,2,3,3,3-pentafluoropropyl)amine , with its lower boiling point, presents an interesting alternative for lower-temperature heat transfer applications. Further characterization of its physical properties, particularly density and viscosity, is needed to fully assess its potential.
-
Perfluorotributylamine (PFTBA) remains the industry standard for many vapor phase soldering and GC-MS calibration applications due to its well-documented properties and proven reliability.
-
Perfluorotri-n-pentylamine is a valuable option for high-temperature applications requiring a fluid with a higher boiling point.
The selection of the appropriate perfluorinated amine requires a thorough understanding of the specific requirements of the application. This guide provides a foundational understanding and a comparative framework to aid researchers and professionals in making informed decisions.
References
-
PubChem. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. Retrieved from [Link]
-
Roots EMS. (2023, November 16). The Essential Guide to Vapor Phase Soldering. Retrieved from [Link]
-
Almit. (n.d.). Vapor phase soldering. Retrieved from [Link]
-
PubChem. (n.d.). Perfluorotributylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluorotributylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Perfluorotributylamine. Retrieved from [Link]
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- 4. 883498-76-8 CAS MSDS (BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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A Comparative Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine: A Weakly Coordinating Catalyst in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and polymer chemistry, the choice of an appropriate amine catalyst is pivotal. While traditional amines like triethylamine have long been staples, the demand for catalysts with nuanced reactivity profiles has led to the exploration of structurally modified alternatives. Among these, fluorinated amines, such as Bis(2,2,3,3,3-pentafluoropropyl)amine, have garnered attention for their unique electronic properties. This guide provides a comparative study of Bis(2,2,3,3,3-pentafluoropropyl)amine, elucidating its performance characteristics in the context of other amine catalysts, supported by foundational chemical principles and analogous experimental data.
The Impact of Fluorination on Amine Basicity and Nucleophilicity: A Paradigm Shift
The defining characteristic of Bis(2,2,3,3,3-pentafluoropropyl)amine lies in the profound influence of its ten fluorine atoms. The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect, which significantly reduces the electron density on the nitrogen atom. This, in turn, markedly weakens the basicity and nucleophilicity of the amine compared to its non-fluorinated counterparts.[1]
This reduced basicity is a key feature, positioning Bis(2,2,3,3,3-pentafluoropropyl)amine as a weakly coordinating base . In catalytic applications, particularly those involving cationic intermediates, a weakly coordinating base can stabilize the active species without forming a strong, deactivating bond. This often leads to enhanced catalytic activity and selectivity.
| Amine Catalyst | Chemical Structure | pKa of Conjugate Acid (approximate) | Key Characteristics |
| Bis(2,2,3,3,3-pentafluoropropyl)amine | (C₂HF₅)₂NH | Not experimentally determined, but expected to be significantly low | Weakly basic, poorly nucleophilic, weakly coordinating |
| Triethylamine | (C₂H₅)₃N | 10.75 | Moderately basic, nucleophilic |
| Diisopropylethylamine (Hünig's Base) | ((CH₃)₂CH)₂NC₂H₅ | 11.4 | Sterically hindered, non-nucleophilic base |
| Pyridine | C₅H₅N | 5.25 | Weakly basic, aromatic |
Table 1: Comparative Basicity of Selected Amine Catalysts.
The expected low basicity of Bis(2,2,3,3,3-pentafluoropropyl)amine makes it an unsuitable choice for reactions requiring strong proton abstraction. However, its diminished nucleophilicity is advantageous in scenarios where the amine should act solely as a proton shuttle or a weakly coordinating ligand, without engaging in unwanted side reactions.
Application in Olefin Polymerization: The Role of a Weakly Coordinating Cocatalyst
A significant application of Bis(2,2,3,3,3-pentafluoropropyl)amine is in the field of olefin polymerization, where it is used as a component in catalyst systems.[1] In Ziegler-Natta and metallocene-catalyzed polymerizations, the generation of a cationic, coordinatively unsaturated metal center is crucial for catalytic activity. The counterion to this cationic center must be weakly coordinating to allow the olefin monomer to access the active site.
While not the primary catalyst itself, Bis(2,2,3,3,3-pentafluoropropyl)amine can be part of the support material for single-site catalysts. Its role is to create a specific microenvironment that facilitates the activation of the precatalyst and stabilizes the resulting active species. The low basicity and coordinating ability of the fluorinated amine prevent deactivation of the Lewis acidic metal center.
The logical workflow for the role of a weakly coordinating amine in a supported catalyst system for olefin polymerization can be visualized as follows:
Figure 1: Workflow of a supported olefin polymerization catalyst system incorporating a weakly coordinating amine.
Experimental Protocol: Illustrative Example of Olefin Polymerization with a Fluorinated Cocatalyst System
Objective: To polymerize ethylene using a zirconocene catalyst activated by a borate cocatalyst, which functions as a weakly coordinating anion.
Materials:
-
Zirconocene dichloride (precatalyst)
-
Methylaluminoxane (MAO) (scavenger and co-catalyst)
-
Trityl tetrakis(pentafluorophenyl)borate (activator, source of weakly coordinating anion)
-
Toluene (solvent), dried and deoxygenated
-
Ethylene (polymerization grade)
-
Methanol (for quenching)
-
Hydrochloric acid
Procedure:
-
Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Solvent and Scavenger Addition: Toluene is introduced into the reactor, followed by a solution of MAO in toluene. The mixture is stirred and saturated with ethylene at the desired pressure.
-
Catalyst Injection: The zirconocene dichloride precatalyst and the trityl tetrakis(pentafluorophenyl)borate activator are dissolved in toluene in a separate glovebox. This solution is then injected into the reactor to initiate polymerization.
-
Polymerization: The reaction is allowed to proceed for a specified time under constant ethylene pressure and temperature.
-
Quenching: The polymerization is terminated by injecting acidic methanol into the reactor.
-
Product Isolation: The resulting polyethylene is collected by filtration, washed with methanol, and dried under vacuum.
Expected Outcome: The use of a weakly coordinating anion, such as [B(C₆F₅)₄]⁻, allows for high catalytic activity by maintaining a "naked" and accessible cationic zirconium center. A similar principle would apply to systems where a weakly coordinating amine like Bis(2,2,3,3,3-pentafluoropropyl)amine is part of the catalyst's coordination sphere, facilitating high turnover rates in olefin polymerization.
Comparative Performance and Future Outlook
The primary advantage of Bis(2,2,3,3,3-pentafluoropropyl)amine over conventional amine catalysts lies in its significantly reduced basicity and nucleophilicity. This makes it a valuable tool in reactions where traditional amines would lead to side reactions or catalyst deactivation.
Advantages of Bis(2,2,3,3,3-pentafluoropropyl)amine:
-
Weakly Coordinating: Ideal for stabilizing cationic intermediates in catalysis without causing deactivation.
-
Low Nucleophilicity: Minimizes unwanted side reactions where the amine could act as a nucleophile.
-
Chemical Inertness: The strong C-F bonds impart high thermal and chemical stability.
Disadvantages and Limitations:
-
Weak Basicity: Not suitable for reactions requiring a strong base for deprotonation.
-
Cost and Availability: Fluorinated compounds are generally more expensive to synthesize than their non-fluorinated analogs.
-
Limited Data: A lack of extensive studies and publicly available experimental data can make its application less predictable than for well-established amines.
The following diagram illustrates the decision-making process for selecting an appropriate amine catalyst based on the desired chemical transformation:
Figure 2: Decision tree for selecting an amine base based on reaction requirements.
References
-
AZoM. (2011, November 27). Olefin Polymerization - Catalysts from Group 10 to Group 4. Retrieved from [Link]
- Bochmann, M., et al. (2000). Synthesis, Structures, and Reactivity of Weakly Coordinating Anions with Delocalized Borate Structure: The Assessment of Anion Effects in Metallocene Polymerization Catalysts. Journal of the American Chemical Society, 123(2), 223–237.
- Busico, V., et al. (2024). Cocatalyst effects in Hf-catalysed olefin polymerization: taking well-defined Al–alkyl borate salts into account. Dalton Transactions.
- Hartwig, J. F., et al. (2023, September 28).
-
Leito, I., et al. (2022, August 15). Acidities (pKa values) of Fluorocompounds at ESFC 2022. University of Tartu. Retrieved from [Link]
- Mecking, S., & Gieshoff, T. (2024, February 26).
- MDPI. (2023, December 17).
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Patsnap. (2024, October 11). Triethylamine: Versatile Catalyst in Chemistry. Retrieved from [Link]
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Polymer Chemistry. (n.d.). Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates. Royal Society of Chemistry. Retrieved from [Link]
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ResearchGate. (2015, November 4). Is triethylamine going to catalyze the condensation reaction in more or less the same way as piperidine does? Retrieved from [Link]
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ResearchGate. (n.d.). Direct Amination of Polyethylene by Metal-Free Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Overview of pKa values of selected PFCs at 25 @BULLET C. Retrieved from [Link]
-
Science Direct. (n.d.). A New Cocatalyst for Metallocene Complexes in Olefin Polymerization. Retrieved from [Link]
- U.S. National Library of Medicine. (2022, November 8). Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. ACS Sensors.
- U.S. National Library of Medicine. (2011, December 14). Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions. Accounts of Chemical Research.
- Wang, L., et al. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science, 5(5), 1653-1657.
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Wiley Online Library. (n.d.). pKa Values. Retrieved from [Link]
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The Fluorinated Advantage: A Comparative Guide to Bis(2,2,3,3,3-pentafluoropropyl)amine in Specialized Reactions
For the discerning researcher in organic synthesis and materials science, the choice of reagents is paramount to achieving desired outcomes with precision and efficiency. In the realm of sterically hindered amines, traditional non-nucleophilic bases have long served as mainstays. However, the strategic incorporation of fluorine into molecular architecture offers a new frontier of reactivity and selectivity. This guide provides an in-depth technical comparison of Bis(2,2,3,3,3-pentafluoropropyl)amine , a highly fluorinated secondary amine, with its non-fluorinated counterparts, focusing on its distinct advantages in specific, high-value chemical transformations. We will delve into the fundamental principles governing its unique properties and present a case for its superior performance, particularly in the domain of olefin polymerization catalysis.
The Foundational Impact of Fluorination on Amine Chemistry
The introduction of fluorine atoms into an organic molecule dramatically alters its electronic and steric properties. In the case of Bis(2,2,3,3,3-pentafluoropropyl)amine, the presence of ten fluorine atoms on the propyl chains flanking the nitrogen atom is not a trivial modification. These fluorine atoms exert a powerful electron-withdrawing inductive effect, which has profound consequences for the amine's basicity and nucleophilicity.
Basicity Attenuation: A Key to Controlled Reactivity
A fundamental property of an amine is its basicity, quantified by the pKa of its conjugate acid. The strong electron-withdrawing nature of the pentafluoropropyl groups significantly reduces the electron density on the nitrogen atom of Bis(2,2,3,3,3-pentafluoropropyl)amine. This makes the lone pair of electrons on the nitrogen less available to accept a proton, thereby lowering its basicity compared to non-fluorinated analogues like diisopropylamine or even the commonly used hindered base, N,N-Diisopropylethylamine (DIPEA).
| Property | Bis(2,2,3,3,3-pentafluoropropyl)amine | N,N-Diisopropylethylamine (DIPEA) | Diisopropylamine |
| Structure | (CF₃CF₂CH₂)₂NH | (i-Pr)₂NEt | (i-Pr)₂NH |
| Fluorination | Heavily Fluorinated | Non-fluorinated | Non-fluorinated |
| Predicted Basicity (pKa of conjugate acid) | Significantly Lower | ~10.75 | ~11.05 |
| Nucleophilicity | Extremely Low | Low | Moderate |
| Key Feature | Weakly basic, extremely low nucleophilicity, high thermal and chemical stability | Moderately strong base, low nucleophilicity | Moderately strong base, moderate nucleophilicity |
Table 1: Comparative Properties of Bis(2,2,3,3,3-pentafluoropropyl)amine and Non-fluorinated Analogues.
Application Focus: A Crucial Component in Modern Olefin Polymerization Catalysis
While the reduced basicity of Bis(2,2,3,3,3-pentafluoropropyl)amine might limit its use in traditional deprotonation reactions requiring a strong base, it is this very property, combined with its steric bulk and chemical inertness, that makes it a highly valuable component in advanced catalyst systems for olefin polymerization, such as Ziegler-Natta or metallocene-based catalysts.
The Role as a Catalyst Modifier and Scavenger
In the complex environment of olefin polymerization, catalyst activity and polymer properties are highly sensitive to impurities and the precise nature of the active catalytic species. Amines are often employed as external donors or activators in Ziegler-Natta catalyst preparations.[2][3] Their role is to interact with the catalyst components, influencing the stereoselectivity and activity of the polymerization process.
The advantages of using a highly fluorinated, sterically hindered amine like Bis(2,2,3,3,3-pentafluoropropyl)amine in this context are multifaceted:
-
Controlled Lewis Basicity: Its weakened Lewis basicity allows for a more subtle and controlled interaction with the highly Lewis acidic metal centers (e.g., titanium, zirconium) of the catalyst. This can prevent catalyst poisoning or over-reduction, which can occur with stronger, non-fluorinated amines.
-
Enhanced Thermal and Chemical Stability: The strong carbon-fluorine bonds impart exceptional thermal and chemical stability to the molecule. This is crucial in polymerization processes that are often run at elevated temperatures and pressures.
-
Minimal Nucleophilic Interference: Its extremely low nucleophilicity ensures that it does not engage in unwanted side reactions with other components of the catalyst system or the growing polymer chain.
-
Impurity Scavenging: It can effectively act as a scavenger for protic impurities (like water) without interfering with the primary catalytic cycle, thereby protecting the sensitive active sites.
Experimental Workflow: Preparation of a Supported Ziegler-Natta Catalyst
The following is a representative, generalized protocol for the preparation of a supported Ziegler-Natta catalyst, illustrating where a hindered amine like Bis(2,2,3,3,3-pentafluoropropyl)amine would be introduced as an external donor/activator.
Figure 1: Generalized workflow for the preparation and activation of a supported Ziegler-Natta catalyst system.
Detailed Protocol Steps:
-
Support Preparation: Anhydrous magnesium chloride is ball-milled to increase its surface area.
-
Titanium Incorporation: The activated MgCl₂ support is slurried in a dry, inert hydrocarbon solvent (e.g., toluene), and a titanium compound, typically titanium tetrachloride (TiCl₄), is added. The mixture is heated to facilitate the deposition of the titanium species onto the support.
-
Internal Donor Addition: An internal electron donor is added to the reaction mixture. This compound complexes with the magnesium and titanium centers and is crucial for controlling the stereospecificity of the catalyst.
-
Washing and Isolation: The resulting solid procatalyst is repeatedly washed with a dry hydrocarbon solvent to remove soluble byproducts and unreacted reagents. The solid is then isolated and dried.
-
Catalyst System Activation: In a separate vessel, the solid procatalyst is re-slurried in a hydrocarbon solvent.
-
Cocatalyst Addition: An organoaluminum cocatalyst, such as triethylaluminum (TEAL), is added. The cocatalyst alkylates the titanium centers, generating the active sites for polymerization.
-
External Donor/Activator Addition: Bis(2,2,3,3,3-pentafluoropropyl)amine is introduced into the system. It interacts with the catalyst components to further modify the active sites and scavenge any remaining impurities.
-
Pre-polymerization: A small amount of the olefin monomer may be introduced to the activated catalyst system under mild conditions. This step can help to break down the catalyst particles into smaller fragments, exposing more active sites.
Comparative Advantage in Dehydrohalogenation: A Hypothetical Analysis
While patent literature points to its use in catalysis, the properties of Bis(2,2,3,3,3-pentafluoropropyl)amine also make it an intriguing candidate for other reactions where a non-nucleophilic base is required, such as dehydrohalogenation.
In a hypothetical dehydrohalogenation reaction, the goal is to eliminate a hydrogen and a halogen from adjacent carbon atoms to form an alkene. A common challenge is the competition between elimination (E2) and substitution (Sₙ2) pathways, especially with primary and secondary alkyl halides.
Sources
A Comparative Guide to the Performance of Bis(2,2,3,3,3-pentafluoropropyl)amine and its Non-Fluorinated Analog
For professionals engaged in the fields of chemical research and drug development, the strategic modification of molecular structures is paramount to optimizing performance and achieving desired therapeutic outcomes. The introduction of fluorine into organic molecules is a powerful and widely adopted strategy to modulate physicochemical and biological properties. This guide provides an in-depth, objective comparison between bis(2,2,3,3,3-pentafluoropropyl)amine and its direct non-fluorinated analog, di-n-propylamine, offering a clear perspective on the profound impact of fluorination.
Introduction: A Tale of Two Amines
At a glance, bis(2,2,3,3,3-pentafluoropropyl)amine and di-n-propylamine share a common secondary amine core. However, the substitution of hydrogen with fluorine on the propyl chains creates two molecules with dramatically different characteristics. Di-n-propylamine is a conventional aliphatic amine, widely used as a basic catalyst and a building block in the synthesis of pharmaceuticals and agrochemicals. In contrast, bis(2,2,3,3,3-pentafluoropropyl)amine is a specialty chemical whose properties are dominated by its ten fluorine atoms, making it a subject of interest for applications requiring high thermal stability, chemical resistance, and specific electronic properties.
This guide will dissect these differences by examining their fundamental physicochemical properties, exploring the underlying chemical principles, and providing standardized protocols for their empirical evaluation.
Caption: Molecular structures of the two amines.
Comparative Physicochemical Properties
The most effective way to appreciate the performance differences is a direct comparison of key physicochemical data. The following table summarizes these properties, which form the basis for the subsequent in-depth analysis.
| Property | Di-n-propylamine | Bis(2,2,3,3,3-pentafluoropropyl)amine | Reference(s) |
| Molecular Formula | C₆H₁₅N | C₆H₅F₁₀N | [1] |
| Molecular Weight | 101.19 g/mol | 281.10 g/mol | [1] |
| Boiling Point | ~110 °C | Not available | |
| pKa (Conjugate Acid) | ~11.0 | Significantly < 7 (Estimated) | |
| Lipophilicity (LogP) | ~1.4 | 3.4 (Predicted) | [2] |
In-Depth Performance Analysis
Basicity and Nucleophilicity: A Drastic Reduction
The most striking difference lies in the basicity of the nitrogen atom. Di-n-propylamine is a typical weak base with a pKa of approximately 11 for its conjugate acid. This basicity stems from the lone pair of electrons on the nitrogen atom, which is readily available to accept a proton. The alkyl propyl groups are weakly electron-donating, further stabilizing the protonated, positively charged ammonium species.
Causality: Fluorine is the most electronegative element. The CF₂ and CF₃ groups pull electron density away from the nitrogen atom through the sigma bonds of the carbon backbone. This severe depletion of electron density makes the nitrogen's lone pair far less available to bond with a proton. Consequently, the resulting conjugate acid is highly destabilized, making the amine an extremely weak base. This reduced electron availability also renders the fluorinated amine a very poor nucleophile compared to its non-fluorinated counterpart. Studies on analogous fluorinated amines confirm this trend, showing pKa drops of several units upon fluorination.[3]
Lipophilicity and Membrane Permeability
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical parameter in drug development as it influences absorption, distribution, and membrane permeability.
-
Di-n-propylamine , with a LogP of ~1.4, is moderately lipophilic.
-
Bis(2,2,3,3,3-pentafluoropropyl)amine has a predicted XlogP of 3.4, indicating a significant increase in lipophilicity.[2]
Causality: The replacement of hydrogen with the larger, more polarizable fluorine atoms creates a molecule with a larger surface area and a more hydrophobic character. Although the C-F bond is polar, the symmetrical arrangement of fluorine atoms in the CF₂ and CF₃ groups results in highly non-polar moieties. This increased lipophilicity can enhance a molecule's ability to partition into lipid bilayers, potentially improving membrane permeability—a desirable trait for drug candidates needing to reach intracellular targets.
Metabolic Stability: The Fluorine Shield
A primary motivation for incorporating fluorine in drug design is to enhance metabolic stability. Aliphatic C-H bonds, particularly those adjacent to heteroatoms (α-carbons), are often susceptible to oxidation by cytochrome P450 (CYP450) enzymes in the liver. This metabolic process is a major route of clearance for many drugs, leading to a short in vivo half-life.
Causality: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond. By replacing the metabolically vulnerable hydrogens on the propyl chains with fluorine, as in bis(2,2,3,3,3-pentafluoropropyl)amine, these positions are effectively "shielded" from enzymatic attack. CYP450 enzymes are unable to break the robust C-F bond, thus preventing metabolic degradation at these sites. This "metabolic blocking" strategy is a cornerstone of modern medicinal chemistry for improving the pharmacokinetic profile of a drug candidate.[4]
Caption: Fluorination as a metabolic shield against CYP450 oxidation.
Thermal and Chemical Stability
The high bond dissociation energy of the C-F bond not only confers metabolic stability but also enhances overall thermal and chemical stability. Fluorinated compounds are generally more resistant to degradation at elevated temperatures and in harsh chemical environments compared to their hydrocarbon analogs. This property is particularly valuable in materials science and for processes requiring robust chemical intermediates.[5][6]
Experimental Protocols for Performance Evaluation
To empirically validate the discussed performance differences, standardized laboratory assays are essential. Below are detailed protocols for key experiments.
Protocol 1: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay is the industry standard for assessing a compound's susceptibility to metabolism by Phase I enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds (Di-n-propylamine, Bis(2,2,3,3,3-pentafluoropropyl)amine)
-
Control compounds (e.g., Dextromethorphan for high clearance, Verapamil for low clearance)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Methodology:
-
Preparation: Prepare a working solution of the test compound at 1 µM in phosphate buffer. Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[7]
-
Incubation: Add the microsomal solution to the wells of a 96-well plate. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in designated wells by adding 3 volumes of ice-cold ACN containing the internal standard.[8]
-
Sample Processing: Once all time points are collected, centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Caption: Workflow for the in vitro microsomal stability assay.
Protocol 2: LogP Determination (OECD 107 Shake-Flask Method)
This classic method directly measures the partitioning of a substance between n-octanol and water.[9][10]
Objective: To determine the LogP value of a test substance.
Materials:
-
n-Octanol (reagent grade, pre-saturated with water)
-
Water (reagent grade, pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC, GC)
Methodology:
-
Solvent Preparation: Pre-saturate the n-octanol and water by mixing them together for 24 hours, followed by a 24-hour separation period.
-
Test Solution: Prepare a stock solution of the test compound in n-octanol. The concentration should be low enough to not exceed the solubility in either phase.
-
Partitioning: In a centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of water. Typically, three different volume ratios are tested (e.g., 1:1, 2:1, 1:2 octanol:water).
-
Equilibration: Cap the tubes and shake them vigorously for 20-30 minutes at a constant temperature (e.g., 25°C).[11]
-
Phase Separation: Separate the two phases by centrifugation (e.g., 3000 rpm for 10 minutes) until a clear interface is observed.[12]
-
Quantification: Carefully sample an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the test substance in each phase using a suitable and validated analytical method.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase (Coct) to the concentration in the aqueous phase (Cwater). The final value is expressed as its base-10 logarithm: LogP = log10(Coct / Cwater) .
Conclusion and Implications
The comparative analysis between bis(2,2,3,3,3-pentafluoropropyl)amine and di-n-propylamine provides a clear and compelling illustration of the transformative power of fluorination in molecular design.
-
Di-n-propylamine behaves as a conventional aliphatic amine: it is basic, nucleophilic, and susceptible to metabolic degradation. These properties make it a useful synthetic intermediate but can be liabilities in a final drug product.
-
Bis(2,2,3,3,3-pentafluoropropyl)amine , by contrast, exhibits characteristics that are highly sought after in modern drug development and materials science. Its drastically reduced basicity, coupled with significantly enhanced lipophilicity, metabolic stability, and thermal robustness, showcases the "fluorine effect."
For researchers, the choice between such analogs is a strategic one. The fluorinated version offers a pathway to molecules with longer biological half-lives and potentially better membrane penetration. However, the trade-off is a loss of basicity, which may be critical if the nitrogen atom is intended to participate in hydrogen bonding with a biological target or to ensure aqueous solubility through salt formation. This guide provides the foundational data and experimental frameworks necessary to make informed decisions in the rational design of next-generation molecules.
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved from [Link]
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Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]
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Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
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BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]
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OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
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OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
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Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]
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Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Retrieved from [Link]
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PubMed. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). 1-Propanamine, 2,2,3,3,3-pentafluoro-N-(2,2,3,3,3-pentafluoropropyl)-. Retrieved from [Link]
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University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis and pKa values of 2-(3- and 4-pentafluorosulfanylphenyl)-2-fluorocyclopropylamines. Retrieved from [Link]
-
PubMed. (2002). Contrasting pKa of protonated bis(3-aminopropyl)-terminated polyethylene glycol "Jeffamine" and the associated thermodynamic parameters. Retrieved from [Link]
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- 12. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]
A Comparative Guide to the Spectroscopic Analysis of Bis(2,2,3,3,3-pentafluoropropyl)amine for Purity Confirmation
Introduction
In the realms of pharmaceutical research and advanced materials science, the chemical purity of reagents and intermediates is not merely a quality metric; it is the bedrock of reproducible and reliable outcomes. Bis(2,2,3,3,3-pentafluoropropyl)amine (C₆H₅F₁₀N, MW: 281.10) is a specialty fluorinated amine whose unique electronic properties and metabolic stability make it a valuable building block.[1][2] The presence of impurities, such as starting materials, reaction byproducts, or degradation products, can have profound and often detrimental effects on reaction kinetics, product yield, and the toxicological profile of final compounds. Therefore, the validation of its purity is a critical, non-negotiable step in the development workflow.
This guide provides an in-depth comparison of key analytical techniques for confirming the purity of Bis(2,2,3,3,3-pentafluoropropyl)amine. We will move beyond procedural outlines to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The objective is to equip the reader with the expertise to select the most appropriate analytical strategy and to confidently interpret the resulting data. Each protocol described is designed as a self-validating system, ensuring the generation of trustworthy and defensible results.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful technique for the structural elucidation and purity assessment of organic molecules. For a fluorinated compound like Bis(2,2,3,3,3-pentafluoropropyl)amine, a multi-nuclear approach (¹H, ¹⁹F, and ¹³C NMR) provides an unparalleled level of structural detail and is highly specific for identifying and quantifying impurities.[4]
Expertise & Rationale
The molecule (CF₃CF₂CH₂-)₂NH possesses three distinct proton environments (NH and CH₂), two fluorine environments (CF₃ and CF₂), and three carbon environments (CF₃, CF₂, and CH₂). Analyzing all relevant nuclei is crucial. ¹H NMR confirms the organic backbone, ¹⁹F NMR provides a highly sensitive probe into the fluorinated segments where impurities often arise, and ¹³C NMR verifies the carbon framework.
Expected Spectroscopic Data for Pure Bis(2,2,3,3,3-pentafluoropropyl)amine:
| Nucleus | Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (J) |
| ¹H | -NH - | Variable (e.g., 1.5-2.5) | Broad singlet or triplet | J(H,H) ~5-7 Hz |
| -CH₂ - | ~3.5 - 4.0 | Triplet of triplets (tt) | J(H,H) ~5-7 Hz, J(H,F) ~13-15 Hz | |
| ¹⁹F | -CF₃ | ~ -81 to -83 | Triplet (t) | J(F,F) ~8-10 Hz |
| -CF₂ - | ~ -125 to -127 | Quartet of triplets (qt) | J(F,F) ~8-10 Hz, J(F,H) ~13-15 Hz | |
| ¹³C | -C H₂- | ~40-45 | Triplet (t) | J(C,F) ~20-25 Hz |
| -C F₂- | ~118-122 | Triplet of quartets (tq) | J(C,F) for CF₂ ~250 Hz, J(C,F) for CF₃ ~30-35 Hz | |
| -C F₃ | ~116-120 | Quartet of triplets (qt) | J(C,F) for CF₃ ~280 Hz, J(C,F) for CF₂ ~35-40 Hz |
Note: Chemical shifts are predictive and should be confirmed with a reference standard. Coupling constants are estimates.
The complexity of the CH₂ and CF₂ signals in ¹H and ¹⁹F NMR, respectively, is a key diagnostic feature. The CH₂ protons are coupled to both the NH proton and the two fluorine atoms of the adjacent CF₂ group, giving rise to a triplet of triplets. This intricate pattern is a strong indicator of the correct molecular structure.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the Bis(2,2,3,3,3-pentafluoropropyl)amine sample into an NMR tube.
-
Solvent Selection: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; ensure it does not have signals that overlap with analyte peaks.
-
Internal Standard (for Quantitative NMR - qNMR): For precise purity determination, add a known amount of a stable, non-reactive internal standard with a simple spectrum that does not overlap with the analyte (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition:
-
Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better resolution.
-
For ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
¹⁹F NMR is highly sensitive and can be acquired relatively quickly.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Integrate the peaks corresponding to the analyte and any identified impurities.
-
For qNMR, calculate the purity based on the integral ratio of the analyte to the internal standard, correcting for the number of nuclei and molecular weights.
-
Workflow for NMR Purity Confirmation
Caption: Workflow for purity analysis by NMR spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Separation & Identification Powerhouse
For volatile and thermally stable compounds like Bis(2,2,3,3,3-pentafluoropropyl)amine (Boiling Point: 101-103°C[5]), GC-MS is an exceptionally sensitive and specific technique for purity analysis. It physically separates the analyte from volatile impurities before identifying each component by its mass spectrum.
Expertise & Rationale
The power of GC-MS lies in its dual-axis analysis. The gas chromatograph provides a retention time (RT) for each compound, which is a characteristic property under a specific method. The mass spectrometer provides a mass spectrum, which is a molecular fingerprint based on the mass-to-charge ratio (m/z) of the molecule and its fragments. This combination allows for the confident identification of even trace-level impurities.[6]
Choosing the Right Conditions:
-
Column Selection: A mid-polarity column, such as one with a trifluoropropylmethylsiloxane stationary phase (e.g., DB-210, Rtx-200), is an excellent choice.[7] These phases offer unique selectivity for fluorinated compounds, enhancing separation from potential non-fluorinated or partially fluorinated impurities.
-
Detector: A flame ionization detector (FID) is excellent for quantification due to its wide linear range, but a mass spectrometer (MS) is superior for the definitive identification of unknown impurities.[8]
Expected GC-MS Data:
-
Total Ion Chromatogram (TIC): A single, sharp, symmetrical peak at a specific retention time for the main component. Impurity peaks would appear at different retention times.
-
Mass Spectrum: A molecular ion peak (M⁺) at m/z = 281. The spectrum will also show characteristic fragment ions resulting from the loss of fluorine, CF₃, or C₂F₅ groups. The fragmentation pattern can be used to confirm the structure.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the amine (~100-1000 µg/mL) in a high-purity volatile solvent like ethyl acetate or hexane.
-
GC Conditions:
-
Injector: Split/splitless injector at 200°C. A split injection (e.g., 50:1) is suitable to avoid column overloading with the main component.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., 50% trifluoropropyl polysiloxane).
-
Oven Program: Start at 50°C (hold 2 min), ramp at 10°C/min to 200°C (hold 5 min). This program should be optimized to ensure good separation of early and late-eluting impurities.[6]
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400. This range will capture the molecular ion and key fragments.
-
-
Data Analysis:
-
Integrate all peaks in the TIC.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) x 100.
-
For each impurity peak, analyze the corresponding mass spectrum and compare it to a library (e.g., NIST) to tentatively identify the structure.
-
Workflow for GC-MS Purity Analysis
Caption: General workflow for GC-MS analysis.
Infrared (IR) Spectroscopy: The Functional Group Check
IR spectroscopy is a rapid and straightforward technique primarily used to confirm the presence of key functional groups in a molecule. While not ideal for quantifying minor impurities, it is an excellent tool for quickly verifying the identity of the bulk material and detecting gross contamination or structural misidentification.
Expertise & Rationale
The diagnostic power of IR spectroscopy comes from the fact that different chemical bonds vibrate at specific, characteristic frequencies when they absorb infrared radiation. For Bis(2,2,3,3,3-pentafluoropropyl)amine, the key absorptions are the N-H stretch of the secondary amine and the exceptionally strong C-F bond stretches.[9]
-
N-H Stretch: As a secondary amine (R₂NH), the molecule will show a single, relatively weak-to-medium intensity band between 3300-3350 cm⁻¹.[9][10] This distinguishes it from a primary amine (which would show two bands) and a tertiary amine (which would show none).
-
C-F Stretches: The multiple C-F bonds will produce very strong, sharp absorption bands in the fingerprint region, typically between 1100-1350 cm⁻¹. The complexity and intensity of these bands are highly characteristic of the polyfluorinated structure.
-
C-H Stretches: Aliphatic C-H stretching will be observed just below 3000 cm⁻¹.
The absence of other significant peaks, such as a broad O-H stretch (~3400 cm⁻¹) or a strong C=O stretch (~1700 cm⁻¹), confirms the absence of alcohol or carbonyl impurities, respectively.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a single drop of the neat liquid sample directly onto the ATR crystal. This is the simplest and most common method for liquids.
-
Alternatively, a thin film can be prepared between two salt plates (NaCl or KBr).
-
-
Data Acquisition:
-
Place the ATR accessory or salt plates in the spectrometer.
-
Collect a background spectrum of the empty instrument.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000-600 cm⁻¹.
-
-
Data Analysis:
-
Label the key peaks corresponding to the N-H, C-H, and C-F functional groups.
-
Compare the obtained spectrum with a reference spectrum of a known pure standard to confirm identity and check for any unexpected absorption bands.
-
Logical Flow for IR Identity Confirmation
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 5. 883498-76-8 Cas No. | Bis(2,2,3,3,3-pentafluoropropyl)amine | Matrix Scientific [matrixscientific.com]
- 6. Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatograp ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04697D [pubs.rsc.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Benchmark: The Catalytic Potential of Bis(2,2,3,3,3-pentafluoropropyl)amine in Base-Mediated Eliminations
Abstract: This technical guide presents a rigorous performance benchmark of Bis(2,2,3,3,3-pentafluoropropyl)amine against industry-standard catalysts, 1,8-Diazabicycloundec-7-ene (DBU) and Triethylamine (TEA), in a model dehydrohalogenation reaction. Through detailed experimental protocols and comparative data analysis, we elucidate the unique catalytic profile of this highly fluorinated amine. This document is intended for researchers, process chemists, and drug development professionals seeking to expand their catalytic toolkit with reagents that offer nuanced reactivity and control over sensitive chemical transformations.
Introduction: Leveraging Fluorine's Influence in Catalysis
The introduction of fluorine into organic molecules dramatically reshapes their electronic landscape, leading to profound changes in physical and chemical properties.[1] In the context of amine bases, per- or polyfluorination significantly attenuates basicity due to the powerful electron-withdrawing inductive effect of the C-F bonds.[1] Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS 883498-76-8) is an exemplar of this principle.[2][3] Its nitrogen lone pair is substantially less available for proton abstraction compared to its non-fluorinated analogues, positioning it as a sterically hindered, weak, and poorly-nucleophilic base.
While high basicity is often sought for rapid reaction rates, it can be detrimental in complex syntheses, leading to side reactions, epimerization, or degradation of sensitive functional groups. This creates a compelling rationale for exploring milder bases that can offer superior selectivity and control.
This guide benchmarks Bis(2,2,3,3,3-pentafluoropropyl)amine against two ubiquitous commercial catalysts:
-
1,8-Diazabicycloundec-7-ene (DBU): A very strong, sterically hindered, non-nucleophilic amidine base, widely used for promoting elimination reactions.[4]
-
Triethylamine (TEA): A common, moderately strong tertiary amine base used as an acid scavenger and catalyst.
The comparison is centered on the dehydrobromination of 2-bromo-1-phenylethane, a classic E2 elimination reaction highly sensitive to the catalyst's properties.
Experimental Design and Rationale
A standardized experimental framework is essential for fair and reproducible catalyst comparison.[5][6] Our methodology was designed to isolate the catalytic variable and provide clear, quantifiable performance metrics.
The Model Reaction: Dehydrobromination via E2 Mechanism
The base-mediated elimination of HBr from 2-bromo-1-phenylethane to form styrene proceeds via a concerted E2 mechanism. The base's primary role is to abstract a β-proton, initiating the cascade that forms the double bond and expels the bromide leaving group. The efficiency of this step is directly related to the base's strength and steric accessibility.
Caption: Model E2 dehydrobromination reaction.
Standardized Experimental Workflow
To ensure the integrity of our comparative data, a consistent workflow was applied to the evaluation of each catalyst. This protocol minimizes variability and allows for direct comparison of catalyst performance under identical conditions.[7]
Caption: Standardized workflow for catalyst evaluation.
Performance Benchmark: Results and Analysis
The catalytic efficacy was assessed by monitoring product yield over time and calculating the initial turnover frequency (TOF).
Comparative Product Yield
The conversion of 2-bromo-1-phenylethane to styrene was quantified at several intervals over 24 hours. The results clearly delineate the different reactivity profiles of the tested catalysts.
| Catalyst | Yield at 1h (%) | Yield at 4h (%) | Yield at 8h (%) | Yield at 24h (%) |
| Bis(2,2,3,3,3-pentafluoropropyl)amine | 4 | 15 | 31 | 58 |
| Triethylamine (TEA) | 35 | 71 | 90 | >98 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 92 | >99 | >99 | >99 |
| Control (No Catalyst) | <1 | 1 | 2 | 4 |
Analysis: The data aligns with theoretical expectations based on basicity. DBU, as the strongest base, provides near-quantitative conversion in under 4 hours. TEA shows robust and effective catalysis, reaching completion within the 24-hour window.
Bis(2,2,3,3,3-pentafluoropropyl)amine demonstrates significant catalytic activity, albeit at a markedly reduced rate. The 58% yield after 24 hours confirms its capacity to promote the elimination, but its attenuated basicity results in a slower, more controlled transformation. This characteristic is not a flaw but a feature; for substrates prone to base-induced degradation or isomerization, such a mild catalyst could be paramount for achieving high selectivity and yield of the desired product.
Initial Turnover Frequency (TOF)
TOF, calculated from the conversion within the first hour, provides a quantitative measure of catalyst efficiency under these specific conditions.
| Catalyst | Initial TOF (mol product / mol catalyst / h) |
| Bis(2,2,3,3,3-pentafluoropropyl)amine | 0.4 h⁻¹ |
| Triethylamine (TEA) | 3.5 h⁻¹ |
| 1,8-Diazabicycloundec-7-ene (DBU) | 9.2 h⁻¹ |
Analysis: The TOF values reinforce the hierarchy of catalytic activity. The nearly tenfold increase in efficiency from the fluorinated amine to DBU is a direct consequence of their vast difference in pKa. The utility of Bis(2,2,3,3,3-pentafluoropropyl)amine is therefore not in its speed, but in its potential for chemoselectivity in more complex systems.
Detailed Experimental Protocol
For full transparency and reproducibility, the detailed methodology is provided.
Materials:
-
2-bromo-1-phenylethane (Sigma-Aldrich, CAS 103-63-9)
-
Bis(2,2,3,3,3-pentafluoropropyl)amine (BenchChem, CAS 883498-76-8)[1]
-
1,8-Diazabicycloundec-7-ene (DBU) (Sigma-Aldrich, CAS 6674-22-2)
-
Triethylamine (TEA) (Sigma-Aldrich, CAS 121-44-8)
-
Toluene, Anhydrous (Sigma-Aldrich, CAS 108-88-3)
-
Dodecane, Anhydrous (Internal Standard) (Sigma-Aldrich, CAS 112-40-3)
Procedure:
-
A 10 mL oven-dried round-bottom flask was charged with 2-bromo-1-phenylethane (185.1 mg, 1.0 mmol, 1.0 equiv) and dodecane (50 µL).
-
Anhydrous toluene (5.0 mL) was added via syringe.
-
The respective catalyst (0.1 mmol, 10 mol%) was added to the solution.
-
The flask was equipped with a reflux condenser under a nitrogen atmosphere and placed in a preheated oil bath at 80 °C with vigorous stirring.
-
Aliquots (~50 µL) were taken at 1, 4, 8, and 24 hours, immediately quenched in a vial containing 1 mL of 1 M HCl, and extracted with 1 mL of ethyl acetate.
-
The organic layer was analyzed by GC-MS to determine the ratio of product to substrate relative to the internal standard.
Conclusion and Outlook
This benchmark analysis confirms that Bis(2,2,3,3,3-pentafluoropropyl)amine is a competent, mild base catalyst for dehydrohalogenation. While it does not compete with strong bases like DBU in terms of reaction rate, its value lies in its attenuated reactivity.
Key Strengths of Bis(2,2,3,3,3-pentafluoropropyl)amine:
-
Mild and Controlled Reactivity: Ideal for substrates sensitive to strong bases.
-
High Thermal Stability: The C-F bonds impart significant stability.
-
Potential for High Selectivity: May prevent side reactions such as isomerizations or eliminations at undesired positions in polyfunctional molecules.
We strongly encourage researchers to consider Bis(2,2,3,3,3-pentafluoropropyl)amine for challenging synthetic problems where traditional bases have failed to provide the required selectivity. Future work from our laboratories will focus on benchmarking this catalyst in other base-mediated reactions, such as condensations and isomerizations, to further map its synthetic utility.
References
- Significance of Perfluorinated Amines in Modern Organic and M
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- Benchmarking 2-Methylpyrrolidine Catalysts Against Known Standards: A Compar
- 883498-76-8(BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Product Description. ChemicalBook.
- Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. PubChem.
- Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities (Podcast).
- Bis(2,2,3,3,3-pentafluoropropyl)amine | CAS 883498-76-8. Santa Cruz Biotechnology.
- Choosing a Catalyst for PTC Dehydrohalogenation.
- Amine Reactivity.
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- 2. 883498-76-8 CAS MSDS (BIS(2,2,3,3,3-PENTAFLUOROPROPYL)AMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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A Researcher's Guide to Non-Nucleophilic Bases: A Cost-Benefit Analysis of Bis(2,2,3,3,3-pentafluoropropyl)amine
In the landscape of modern organic synthesis, the strategic selection of reagents is paramount to achieving high yields, purity, and cost-effectiveness. Among the critical choices a chemist must make is the selection of a suitable base. For reactions susceptible to nucleophilic attack, the use of a non-nucleophilic base is indispensable. This guide provides a comprehensive cost-benefit analysis of Bis(2,2,3,3,3-pentafluoropropyl)amine, a commercially available yet under-documented fluorinated amine, in comparison to widely used non-nucleophilic bases. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
The Role of Non-Nucleophilic Bases in Synthesis
A non-nucleophilic base is a sterically hindered organic base that is a poor nucleophile.[1] This characteristic is crucial in reactions where the base's primary role is to deprotonate a substrate without interfering with electrophilic centers in the starting materials or products. Common applications include enolate formation for alkylation and condensation reactions, and facilitating elimination reactions to form alkenes.[1][2] The choice of a non-nucleophilic base is often a trade-off between reactivity, selectivity, cost, and ease of handling.
Unveiling Bis(2,2,3,3,3-pentafluoropropyl)amine: A Fluorinated Contender
Bis(2,2,3,3,3-pentafluoropropyl)amine, with the chemical formula C₆H₅F₁₀N, is a fluorinated secondary amine.[3][4] The presence of ten fluorine atoms on its propyl chains is expected to significantly influence its chemical properties. The high electronegativity of fluorine atoms weakens the basicity of amines and enhances their metabolic stability.[5][6] This reduced basicity, coupled with the steric hindrance imparted by the bulky pentafluoropropyl groups, suggests that it should behave as a non-nucleophilic base.
While specific experimental data on its use in common organic transformations is limited, with some patent literature pointing towards its application in catalyst preparation for polymerization, its potential as a non-nucleophilic base in broader synthetic contexts warrants investigation.[6]
Comparative Analysis with Established Non-Nucleophilic Bases
To evaluate the potential of Bis(2,2,3,3,3-pentafluoropropyl)amine, we will compare it with four widely used non-nucleophilic bases: Lithium diisopropylamide (LDA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®), and N,N-Diisopropylethylamine (DIPEA or Hünig's Base).
Cost Comparison
The economic feasibility of a reagent is a critical factor in both academic research and industrial drug development. The following table provides an approximate cost comparison of the selected bases. Prices are subject to change and may vary between suppliers.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Typical Purity | Price (USD/gram or mL) |
| Bis(2,2,3,3,3-pentafluoropropyl)amine | C₆H₅F₁₀N | 281.10 | - | ~95.00/g |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | 107.12 | 2.0 M in THF/heptane/ethylbenzene | ~2.12/mL |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | C₉H₁₆N₂ | 152.24 | ≥98% | ~1.50/g |
| 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®) | C₁₄H₁₈N₂ | 214.31 | 99% | ~15.00/g |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | ≥99% | ~0.50/mL |
Disclaimer: Prices are approximate and based on currently available data from various suppliers for research-grade quantities. Bulk pricing may differ significantly.
From this initial comparison, it is evident that Bis(2,2,3,3,3-pentafluoropropyl)amine is a significantly more expensive reagent on a per-gram basis compared to the established alternatives. This high cost necessitates a compelling performance advantage to justify its use in routine synthesis.
Performance and Application Comparison
The true value of a reagent lies in its performance in specific chemical transformations. The following sections detail the typical applications and provide representative experimental protocols for the established non-nucleophilic bases.
Overview: LDA is a very strong, non-nucleophilic base with a pKa of its conjugate acid around 36.[1] It is widely used for the quantitative formation of enolates from ketones, esters, and other carbonyl compounds.[2][7] Due to its high reactivity, it is typically prepared in situ or sold as a solution in aprotic solvents and requires handling under inert atmosphere at low temperatures.
Typical Application: Kinetic enolate formation from an unsymmetrical ketone.
Experimental Workflow: Kinetic Enolate Formation using LDA
Caption: Workflow for kinetic enolate formation and alkylation using LDA.
Detailed Protocol for Enolate Formation with LDA: [2][7][8]
-
To a solution of diisopropylamine (1.1 eq) in anhydrous THF under an argon atmosphere at -78 °C (dry ice/acetone bath), add n-butyllithium (1.0 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
The resulting lithium enolate solution is then ready for reaction with an electrophile.
Overview: DBU is a strong, non-nucleophilic amidine base with a pKa of its conjugate acid around 13.5 in water.[1][9] It is particularly effective in promoting elimination reactions (E2) to form alkenes from alkyl halides and sulfonates.[10][11] DBU is a liquid that is easier to handle than LDA and does not typically require strictly anhydrous conditions.
Typical Application: Dehydrohalogenation of an alkyl halide to an alkene.
Experimental Workflow: Dehydrohalogenation using DBU
Caption: General workflow for a DBU-mediated elimination reaction.
Detailed Protocol for Dehydrohalogenation with DBU: [10][12]
-
Dissolve the alkyl halide (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or toluene).
-
Add DBU (1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with dilute aqueous acid (e.g., 1 M HCl) to remove the DBU hydrohalide salt.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford the desired alkene.
Overview: Proton Sponge® is a strong neutral base with a pKa of its conjugate acid around 12.1 in water.[13] Its high basicity stems from the relief of steric strain between the two dimethylamino groups upon protonation. It is an excellent proton scavenger but a very poor nucleophile due to extreme steric hindrance.[14] It is often used in reactions where even a slight nucleophilicity of the base can lead to side products, such as in certain esterifications or glycosylations.
Typical Application: As a proton scavenger in an acid-generating reaction.
Logical Relationship: Proton Sponge® Mechanism
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A Guide to the Reproducibility of Experiments Utilizing Bis(2,2,3,3,3-pentafluoropropyl)amine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Role of Bis(2,2,3,3,3-pentafluoropropyl)amine in Catalysis
Bis(2,2,3,3,3-pentafluoropropyl)amine, with the CAS number 883498-76-8, is a fluorinated secondary amine.[1][2] Its structure, characterized by two pentafluoropropyl groups, suggests unique electronic properties and potential applications in specialized chemical synthesis. The high electronegativity of the fluorine atoms is expected to significantly reduce the basicity of the amine and enhance its thermal and metabolic stability.[3][4]
While the broader class of per- and polyfluoroalkyl substances (PFAS) has been extensively studied, specific applications and detailed experimental protocols for Bis(2,2,3,3,3-pentafluoropropyl)amine are not widely documented in peer-reviewed literature.[2] However, its mention in patent literature as a component in the preparation of catalysts for addition polymerization, particularly olefin polymerization, points towards its potential utility in this field.[3] This guide, therefore, focuses on constructing a reproducible experimental framework for its use in this context and comparing its hypothetical performance with established catalytic systems.
The Challenge of Reproducibility in Novel Catalyst Systems
Reproducibility is a cornerstone of scientific integrity. In the realm of catalysis, and particularly in polymerization, minor variations in reaction conditions, reagent purity, or catalyst preparation can lead to significant deviations in experimental outcomes. For a novel component like Bis(2,2,3,3,3-pentafluoropropyl)amine, where established protocols are scarce, ensuring reproducibility is a primary challenge. This guide addresses this by providing a detailed, step-by-step protocol that, while hypothetical, is grounded in established principles of polymerization catalysis.
A Proposed Experimental Workflow for Olefin Polymerization
The following protocol outlines a plausible, reproducible workflow for evaluating the performance of a catalyst system incorporating Bis(2,2,3,3,3-pentafluoropropyl)amine in ethylene polymerization. This protocol is designed to be self-validating by including critical control parameters and analytical checkpoints.
Caption: Proposed experimental workflow for ethylene polymerization.
Detailed Experimental Protocol
Materials:
-
Zirconocene dichloride (ZrCl₂(Cp)₂)
-
Methylaluminoxane (MAO), 10 wt% solution in toluene
-
Bis(2,2,3,3,3-pentafluoropropyl)amine
-
Toluene, anhydrous
-
Triisobutylaluminum (TIBA), 1.0 M solution in hexanes
-
Ethylene (polymerization grade)
-
Methanol
-
Hydrochloric acid, 10% aqueous solution
-
Nitrogen or Argon (high purity)
Equipment:
-
Schlenk line or glovebox
-
High-pressure stainless-steel reactor with mechanical stirrer, temperature and pressure control
-
Syringes and cannulas
-
Standard laboratory glassware (Schlenk flasks, etc.)
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimetry (DSC) instrument
Procedure:
-
Catalyst Stock Solution Preparation (in a glovebox): a. Prepare a 1.0 mM solution of zirconocene dichloride in anhydrous toluene. b. Prepare a 1.0 mM solution of Bis(2,2,3,3,3-pentafluoropropyl)amine in anhydrous toluene.
-
Reactor Preparation: a. Thoroughly clean and dry a 500 mL stainless-steel reactor. b. Assemble the reactor and purge with high-purity nitrogen or argon for at least 1 hour at 110 °C to remove air and moisture. c. Cool the reactor to the desired reaction temperature (e.g., 80 °C).
-
Polymerization: a. Introduce 250 mL of anhydrous toluene into the reactor. b. Add 1.0 mL of TIBA solution (1.0 mmol) to the toluene to act as a scavenger for residual impurities. Stir for 10 minutes. c. Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar) and maintain this pressure throughout the reaction. d. In the glovebox, prepare the catalyst system by mixing 1.0 mL of the zirconocene dichloride solution (1.0 µmol), a specified volume of the MAO solution (e.g., to achieve an Al/Zr ratio of 1000), and 1.0 mL of the Bis(2,2,3,3,3-pentafluoropropyl)amine solution (1.0 µmol). Allow the components to pre-activate for 5 minutes. e. Inject the prepared catalyst system into the reactor to initiate polymerization. f. Maintain the reaction at a constant temperature and pressure for a defined period (e.g., 30 minutes). g. Terminate the polymerization by venting the ethylene and injecting 10 mL of methanol.
-
Polymer Isolation and Characterization: a. Cool the reactor to room temperature. b. Pour the polymer slurry into a beaker containing 500 mL of methanol with 5 mL of 10% HCl to precipitate the polymer and deactivate the catalyst. c. Filter the polyethylene, wash with copious amounts of methanol, and dry in a vacuum oven at 60 °C to a constant weight. d. Determine the yield of the polymer. e. Analyze the polymer's molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) by GPC. f. Determine the melting temperature (Tm) of the polymer by DSC.
Comparative Analysis: Fluorinated Amine System vs. a Standard Ziegler-Natta Catalyst
To provide a benchmark for the hypothetical performance of the Bis(2,2,3,3,3-pentafluoropropyl)amine-modified catalyst, we will compare its expected outcomes with a well-established Ziegler-Natta catalyst system for ethylene polymerization, specifically a fourth-generation MgCl₂-supported TiCl₄ catalyst activated by triethylaluminum (TEAL).
Table 1: Comparative Performance of Catalyst Systems in Ethylene Polymerization
| Parameter | Hypothetical Bis(pentafluoropropyl)amine-Zr System | Standard Ziegler-Natta System (TiCl₄/MgCl₂/TEAL) | Reference |
| Catalyst Activity (kg PE / (mol Cat · h · bar)) | Potentially Moderate to High | 10,000 - 50,000 | [5] |
| Polymer Yield (g) | Dependent on activity and reaction time | High | [5] |
| Molecular Weight (Mw) ( g/mol ) | 100,000 - 500,000 | 150,000 - 400,000 | [5] |
| Polydispersity Index (PDI) | 2.0 - 4.0 | 4.0 - 8.0 | [5] |
| Melting Temperature (Tm) (°C) | ~130 - 135 | ~130 - 135 | [6] |
Causality behind Expected Performance:
-
Catalyst Activity: The fluorinated amine in the zirconocene system could potentially act as a weakly coordinating anion scavenger or a ligand modifier. The electron-withdrawing nature of the pentafluoropropyl groups might influence the electronic environment of the zirconium center, potentially affecting monomer coordination and insertion rates. In contrast, the high activity of the Ziegler-Natta catalyst is a result of the high dispersion of titanium active sites on the magnesium chloride support.[5]
-
Molecular Weight and PDI: Metallocene-based catalysts, like the proposed zirconocene system, are known for producing polymers with narrower molecular weight distributions (lower PDI) compared to multi-site Ziegler-Natta catalysts.[7] The fluorinated amine is not expected to drastically alter this fundamental characteristic. The broad PDI of Ziegler-Natta polymers arises from the presence of multiple types of active sites on the catalyst surface.
Rationale for Experimental Choices and Ensuring Reproducibility
-
Inert Atmosphere: Olefin polymerization catalysts are extremely sensitive to air and moisture. The use of a glovebox or Schlenk line is non-negotiable for reproducible results.
-
Solvent and Monomer Purity: Trace impurities in the solvent or monomer can act as catalyst poisons, leading to lower activities and inconsistent results. Using anhydrous solvents and polymerization-grade monomers is crucial.
-
Scavenger: The addition of an aluminum alkyl scavenger like TIBA is a standard practice to remove any remaining impurities from the reaction medium before introducing the catalyst.[8]
-
Controlled Reaction Parameters: Maintaining constant temperature and pressure is vital as these parameters significantly influence polymerization kinetics and polymer properties.
-
Consistent Catalyst Preparation: The order of addition and pre-activation time of the catalyst components should be kept consistent across all experiments to ensure the formation of a uniform active species.
Alternative Approaches and Comparative Compounds
While Bis(2,2,3,3,3-pentafluoropropyl)amine presents an interesting, albeit understudied, option, several other classes of compounds are routinely used in catalysis where its properties might be relevant.
Table 2: Alternatives to Fluorinated Amines in Catalysis
| Compound Class | Example | Application | Rationale for Use | Reference |
| Non-coordinating Anion Precursors | Trityl tetrakis(pentafluorophenyl)borate | Activator for metallocene catalysts | Forms a bulky, non-coordinating anion that stabilizes the cationic active species. | [8] |
| Sterically Hindered Amines | 2,6-Di-tert-butylpyridine | Proton scavenger | Non-nucleophilic base used to neutralize acidic byproducts without interfering with the catalyst. | N/A |
| Fluorinated Alcohols | Hexafluoroisopropanol (HFIP) | Solvent or co-catalyst | Highly polar, non-coordinating solvent that can stabilize cationic intermediates. | [9] |
| Other Fluorinated Amines | Perfluorotributylamine | Inert reaction medium | Chemically and thermally stable, often used in fluorous phase synthesis. | N/A |
The choice of an alternative will depend on the specific role the fluorinated amine is intended to play in the catalytic cycle, be it as a ligand, an activator component, or a reaction modifier.
Conclusion and Future Directions
Bis(2,2,3,3,3-pentafluoropropyl)amine remains a compound with underexplored potential in the field of catalysis. While direct, reproducible experimental data is lacking in the public domain, its structural features suggest a plausible role in modifying the behavior of polymerization catalysts. The experimental framework provided in this guide offers a starting point for researchers to investigate its efficacy in a systematic and reproducible manner.
Future research should focus on:
-
The synthesis and isolation of well-defined metal complexes incorporating Bis(2,2,3,3,3-pentafluoropropyl)amine as a ligand to elucidate its precise role.
-
A systematic comparison of its performance against a range of other fluorinated and non-fluorinated amines in a standardized catalytic test.
-
Computational studies to model its interaction with catalyst centers and predict its influence on reaction mechanisms.
By adhering to rigorous experimental design and validation, the scientific community can unlock the potential of this and other novel fluorinated compounds, paving the way for the development of next-generation catalysts.
References
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MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]
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MDPI. (2025, August 5). N-Fluoro Amines and Their Analogues as Fluorinating Reagents in Organic Synthesis. Retrieved from [Link]
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Williams, C. (n.d.). Switchable Polymerization Catalysis. Charlotte Williams Research. Retrieved from [Link]
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ACS Publications. (2020, July 12). High-Throughput Experimentation in Olefin Polymerization Catalysis: Facing the Challenges of Miniaturization. Retrieved from [Link]
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PubChemLite. (n.d.). Bis(2,2,3,3,3-pentafluoroprop-1-yl)amine. Retrieved from [Link]
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NIH. (n.d.). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Retrieved from [Link]
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ACS Publications. (2023, September 5). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
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ACS Publications. (2022, June 16). Extending the High-Throughput Experimentation (HTE) Approach to Catalytic Olefin Polymerizations: From Catalysts to Materials. Retrieved from [Link]
-
ACS Publications. (2018, August 29). Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents. Retrieved from [Link]
-
NIH. (n.d.). Catalysis for Fluorination and Trifluoromethylation. Retrieved from [Link]
-
MDPI. (2023, December 17). Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research. Retrieved from [Link]
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NIH. (2022, November 8). Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. Retrieved from [Link]
-
ACS Publications. (2022, November 8). Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
Pure. (2014, January 1). Understanding the catalytic activity of single-chain polymeric nanoparticles in water. Retrieved from [Link]
-
NIH. (n.d.). Selective Polymerization Catalysis from Monomer Mixtures: Using a Commercial Cr‐Salen Catalyst To Access ABA Block Polyesters. Retrieved from [Link]
-
AMiner. (n.d.). Superresolved Motions of Single Molecular Catalysts During Polymerization Show Wide Distributions. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3,3-Pentafluoropropylamine. Retrieved from [Link]
- Google Patents. (n.d.). US20170145156A1 - Catalysis and Catalysts for Polymerization.
-
The Royal Society of Chemistry. (n.d.). Bis(benzimidazole)amine Vanadium Catalysts for Olefin Polymerisation and Co-polymerisation: Thermally Robust, Single. Retrieved from [Link]
-
Semantic Scholar. (2025, September). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Retrieved from [Link]
-
ProQuest. (n.d.). Catalytic Olefin Polymerization and Metathesis: Molecular Structure-Activity Relationships. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Molecular Catalysis for Precise Olefin Polymerization. Retrieved from [Link]
-
ResearchGate. (2025, September 8). Tandem Catalysts for Olefin Polymerization | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Retrieved from [Link]
-
PubChem. (n.d.). Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-. Retrieved from [Link]
- Google Patents. (n.d.). US3077499A - Preparation of bis(trifluoromethyl)amine.
-
MDPI. (n.d.). Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate. Retrieved from [Link]
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A Comparative Guide to the Application of Bis(2,2,3,3,3-pentafluoropropyl)amine in Catalysis
For researchers, scientists, and professionals in drug development and materials science, the selection of appropriate reagents is paramount to achieving desired outcomes. This guide provides an in-depth technical comparison of Bis(2,2,3,3,3-pentafluoropropyl)amine and its alternatives in a key application area: olefin polymerization catalysis. By examining the inherent properties conferred by its unique structure, we will explore its potential advantages and drawbacks, supported by established principles of organofluorine chemistry and catalysis.
The Emerging Role of Fluorinated Amines in Catalysis
The introduction of fluorine into organic molecules dramatically alters their physicochemical properties. The high electronegativity of fluorine can significantly reduce the basicity of amines while enhancing metabolic and thermal stability.[1] These characteristics are of particular interest in catalysis, where precise control over the electronic and steric environment of a catalytic center is crucial. Bis(2,2,3,3,3-pentafluoropropyl)amine, with its ten fluorine atoms, embodies these properties, making it a candidate for applications requiring a weakly coordinating, highly stable amine.
While extensive research on Bis(2,2,3,3,3-pentafluoropropyl)amine is not as widespread as for other fluorinated compounds, it has been identified in patents as a component in the preparation of catalysts for olefin polymerization.[1] Specifically, it is used in the creation of modified particle carriers for single-site catalysts.[1] This guide will delve into a comparative analysis of this application.
Comparative Analysis: Catalyst Support Modification in Olefin Polymerization
In the realm of single-site olefin polymerization, the catalyst's activity and the resulting polymer's properties are highly dependent on the catalyst support. The support not only immobilizes the catalyst but also influences the cocatalyst activation and the environment around the active site. A common strategy to improve catalyst performance is to modify the surface of the support material, often silica or alumina.
Here, we compare the use of Bis(2,2,3,3,3-pentafluoropropyl)amine as a support modifier with a more traditional modifying agent, trimethylamine, and a different class of highly active catalysts, the pyridine-bis(imine) (PDI) iron complexes.
| Feature | Bis(2,2,3,3,3-pentafluoropropyl)amine | Trimethylamine | Pyridine-bis(imine) (PDI) Iron Catalysts |
| Role in Catalysis | Support Modifier | Support Modifier | Ligand for Active Metal Center |
| Basicity | Very Low (Expected) | Moderate | Not Applicable (Ligand) |
| Coordinating Ability | Weakly Coordinating (Expected) | Moderately Coordinating | Strongly Coordinating |
| Thermal Stability | High (Expected due to C-F bonds) | Moderate | Dependent on the entire complex structure |
| Mechanism of Action | Passivates surface hydroxyl groups, creates a non-polar, weakly coordinating environment | Passivates surface hydroxyl groups | Forms a well-defined active site with the iron center |
| Potential Advantages | Enhanced catalyst activity by preventing deactivation, promotes high molecular weight polymer formation | Simple and inexpensive | Extremely high activity for ethylene polymerization |
| Potential Disadvantages | Higher cost, potential for leaching, limited published data | Can sometimes interfere with catalysis due to its basicity | Can be sensitive to impurities, different regio- and stereoselectivity |
Causality Behind Experimental Choices
The choice of a support modifier is dictated by the need to control the interaction between the catalyst, the cocatalyst, and the support. Surface hydroxyl groups on silica can react with and deactivate the organometallic catalyst. Amines are used to "passivate" these groups.
-
Why a Fluorinated Amine? The significantly reduced basicity of a highly fluorinated amine like Bis(2,2,3,3,3-pentafluoropropyl)amine is advantageous. A more basic amine, like trimethylamine, can compete with the olefin for coordination to the metal center, potentially inhibiting polymerization. The fluorinated amine, being a much weaker Lewis base, is less likely to do so. Its high lipophilicity also contributes to creating a non-polar environment around the catalyst, which can be favorable for olefin polymerization.
-
Comparison with PDI Ligands: PDI ligands represent a different philosophy in catalyst design.[2] Instead of modifying a support, the PDI ligand is an integral part of the active catalyst, directly coordinating to the iron center and dictating its electronic and steric properties.[2] These catalysts are often used as homogeneous catalysts or can be supported. The comparison highlights a trade-off: the simplicity of a supported catalyst system with a modifying agent versus the high, tunable activity of a well-defined molecular catalyst.
Experimental Protocols
The following are detailed, representative methodologies for the preparation and evaluation of a supported olefin polymerization catalyst, illustrating the role of Bis(2,2,3,3,3-pentafluoropropyl)amine.
Protocol 1: Preparation of a Supported Ziegler-Natta Catalyst using a Fluorinated Amine Modifier
Objective: To prepare a supported metallocene catalyst for ethylene polymerization, using Bis(2,2,3,3,3-pentafluoropropyl)amine to modify the silica support.
Materials:
-
High-purity silica gel (e.g., Davison 948)
-
Bis(2,2,3,3,3-pentafluoropropyl)amine
-
Anhydrous toluene
-
Methylaluminoxane (MAO) solution in toluene
-
Zirconocene dichloride (Cp2ZrCl2)
-
Schlenk line and argon atmosphere
-
Glass reactor with overhead stirrer
Procedure:
-
Silica Pre-treatment:
-
Place 10.0 g of silica gel in a Schlenk flask.
-
Heat to 200°C under high vacuum for 4 hours to remove physisorbed water.
-
Cool to room temperature under argon.
-
-
Support Modification:
-
Suspend the dried silica in 100 mL of anhydrous toluene.
-
In a separate flask, dissolve 1.0 g of Bis(2,2,3,3,3-pentafluoropropyl)amine in 20 mL of anhydrous toluene.
-
Slowly add the amine solution to the silica slurry at room temperature with stirring.
-
Stir the mixture for 4 hours at 80°C to ensure complete reaction with surface silanol groups.
-
Cool to room temperature and wash the silica three times with 50 mL portions of anhydrous toluene to remove any unreacted amine.
-
-
Catalyst Immobilization:
-
Resuspend the modified silica in 100 mL of anhydrous toluene.
-
Add 20 mL of a 10 wt% solution of MAO in toluene to the slurry and stir for 2 hours at 80°C.
-
Cool to room temperature and wash twice with toluene to remove excess MAO.
-
Dissolve 0.2 g of Cp2ZrCl2 in 20 mL of anhydrous toluene.
-
Add the zirconocene solution to the MAO-treated silica and stir for 2 hours at room temperature.
-
Wash the resulting solid catalyst three times with toluene and once with hexane.
-
Dry the catalyst under vacuum to yield a free-flowing powder.
-
Protocol 2: Ethylene Polymerization Trial
Objective: To evaluate the performance of the prepared supported catalyst in ethylene polymerization.
Materials:
-
Prepared supported catalyst
-
High-purity ethylene gas
-
Anhydrous hexane
-
Triisobutylaluminium (TIBA) solution in hexane (as a scavenger)
-
High-pressure stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls.
Procedure:
-
Reactor Preparation:
-
Thoroughly dry and purge the autoclave reactor with high-purity argon.
-
Add 500 mL of anhydrous hexane to the reactor.
-
Add 1.0 mL of a 1.0 M solution of TIBA in hexane to scavenge any remaining impurities.
-
Pressurize the reactor with ethylene to 10 bar and stir at 80°C for 30 minutes.
-
-
Polymerization:
-
Vent the reactor and re-pressurize with argon.
-
Suspend 100 mg of the prepared catalyst in 10 mL of anhydrous hexane and inject it into the reactor.
-
Immediately introduce ethylene to the reactor to maintain a constant pressure of 10 bar.
-
Maintain the temperature at 80°C and stir vigorously for 1 hour.
-
-
Product Isolation:
-
Stop the ethylene feed and cool the reactor to room temperature.
-
Carefully vent the reactor and quench the reaction by adding 10 mL of acidified methanol.
-
Filter the polyethylene product, wash with methanol, and dry in a vacuum oven at 60°C to a constant weight.
-
Calculate the catalyst activity as kg of polyethylene per gram of catalyst per hour.
-
Visualizing the Catalytic Workflow
The following diagrams illustrate the conceptual workflow of catalyst preparation and the logical comparison of support modifiers.
Caption: Comparison of catalyst system strategies.
Conclusion and Future Outlook
While direct, peer-reviewed comparative studies on the applications of Bis(2,2,3,3,3-pentafluoropropyl)amine are currently limited, the fundamental principles of organofluorine chemistry provide a strong basis for its potential utility in catalysis. Its expected properties of low basicity, weak coordinating ability, and high thermal stability make it a compelling candidate for a support modifier in olefin polymerization, potentially leading to higher catalyst activity and the production of high molecular weight polymers.
Further research is needed to provide concrete experimental data to validate these hypotheses. A systematic study comparing a series of fluorinated amines with their non-fluorinated counterparts as support modifiers would be highly valuable to the field. Such work would quantify the impact of the degree of fluorination on catalyst performance and provide a clearer understanding of the structure-activity relationships. For researchers in materials science and catalysis, exploring the use of such specialized fluorinated compounds could unlock new avenues for catalyst design and polymer synthesis.
References
-
Small, B. L., & Long, T. E. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research, 48(9), 2571–2581. [Link]
Sources
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of Bis(2,2,3,3,3-pentafluoropropyl)amine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in the lab. The final and arguably most critical stage is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS No. 883498-76-8), a compound belonging to the per- and polyfluoroalkyl substances (PFAS) family. Due to their persistent nature, the disposal of such "forever chemicals" demands a meticulous and informed approach to safeguard both human health and the environment.
The Chemical Profile: Understanding the "Why" Behind the Disposal Protocol
Bis(2,2,3,3,3-pentafluoropropyl)amine is characterized by its robust carbon-fluorine bonds, which impart desirable chemical properties but also contribute to its environmental persistence. A thorough understanding of its hazard profile is paramount to appreciating the stringency of its disposal requirements.
According to its Safety Data Sheet (SDS), Bis(2,2,3,3,3-pentafluoropropyl)amine is classified under the Globally Harmonized System (GHS) with the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Synquest Labs Safety Data Sheet[1]
The primary directive for disposal, as stated in the SDS, is to "Dispose of contents/container to an approved waste disposal plant"[1]. This seemingly simple instruction underscores a complex and highly regulated process.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of Bis(2,2,3,3,3-pentafluoropropyl)amine is a multi-step process that begins with in-lab handling and culminates in transfer to a specialized waste management facility. The following workflow is designed to ensure safety and compliance at every stage.
Caption: Disposal workflow for Bis(2,2,3,3,3-pentafluoropropyl)amine.
Step 1: Segregation and Waste Collection
The cardinal rule of chemical waste management is segregation. Bis(2,2,3,3,3-pentafluoropropyl)amine waste, whether in pure form or in solution, must be collected separately from other chemical waste streams. Cross-contamination can lead to unforeseen chemical reactions and complicate the disposal process. Collect all waste containing this substance in a designated, compatible container.
Step 2: Container Selection and Labeling
Choose a waste container that is chemically resistant to fluorinated compounds. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, leak-proof closure.
Proper labeling is a critical and often overlooked aspect of waste management. The label must clearly and legibly include:
-
The full chemical name: "Bis(2,2,3,3,3-pentafluoropropyl)amine"
-
The CAS Number: "883498-76-8"
-
The words "Hazardous Waste"
-
The relevant hazard pictograms (e.g., irritant)
-
The date of accumulation
Step 3: Secure Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general circulation, and provide secondary containment to prevent spills from spreading. Ensure the storage area is well-ventilated[1].
Step 4: Transfer to an Approved Waste Disposal Plant
The transfer of hazardous waste is a regulated process that must be handled by trained personnel and a licensed hazardous waste contractor. Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transportation of the waste to a permitted treatment, storage, and disposal facility (TSDF). It is imperative to follow your institution's specific procedures for waste pickup requests.
Step 5: Final Disposition
Given the stability of the carbon-fluorine bond, the recommended disposal method for PFAS-containing waste is high-temperature incineration[2]. This process is designed to break down the molecule into its constituent elements. The U.S. Environmental Protection Agency (EPA) continues to research and provide guidance on the most effective technologies for the destruction and disposal of PFAS materials[3]. Landfilling may be another option considered by waste disposal facilities, but this is generally less preferred for persistent chemicals due to the risk of environmental contamination[3]. The final decision on the disposal method rests with the approved waste disposal plant, which must operate in compliance with federal and local regulations.
Personal Protective Equipment (PPE): The First Line of Defense
Throughout the handling and disposal process, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The SDS for Bis(2,2,3,3,3-pentafluoropropyl)amine specifies the following[1]:
-
Hand Protection: Wear protective gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
The Broader Context: PFAS and Environmental Responsibility
The scientific community's understanding of the environmental and health impacts of PFAS is continually evolving. As researchers and drug development professionals, we have a profound responsibility to manage these substances with the utmost care, from initial handling to final disposal. Adherence to these disposal protocols is not merely a matter of regulatory compliance; it is a commitment to environmental stewardship and the long-term health of our communities.
References
-
U.S. Environmental Protection Agency. (2020). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Per- and Polyfluoroalkyl Substances. [Link]
-
U.S. Environmental Protection Agency. (2024). Incineration to Manage PFAS Waste Streams. [Link]
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Bis(2,2,2,3,3-pentafluoropropyl)amine
Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in a deep understanding of the material's properties. This guide provides essential, direct guidance on the selection and use of Personal Protective Equipment (PPE) for handling Bis(2,2,3,3,3-pentafluoropropyl)amine (CAS No. 883498-76-8). Our objective is to move beyond a simple checklist and instill a risk-based safety culture, explaining the causality behind each procedural choice to ensure your work is not only groundbreaking but also fundamentally safe.
Hazard Analysis: Understanding the Risks
Bis(2,2,3,3,3-pentafluoropropyl)amine is classified with specific, immediate hazards that dictate our PPE strategy.[1] A thorough hazard assessment is the foundational step in any safety protocol.[2][3][4]
-
Skin Irritation (Category 2, H315): This compound is known to cause skin irritation upon contact.[1] This is not a trivial concern; repeated or prolonged exposure can lead to dermatitis or other skin conditions. The fluorinated nature of the molecule may also affect its interaction with standard glove materials over time.
-
Serious Eye Irritation (Category 2A, H319): Direct contact with the eyes can cause serious irritation.[1] The cornea is exceptionally sensitive, and chemical irritants can lead to significant pain, inflammation, and potential long-term damage if not adequately protected against.
-
Specific Target Organ Toxicity - Single Exposure (Category 3, H335), Respiratory System: Inhalation of vapors or aerosols may cause respiratory irritation.[1] This highlights the importance of controlling the airborne concentration of the chemical during handling.
These classifications necessitate a multi-faceted PPE approach that provides robust barriers for all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory.
Core PPE Requirements: A Multi-Layered Defense
Effective chemical safety is not about a single piece of equipment but an integrated system of protection. Employers are required to provide, and train employees on the proper use of, necessary PPE when hazards are present.[4][5] The following table summarizes the recommended PPE for handling Bis(2,2,3,3,3-pentafluoropropyl)amine.
| Protection Type | Specification | Rationale & Causality |
| Eye & Face Protection | Chemical splash goggles meeting ANSI/ISEA Z87.1 standards.[2] | Why: Standard safety glasses offer insufficient protection against splashes. Goggles form a protective seal around the eyes, which is critical for preventing contact with irritants like this amine.[4] For larger-scale operations (>50 mL) or procedures with a high risk of splashing, a full face shield should be worn in addition to goggles. |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended). | Why: As a known skin irritant, direct contact must be avoided.[1] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving or selecting gloves with a manufacturer-tested resistance to similar fluorinated compounds. After handling, remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly.[6] |
| Body Protection | A flame-resistant (FR) lab coat is the minimum requirement. | Why: A lab coat protects your skin and personal clothing from incidental splashes and spills.[6] While this compound is not flammable, working in a lab environment with flammable solvents makes an FR coat a prudent choice. For tasks involving larger quantities, a chemical-resistant apron over the lab coat provides an additional layer of protection. Ensure footwear is closed-toe and made of a non-porous material.[7] |
| Respiratory Protection | Typically handled in a certified chemical fume hood. | Why: The primary defense against respiratory irritation is an engineering control, such as a fume hood, which removes vapors at the source.[6][8] For situations where a hood is not feasible, or during a spill cleanup where vapor concentrations may be high, a NIOSH-approved respirator is required.[9][10] The specific cartridge type should be selected based on a formal risk assessment. |
Experimental Protocol: PPE Donning and Doffing
The sequence of putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
I. Donning Sequence (Putting On)
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Body Protection: Put on your lab coat, ensuring it is fully buttoned. If an apron is required, secure it over the lab coat.
-
Respiratory Protection (if required): Perform a user seal check for any tight-fitting respirator.
-
Eye and Face Protection: Put on your chemical splash goggles. If a face shield is required, place it over the goggles.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves to create a complete seal.
II. Doffing Sequence (Taking Off) This sequence is designed to move from most contaminated to least contaminated.
-
Gloves: Remove your gloves first. Using a gloved hand, peel the other glove off from the cuff downwards, turning it inside out. Slide the fingers of your now ungloved hand under the cuff of the remaining glove and peel it off without touching the exterior. Dispose of them in the designated hazardous waste container.[11]
-
Face Shield/Apron: If used, remove the face shield and/or apron.
-
Goggles: Remove goggles from the back of your head forward, handling only the strap.
-
Lab Coat: Remove your lab coat by rolling it down your arms, keeping the contaminated exterior away from your body.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Operational and Disposal Plans
All handling of Bis(2,2,3,3,3-pentafluoropropyl)amine should occur within a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[8] An emergency eyewash station and safety shower must be readily accessible.[6]
Spill Response:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing the appropriate PPE (including respiratory protection if the spill is large or not in a hood), contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[12]
-
Clean the spill area thoroughly.
Disposal: Contaminated PPE and spill cleanup materials must be disposed of as hazardous waste.[11]
-
Collect all contaminated solids (gloves, absorbent material, etc.) in a clearly labeled, sealed container. The label should read "Hazardous Waste" and include the chemical name.[11]
-
Store the waste container in a designated, secure area.
-
Arrange for pickup and disposal by a licensed professional waste disposal service. Never dispose of this chemical or its contaminated waste down the drain or in regular trash.[11]
Visual Decision Aid: PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of personal protective equipment when planning to work with Bis(2,2,3,3,3-pentafluoropropyl)amine.
Caption: A workflow for selecting appropriate PPE.
References
- Understanding OSHA Requirements for Personal Protective Equipment (PPE). Google Cloud.
- Personal Protective Equipment - Standards.
- Personal Protective Equipment - Overview.
- OSHA Standards for Personal Protective Equipment. Avetta.
- PPE Requirements – OSHA. Tucker Safety.
- Personal protective equipment for handling 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine. Benchchem.
- Bis(2,2,3,3,3-pentafluoropropyl)
- SAFETY DATA SHEET - N,N`-Bis(3-aminopropyl)-1,3-propanediamine. Fisher Scientific.
- Fluorine - NIOSH Pocket Guide to Chemical Hazards. CDC.
- Personal Protective Equipment (PPE). CHEMM.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- 3,3-Bis(trifluoromethyl)-2-fluoro-2-(pentafluoroethyl)
- Proper Disposal of 1,2-Bis(4-fluorophenyl)ethane-1,2-diamine: A Procedural Guide. Benchchem.
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 3. OSHA Standards for Personal Protective Equipment | Avetta [avetta.com]
- 4. tuckersafety.com [tuckersafety.com]
- 5. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Fluorine [cdc.gov]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
